Succinylcarnitine
描述
Structure
3D Structure
属性
IUPAC Name |
(3R)-3-(3-carboxypropanoyloxy)-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-12(2,3)7-8(6-10(15)16)18-11(17)5-4-9(13)14/h8H,4-7H2,1-3H3,(H-,13,14,15,16)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEVNYBCYZZDFL-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601128562 | |
| Record name | (2R)-3-Carboxy-2-(3-carboxy-1-oxopropoxy)-N,N,N-trimethyl-1-propanaminium inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601128562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256928-74-2 | |
| Record name | (2R)-3-Carboxy-2-(3-carboxy-1-oxopropoxy)-N,N,N-trimethyl-1-propanaminium inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=256928-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Succinylcarnitine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256928742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-3-Carboxy-2-(3-carboxy-1-oxopropoxy)-N,N,N-trimethyl-1-propanaminium inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601128562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SUCCINYLCARNITINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9O10Y032W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Succinylcarnitine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061717 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Metabolic Crossroads of Succinylcarnitine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Succinylcarnitine, a dicarboxylic acylcarnitine, sits at the intersection of several key metabolic pathways, including the tricarboxylic acid (TCA) cycle and amino acid catabolism. While its precise enzymatic synthesis and degradation routes in mammals are still under active investigation, emerging evidence points towards a nuanced role in cellular energy homeostasis and metabolic regulation. This technical guide provides a comprehensive overview of the current understanding of this compound metabolism, detailing its proposed synthesis and degradation pathways, the enzymes implicated, and its relevance in metabolic health and disease. This document summarizes available quantitative data, outlines relevant experimental protocols, and provides visual representations of the metabolic pathways and experimental workflows.
Introduction
Acylcarnitines are a class of molecules essential for the transport of fatty acids into the mitochondrial matrix for β-oxidation, a cornerstone of cellular energy production.[1] They also play a role in modulating the intramitochondrial acyl-CoA/CoA ratio and in the metabolism of branched-chain amino acids.[2] this compound is a short-chain dicarboxyl-acylcarnitine, meaning it is an ester of carnitine and succinic acid. Its presence and concentration in biological fluids can serve as a biomarker for certain inborn errors of metabolism and provide insights into the metabolic state of an organism.[3] Understanding the metabolic pathway of this compound is therefore crucial for elucidating its physiological function and its potential as a therapeutic target.
The Proposed Metabolic Pathway of this compound
The metabolism of this compound can be conceptualized in three main stages: synthesis from metabolic intermediates, its potential transport and buffering role, and its subsequent degradation to regenerate its constituent molecules.
Biosynthesis of this compound
The direct enzymatic synthesis of this compound from succinyl-CoA, a key intermediate of the TCA cycle, is the most probable anabolic route. While a dedicated this compound synthase has not been identified, evidence suggests that certain carnitine acyltransferases with broad substrate specificities may catalyze this reaction.
One of the primary candidates for this role is Carnitine O-octanoyltransferase (CROT) , an enzyme primarily located in peroxisomes.[4] CROT is known to handle a variety of acyl-CoAs and is proposed to facilitate the conversion of succinyl-CoA to this compound.[4] This reaction would serve to export succinyl moieties from the peroxisomes or to buffer excess succinyl-CoA.
Another enzyme of interest is Carnitine Palmitoyltransferase 1A (CPT1A) . While its canonical role is in long-chain fatty acid transport, studies have shown that CPT1A can bind succinyl-CoA, which acts as an inhibitor of its primary function.[4] More recent research has revealed that CPT1A possesses lysine succinyltransferase activity, using succinyl-CoA as a substrate to modify proteins.[4] Although this does not directly confirm the synthesis of this compound, it establishes that CPT1A can utilize succinyl-CoA, making its potential role in this compound formation an area for further investigation.
It is important to note that the enzyme responsible for the synthesis of many short-chain acylcarnitines, Carnitine Acetyltransferase (CrAT), is not believed to be responsible for this compound synthesis.[5]
Degradation of this compound
The degradation of this compound likely involves the reverse reaction of its synthesis: the hydrolysis of the ester bond to release succinate and free carnitine. This can occur through two primary mechanisms:
-
Reversal of Carnitine Acyltransferase Activity: Carnitine acyltransferases catalyze reversible reactions. Therefore, enzymes like CPT isoforms could potentially convert this compound and Coenzyme A back into succinyl-CoA and carnitine, particularly when the cellular demand for TCA cycle intermediates is high.[4]
-
Hydrolysis by Acylcarnitine Hydrolases: The cell contains various carboxylesterases and acylcarnitine hydrolases that can cleave the ester bond of acylcarnitines.[6][7] While a specific "this compound hydrolase" has not been identified, it is plausible that one or more of these enzymes with broad substrate specificity are responsible for its degradation. This would directly yield succinate and carnitine.
Quantitative Data
Specific kinetic data for the enzymes directly involved in this compound metabolism is limited in the literature. The following tables present relevant quantitative information for related enzymes and substrates to provide a metabolic context.
Table 1: Michaelis-Menten Constants (Km) of Relevant Enzymes
| Enzyme | Substrate | Km Value | Organism/Tissue |
| Succinyl-CoA Synthetase | Succinate | 0.143 ± 0.001 mM | Advenella mimigardefordensis |
| Carnitine Acetyltransferase (CrAT) | Acetyl-CoA | ~50 µM | Pigeon Breast Muscle |
| Carnitine Palmitoyltransferase I (CPT I) | Palmitoyl-CoA | ~30 µM | Rat Liver Mitochondria |
Note: Data for CrAT and CPT I are for their primary substrates and are provided for comparative purposes.
Table 2: Inhibition Constants (Ki) of CPT I by Dicarboxylic Acyl-CoAs
| Inhibitor | Ki Value | Organism/Tissue |
| Succinyl-CoA | Inhibitory | Rat Liver Mitochondria |
| Malonyl-CoA | ~2 µM | Rat Heart Mitochondria |
Experimental Protocols
The following section outlines general methodologies for assaying the activity of enzymes potentially involved in this compound metabolism.
Assay for Carnitine O-octanoyltransferase (CROT) Activity
This protocol is adapted from standard assays for carnitine acyltransferases and can be modified to test for this compound synthesis.
Principle: The forward reaction measures the formation of acylcarnitine from acyl-CoA and carnitine. The release of free Coenzyme A (CoA-SH) is monitored spectrophotometrically by its reaction with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored compound (TNB) that absorbs at 412 nm.
Reagents:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
DTNB (1 mM)
-
L-Carnitine (10 mM)
-
Succinyl-CoA (0.5 mM)
-
Enzyme preparation (purified CROT or cell lysate)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, DTNB, and L-carnitine.
-
Add the enzyme preparation to the reaction mixture and incubate for 5 minutes at 30°C to establish a baseline.
-
Initiate the reaction by adding succinyl-CoA.
-
Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of TNB formation (extinction coefficient of TNB at 412 nm is 13.6 mM⁻¹cm⁻¹).
Assay for Acylcarnitine Hydrolase Activity
This protocol measures the release of free carnitine from an acylcarnitine substrate.
Principle: The amount of free carnitine produced is quantified using the carnitine acetyltransferase (CAT) reporter enzyme. In the presence of acetyl-CoA, CAT converts the liberated carnitine to acetylcarnitine, releasing CoA-SH, which is then measured using DTNB as described above.
Reagents:
-
Phosphate buffer (50 mM, pH 7.4)
-
This compound (5 mM)
-
Enzyme preparation (cell lysate or purified hydrolase)
-
Reaction termination solution (e.g., perchloric acid)
-
Neutralizing solution (e.g., KOH)
-
Carnitine quantification reagents:
-
Tris-HCl buffer (100 mM, pH 7.8)
-
DTNB (1 mM)
-
Acetyl-CoA (0.2 mM)
-
Carnitine Acetyltransferase (CAT)
-
Procedure:
-
Incubate the enzyme preparation with this compound in phosphate buffer at 37°C for a defined period.
-
Stop the reaction by adding the termination solution.
-
Neutralize the reaction mixture.
-
In a separate reaction, quantify the liberated carnitine by adding the neutralized sample to the carnitine quantification reagents.
-
Monitor the increase in absorbance at 412 nm after the addition of CAT.
-
Calculate the amount of carnitine produced by comparing the rate to a standard curve of known carnitine concentrations.
Conclusion
The metabolic pathway of this compound is integral to our understanding of the interplay between major metabolic hubs in the cell. While significant progress has been made in identifying the potential enzymatic players, including CROT and various carnitine acyltransferases and hydrolases, further research is required to definitively elucidate the primary synthesis and degradation routes and their regulation. The methodologies and contextual data provided in this guide offer a framework for researchers and drug development professionals to further investigate the nuanced role of this compound in health and disease, paving the way for potential therapeutic interventions targeting metabolic disorders.
References
- 1. Enhancing the Substrate Specificity of Clostridium Succinyl-CoA Reductase for Synthetic Biology and Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved enzyme assay for carnitine palmitoyl transferase I in fibroblasts using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carnitine O-octanoyltransferase (CROT) deficiency in mice leads to an increase of omega-3 fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carnitine Palmitoyltransferase 1A Has a Lysine Succinyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carnitine Palmitoyl Transferase-I (CPT-I) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 6. Long-chain acyl-CoA and acylcarnitine hydrolase activities in normal and ischemic rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acylcarnitine hydrolase - Wikipedia [en.wikipedia.org]
Succinylcarnitine as a Biomarker for Metabolic Disorders: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinylcarnitine (C4-DC) is an acylcarnitine that has emerged as a crucial biomarker for the diagnosis and monitoring of specific inherited metabolic disorders. Acylcarnitines are esters of carnitine and fatty acids, essential for transporting fatty acids into the mitochondria for beta-oxidation. The accumulation of specific acylcarnitines in biological fluids like blood and urine often points to a block in a particular metabolic pathway. This compound is a dicarboxylic acylcarnitine that is particularly elevated in conditions affecting the Krebs cycle and related pathways. Its measurement, typically as part of a broader acylcarnitine profile analysis, is a cornerstone of newborn screening programs and diagnostic investigations for inborn errors of metabolism.
This technical guide provides a comprehensive overview of this compound's role as a biomarker, focusing on its biochemical context, associated metabolic disorders, quantitative data, and the methodologies used for its detection.
Biochemical Context and Metabolic Pathways
This compound is directly related to the metabolism of succinyl-CoA, a key intermediate in the Krebs (or tricarboxylic acid, TCA) cycle. The Krebs cycle is a central hub of cellular metabolism, responsible for the final common oxidative pathway for carbohydrates, fats, and amino acids. In certain pathological states, an accumulation of succinyl-CoA can lead to its conjugation with carnitine, forming this compound.
One of the most clinically significant reasons for succinyl-CoA accumulation is a deficiency in the enzyme succinyl-CoA ligase. This enzyme catalyzes the reversible conversion of succinyl-CoA and ADP or GDP to succinate and ATP or GTP. A defect in this enzyme leads to a build-up of succinyl-CoA, which then spills over into the this compound formation pathway. This condition is known as succinyl-CoA ligase deficiency (SUCL-D), a mitochondrial DNA depletion syndrome.
Furthermore, this compound is a key secondary biomarker for methylmalonic aciduria (MMA), a disorder of amino acid and odd-chain fatty acid metabolism. In MMA, the deficiency of the enzyme methylmalonyl-CoA mutase leads to an accumulation of methylmalonyl-CoA. This primary metabolite is then converted to methylmalonic acid. The metabolic block also causes a build-up of upstream metabolites, including propionyl-CoA, which can be carboxylated to form methylmalonyl-CoA. The disruption of these pathways indirectly affects the Krebs cycle and can lead to elevated levels of this compound, making it a valuable analyte for the differential diagnosis of this condition.
Association with Metabolic Disorders
Elevated this compound is a hallmark of several metabolic disorders, primarily:
-
Methylmalonic Aciduria (MMA): This is one of the most common organic acidemias. While the primary biomarker for MMA is elevated propionylcarnitine (C3) and methylmalonic acid, this compound is a significant secondary marker. The ratio of C4-DC to other acylcarnitines can aid in the differential diagnosis of various subtypes of MMA.
-
Succinyl-CoA Ligase Deficiency (SUCL-D): This is a rarer autosomal recessive disorder that affects mitochondrial function. It is characterized by a severe depletion of mitochondrial DNA. Elevated this compound in the presence of normal C3 carnitine is highly suggestive of this condition.
-
Malonic Aciduria: In some cases, individuals with malonic aciduria may also present with elevated levels of this compound.
-
Mitochondrial Encephalomyopathy: This broad category of mitochondrial disorders can sometimes present with elevated this compound as part of a more complex metabolic profile.
The primary utility of measuring this compound is in newborn screening programs, where it helps to flag potential cases of MMA and other organic acidemias, allowing for early intervention and management.
Quantitative Data
The concentration of this compound in biological fluids is a critical parameter for diagnosis. The following table summarizes typical quantitative data for this compound levels in dried blood spots (DBS).
| Analyte | Condition | Specimen Type | Typical Concentration (μmol/L) |
| This compound (C4-DC) | Healthy/Normal Neonate | Dried Blood Spot | < 0.5 |
| This compound (C4-DC) | Methylmalonic Aciduria (MMA) | Dried Blood Spot | > 2.0 (often significantly higher) |
| This compound (C4-DC) | SUCL-D | Dried Blood Spot | > 0.5 (moderately elevated) |
Note: Reference ranges can vary between laboratories depending on the specific analytical method, instrumentation, and patient population.
Experimental Protocols
The gold standard for the analysis of this compound is flow injection tandem mass spectrometry (MS/MS) on dried blood spots, which allows for the simultaneous profiling of multiple acylcarnitines.
Detailed Methodology for this compound Analysis from Dried Blood Spots (DBS)
1. Sample Preparation:
- A 3 mm disc is punched from the dried blood spot card into a 96-well microtiter plate.
- An extraction solution is added to each well. This solution typically consists of methanol containing isotopically labeled internal standards (e.g., d3-succinylcarnitine). The internal standards are crucial for accurate quantification.
- The plate is sealed and agitated (e.g., on a shaker at 700 rpm) for 30-45 minutes at room temperature to allow for the extraction of acylcarnitines from the blood spot into the solvent.
- After extraction, the supernatant is transferred to a new 96-well plate.
- The solvent is evaporated under a stream of nitrogen gas, often with gentle heating (e.g., 40-50°C).
2. Derivatization:
- The dried residue is reconstituted in a derivatizing agent. A common agent is n-butanolic HCl (e.g., 3N), which converts the carboxyl group of the acylcarnitines into their butyl esters.
- The plate is sealed again and incubated at a higher temperature (e.g., 65°C) for 15-20 minutes to complete the derivatization reaction. This step improves the chromatographic and mass spectrometric properties of the analytes.
- The derivatizing agent is then evaporated under nitrogen gas.
3. Reconstitution and Analysis:
- The final dried residue is reconstituted in the mobile phase used for the MS/MS analysis (e.g., 80% acetonitrile in water).
- The plate is then placed in the autosampler of the tandem mass spectrometer.
4. Tandem Mass Spectrometry (MS/MS) Analysis:
- Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
- Analysis Mode: The instrument is operated in Precursor Ion Scan mode. For acylcarnitine butyl esters, the instrument is set to scan for precursors of a specific fragment ion, which is typically m/z 85. This fragment is characteristic of the carnitine moiety after neutral loss of butene and the ester group.
- Quantification: The concentration of this compound is determined by comparing the ion intensity of the analyte to that of its corresponding isotopically labeled internal standard.
start [label="Start: Dried Blood Spot (DBS) Sample", shape=ellipse, fillcolor="#34A853"];
punch [label="1. Punch 3mm Disc into 96-well Plate"];
extract [label="2. Add Methanol with\nInternal Standards & Agitate"];
transfer [label="3. Transfer Supernatant\nto New Plate"];
evap1 [label="4. Evaporate Solvent\n(Nitrogen Stream)"];
derivatize [label="5. Add n-butanolic HCl &\nIncubate (e.g., 65°C)"];
evap2 [label="6. Evaporate Derivatizing Agent"];
reconstitute [label="7. Reconstitute in\nMobile Phase"];
ms_analysis [label="8. Flow Injection Analysis\nby Tandem MS (MS/MS)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"];
data_proc [label="9. Data Processing &\nQuantification"];
end [label="End: Report this compound\nConcentration", shape=ellipse, fillcolor="#34A853"];
start -> punch;
punch -> extract;
extract -> transfer;
transfer -> evap1;
evap1 -> derivatize;
derivatize -> evap2;
evap2 -> reconstitute;
reconstitute -> ms_analysis;
ms_analysis -> data_proc;
data_proc -> end;
}
Clinical Utility and Future Perspectives
The measurement of this compound is a vital tool in the clinical setting. Its primary utility lies in:
-
Newborn Screening: As part of an expanded newborn screening panel, it allows for the early detection of infants with MMA and other related disorders, enabling prompt dietary and medical intervention to prevent severe neurological damage and other complications.
-
Differential Diagnosis: In patients with suspected organic acidemias, the acylcarnitine profile, including this compound, provides crucial information to help differentiate between various conditions. For instance, the ratio of C4-DC to C3 can be informative.
-
Monitoring Treatment: For patients diagnosed with MMA, serial monitoring of this compound and other metabolites can help assess the effectiveness of treatment and dietary compliance.
Future research may focus on further elucidating the role of this compound in other metabolic pathways and its potential as a biomarker for a wider range of mitochondrial and metabolic diseases. Advances in mass spectrometry and metabolomics may also lead to more sensitive and specific methods for its detection and a better understanding of its clinical significance.
Conclusion
This compound is a specific and valuable biomarker for inborn errors of metabolism, most notably methylmalonic aciduria and succinyl-CoA ligase deficiency. Its detection via tandem mass spectrometry is a well-established method integrated into newborn screening programs worldwide. An understanding of its biochemical origins, coupled with accurate quantitative analysis, is essential for the diagnosis, management, and ongoing research into these serious metabolic disorders. For professionals in drug development, targeting the pathways that lead to the accumulation of this compound and other toxic metabolites represents a promising avenue for therapeutic intervention.
The Endogenous Function of Succinylcarnitine in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Succinylcarnitine, a short-chain dicarboxyl-acylcarnitine, has traditionally been viewed as a secondary metabolite and a biomarker for specific inborn errors of metabolism. However, emerging evidence suggests a more complex role for this molecule within the intricate network of cellular metabolism. This technical guide provides an in-depth exploration of the endogenous function of this compound, delving into its metabolic origins, its interplay with core metabolic pathways such as the Krebs cycle, and its potential roles in cellular signaling. This document synthesizes current knowledge, presents quantitative data, details experimental methodologies for its study, and visualizes key pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
Acylcarnitines are a class of molecules essential for the transport of fatty acids into the mitochondria for β-oxidation, a primary energy-generating process.[1] While the roles of long-chain acylcarnitines in this "carnitine shuttle" are well-established, the functions of short-chain acylcarnitines are more diverse and less understood. This compound (C4-DC) is a dicarboxylic acylcarnitine derived from the Krebs cycle intermediate, succinyl-CoA. Its presence in biological fluids has been predominantly utilized as a diagnostic marker for inherited metabolic disorders affecting succinyl-CoA ligase (SUCL) activity.[2][3] This guide moves beyond its diagnostic utility to explore the fundamental, endogenous roles of this compound in cellular metabolism.
Metabolic Context and Synthesis of this compound
This compound exists at the crossroads of amino acid catabolism, fatty acid oxidation, and the Krebs cycle. Its direct precursor, succinyl-CoA, is a central hub in cellular metabolism.
The Link to the Krebs Cycle
The Krebs cycle, also known as the citric acid cycle or tricarboxylic acid (TCA) cycle, is a series of chemical reactions to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. Succinyl-CoA is a key intermediate in this cycle, formed from α-ketoglutarate. The enzyme succinyl-CoA ligase (SUCL) catalyzes the conversion of succinyl-CoA to succinate, a reaction coupled with the substrate-level phosphorylation of GDP to GTP or ADP to ATP.
Diagram: Krebs Cycle and the Origin of this compound
Caption: The Krebs Cycle, highlighting the formation of succinyl-CoA and its potential conversion to this compound.
The Enigmatic Synthesis of this compound
The specific enzyme responsible for the synthesis of this compound from succinyl-CoA and carnitine remains unidentified. However, evidence points towards the involvement of carnitine acetyltransferase (CrAT), an enzyme known for its broad substrate specificity towards short- and branched-chain acyl-CoAs.[1][4] A genome-wide association study has linked a single-nucleotide polymorphism near the CRAT gene with elevated levels of this compound in human blood, suggesting a functional relationship.[2] CrAT is localized in the mitochondrial matrix, peroxisomes, and endoplasmic reticulum, placing it in proximity to succinyl-CoA pools.[5]
Quantitative Data on this compound Levels
The concentration of this compound in biological fluids and tissues is a critical parameter for understanding its physiological and pathological roles. Below is a summary of reported quantitative data.
| Biological Matrix | Condition | This compound Concentration (µM) | Reference |
| Human Plasma | Healthy Adults (Baseline) | 0.06 ± 0.005 | [6] |
| Human Plasma | Healthy Adults (Post-exercise) | 0.07 ± 0.008 | [6] |
| Human Plasma | Healthy Aging Individuals | Increases with age | [7] |
| Dried Blood Spot | Healthy Newborns | Undetectable to low levels | [3] |
| Dried Blood Spot | Patients with SUCL deficiency | Significantly elevated | [3] |
| Mouse Kidney | Normal Diet | High relative to other tissues | [8] |
| Mouse Heart | Normal Diet | Moderate levels | [8] |
| Mouse Liver | Normal Diet | Moderate levels | [8] |
| Mouse Lung | Normal Diet | Moderate levels | [8] |
| Mouse Muscle | Normal Diet | Lower levels | [8] |
Endogenous Functions of this compound
While primarily recognized as a biomarker, this compound may possess intrinsic biological functions.
Buffering of Mitochondrial Acyl-CoA Pools
A fundamental role of the carnitine acyltransferase system is to buffer the intramitochondrial acyl-CoA/CoA ratio.[4] In conditions of metabolic stress or enzymatic defects where succinyl-CoA may accumulate, its conversion to this compound serves as a "metabolic relief valve." This prevents the sequestration of free Coenzyme A (CoA), which is essential for numerous metabolic reactions, including the Krebs cycle and fatty acid oxidation.
Potential Role in Cellular Signaling
Recent research has begun to uncover signaling roles for acylcarnitines, particularly in inflammation and cellular stress. While direct evidence for this compound is still emerging, its structural similarity to other signaling molecules warrants investigation.
A recent Mendelian randomization study has suggested a causal relationship between elevated this compound levels and an increased risk of ulcerative colitis, an inflammatory bowel disease.[9] This finding points towards a potential pro-inflammatory role for this compound, possibly through the modulation of immune cell function, such as CD39⁺ CD4⁺ T cells.[9]
Diagram: Potential Signaling Pathway of this compound in Ulcerative Colitis
Caption: A proposed pathway linking CD39⁺ CD4⁺ T-cells, this compound, and the pathogenesis of ulcerative colitis.
Association with Oxidative Stress
The accumulation of certain acylcarnitines has been linked to the generation of reactive oxygen species (ROS) and cellular oxidative stress.[10][11] Although the direct effect of this compound on ROS production has not been extensively studied, its precursor, succinate, is a known driver of mitochondrial ROS production.[12][13] Future research should explore whether this compound itself contributes to the cellular redox state.
Experimental Protocols for the Study of this compound
The accurate quantification of this compound is crucial for both research and diagnostic purposes. The gold standard method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantification of this compound in Biological Samples by LC-MS/MS
This protocol is adapted from established methods for the analysis of acylcarnitines in plasma and dried blood spots.[14][15][16]
5.1.1. Materials and Reagents
-
Internal Standard (IS): Deuterated this compound (e.g., D4-succinylcarnitine)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
n-Butanol
-
Acetyl chloride
-
Water (LC-MS grade)
-
Plasma or dried blood spot samples
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
UHPLC-MS/MS system
5.1.2. Sample Preparation (Derivatization Method)
-
Extraction: To 100 µL of plasma or a 3mm dried blood spot punch, add 300 µL of methanol containing the deuterated internal standard. Vortex vigorously for 1 minute.
-
Protein Precipitation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Derivatization: Add 100 µL of 3N HCl in n-butanol (prepared by adding acetyl chloride to n-butanol). Incubate at 65°C for 20 minutes.
-
Final Evaporation: Evaporate the butanolic HCl to dryness.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
5.1.3. LC-MS/MS Parameters
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from low to high organic phase over approximately 10-15 minutes.
-
Flow Rate: 0.3-0.5 mL/min
-
Injection Volume: 5-10 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for this compound and its deuterated internal standard.
Diagram: Experimental Workflow for this compound Quantification
Caption: A typical experimental workflow for the quantification of this compound by LC-MS/MS.
Conclusion and Future Directions
This compound, once relegated to the role of a mere biomarker, is now emerging as a molecule with potential endogenous functions in cellular metabolism and signaling. Its intimate connection to the Krebs cycle positions it as a sensitive indicator of mitochondrial health and metabolic flux. The likely involvement of carnitine acetyltransferase in its synthesis opens new avenues for investigating the regulation of its production.
Future research should focus on several key areas:
-
Enzyme Identification: Definitive identification of the enzyme(s) responsible for this compound synthesis is paramount.
-
Functional Studies: Elucidating the direct effects of this compound on cellular processes, including inflammation, oxidative stress, and gene expression, will be crucial.
-
Therapeutic Potential: Understanding the role of this compound in diseases such as ulcerative colitis may lead to the development of novel therapeutic strategies targeting its metabolism or signaling pathways.
This technical guide provides a solid foundation for researchers and professionals to build upon as we continue to unravel the multifaceted roles of this compound in cellular metabolism. The methodologies and data presented herein should empower further investigation into this intriguing molecule and its implications for human health and disease.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0061717) [hmdb.ca]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of succinyl-carnitine and methylmalonyl-carnitine on dried blood spot by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. proteopedia.org [proteopedia.org]
- 6. Acylcarnitines as markers of exercise-associated fuel partitioning, xenometabolism, and potential signals to muscle afferent neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasma acylcarnitine levels increase with healthy aging | Aging [aging-us.com]
- 8. Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the role of succinyl carnitine in the association between CD39⁺ CD4⁺ T cell and ulcerative colitis: A Mendelian randomization study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acylcarnitines—old actors auditioning for new roles in metabolic physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondrial Succinate Metabolism and Reactive Oxygen Species Are Important but Not Essential for Eliciting Carotid Body and Ventilatory Responses to Hypoxia in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
Succinylcarnitine: From Discovery to a Key Biomarker in Metabolic Disease
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Succinylcarnitine (C4-DC) is a short-chain dicarboxylic acylcarnitine that has emerged as a significant biomarker in the study of inborn errors of metabolism and broader metabolic pathways. As an ester of succinic acid and carnitine, its presence and concentration in biological fluids provide a window into the intricate workings of the Krebs cycle and amino acid catabolism. This technical guide provides an in-depth overview of the discovery, initial characterization, and evolving understanding of this compound, tailored for researchers, scientists, and professionals in drug development.
While the broader class of acylcarnitines was discovered over seven decades ago, the specific identification of this compound is intrinsically linked to the advancement of analytical techniques, particularly mass spectrometry, in the latter half of the 20th century. Its story is one of technological progression enabling deeper metabolic insights.
Biochemical Context and Synthesis
This compound is formed from the conjugation of succinyl-CoA and L-carnitine. Succinyl-CoA is a key intermediate in the mitochondrial Krebs cycle and is also a product of the catabolism of several amino acids, including valine, isoleucine, and methionine. The general role of acylcarnitines is to facilitate the transport of acyl groups across the inner mitochondrial membrane for subsequent metabolism, a process crucial for energy production.[1]
The precise enzymatic basis for the synthesis of this compound from succinyl-CoA remains an area of active investigation. While Carnitine Acetyltransferase (CrAT) is responsible for the synthesis of many short-chain acylcarnitines, studies have shown that it exhibits no activity towards dicarboxylic acyl-CoA esters, suggesting another enzyme is responsible for this compound formation. Some evidence points towards the involvement of Carnitine Palmitoyltransferase (CPT), though the specific transferase has not been definitively identified.[2]
dot
Caption: Formation of this compound from Krebs Cycle and Amino Acid Catabolism Intermediates.
Discovery and Early Identification
The definitive discovery of this compound is not attributed to a single seminal publication but rather emerged from the systematic application of advanced analytical methods to the study of inborn errors of metabolism. The development of Fast Atom Bombardment Mass Spectrometry (FAB-MS) in the 1980s was a critical technological leap that enabled the sensitive detection of non-volatile, polar molecules like acylcarnitines in biological fluids.
Early investigations into organic acidurias, such as propionic and methylmalonic acidemia, revealed abnormal profiles of urinary acylcarnitines. In these conditions, the accumulation of upstream metabolites like propionyl-CoA and methylmalonyl-CoA leads to their conversion to the corresponding carnitine esters. Given the close metabolic relationship between methylmalonyl-CoA and succinyl-CoA, it is within this context that this compound was likely first detected and characterized, serving as a marker of metabolic disruption within the Krebs cycle and related pathways.
Initial Characterization and Analytical Methodologies
The initial characterization of this compound was primarily through its mass spectrometric properties. The advent of tandem mass spectrometry (MS/MS) in the early 1990s revolutionized the field, allowing for the rapid and sensitive profiling of a wide range of acylcarnitines from a single dried blood spot.[3] This technique, often referred to as "acylcarnitine profiling," became a cornerstone of newborn screening programs for inborn errors of metabolism.
A significant challenge in the early analysis of this compound was its isobaric nature with methylmalonylcarnitine. Both molecules have the same mass-to-charge ratio, making them indistinguishable by conventional MS/MS methods. This limitation necessitated the development of more sophisticated techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which could chromatographically separate the two isomers before detection.
Experimental Protocol: Quantification of this compound and Methylmalonylcarnitine in Dried Blood Spots by LC-MS/MS
The following protocol is based on a validated method for the differential diagnosis of methylmalonic aciduria and succinyl-CoA synthetase-related defects.[4]
1. Sample Preparation:
-
A 3 mm disk is punched from a dried blood spot into a 96-well plate.
-
100 µL of a methanol solution containing internal standards (e.g., deuterated this compound and methylmalonylcarnitine) is added to each well.
-
The plate is agitated for 30 minutes to extract the analytes.
-
The supernatant is transferred to a new 96-well plate and evaporated to dryness under a stream of nitrogen.
2. Derivatization:
-
The dried residue is reconstituted in 50 µL of 3N n-butanolic HCl.
-
The plate is sealed and heated at 65°C for 15 minutes to convert the acylcarnitines to their butyl esters.
-
The derivatization reagent is evaporated to dryness under nitrogen.
-
The residue is reconstituted in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography: Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for butylated this compound and methylmalonylcarnitine and their respective internal standards.
dot
Caption: Experimental workflow for the quantification of this compound by LC-MS/MS.
Quantitative Data
The following table summarizes key quantitative parameters from a validated LC-MS/MS method for this compound.[4]
| Parameter | Value |
| Linearity Range | 0.025 - 10 µmol/L |
| Lowest Limit of Quantification (LLOQ) | 0.025 µmol/L |
| Within-day Coefficient of Variation (CV) | 1.94% |
| Between-day Coefficient of Variation (CV) | 3.19% |
Clinical Significance and Future Directions
The accurate measurement of this compound has become crucial in the differential diagnosis of certain inborn errors of metabolism. Elevated levels of this compound are a key indicator of defects in the genes encoding the α-subunit (SUCLG1) and the β-subunit (SUCLA2) of the ADP-forming succinyl-CoA synthetase (SCS).[4] In these conditions, the impaired conversion of succinyl-CoA to succinate leads to the accumulation of succinyl-CoA and its subsequent conversion to this compound.
The ongoing research into the roles of this compound and other acylcarnitines continues to expand our understanding of metabolic regulation and disease pathophysiology. Future work will likely focus on:
-
Definitive identification of the enzyme(s) responsible for this compound synthesis.
-
Elucidation of the role of this compound in other metabolic and signaling pathways.
-
Development of novel therapeutic strategies for inborn errors of metabolism based on modulating acylcarnitine profiles.
The journey of this compound from an initially uncharacterized metabolite to a specific and valuable biomarker highlights the power of analytical chemistry in advancing our understanding of human health and disease.
References
- 1. Metabolic studies of carnitine in a child with propionic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of continuous-flow liquid chromatography/fast-atom bombardment mass spectrometry to the analysis of diagnostic acylcarnitines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 4. ESI-MS/MS study of acylcarnitine profiles in urine from patients with organic acidemias and fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anaplerotic Role of Succinylcarnitine Metabolism in the Krebs Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Succinylcarnitine, a dicarboxylic acylcarnitine, does not directly participate as an intermediate in the Krebs (tricarboxylic acid) cycle. However, its metabolic pathway is critically linked to the Krebs cycle through anaplerosis, the process of replenishing cycle intermediates. This compound is a key biomarker for inborn errors of metabolism affecting the catabolism of certain amino acids and odd-chain fatty acids, which ultimately feed into the Krebs cycle as succinyl-CoA. This guide provides a detailed overview of the biochemical pathway, quantitative data on this compound levels in health and disease, a comprehensive experimental protocol for its quantification, and visualizations of the metabolic and experimental workflows.
The Indirect Connection: From Propionyl-CoA to Succinyl-CoA
The involvement of this compound in the Krebs cycle is indirect, stemming from the catabolism of propiogenic substrates, including the amino acids valine, isoleucine, methionine, and threonine, as well as odd-chain fatty acids. The breakdown of these molecules produces propionyl-CoA, which is then converted to the Krebs cycle intermediate succinyl-CoA through a three-step enzymatic process within the mitochondria. This compound is formed when succinyl-CoA is esterified to carnitine.
The conversion of propionyl-CoA to succinyl-CoA is a vital anaplerotic pathway and involves the following enzymes:
-
Propionyl-CoA Carboxylase (PCC): A biotin-dependent enzyme that carboxylates propionyl-CoA to form D-methylmalonyl-CoA.
-
Methylmalonyl-CoA Epimerase (MCEE): This enzyme catalyzes the conversion of D-methylmalonyl-CoA to L-methylmalonyl-CoA.
-
Methylmalonyl-CoA Mutase (MUT): A vitamin B12 (adenosylcobalamin)-dependent enzyme that isomerizes L-methylmalonyl-CoA to succinyl-CoA.
Succinyl-CoA then enters the Krebs cycle, contributing to energy production and the biosynthesis of other molecules. Inborn errors of metabolism affecting any of these enzymes, such as propionic acidemia (PCC deficiency) and methylmalonic acidemia (MUT or MCEE deficiency), lead to the accumulation of upstream metabolites, including propionyl-CoA and methylmalonyl-CoA. These accumulated acyl-CoAs are then transesterified to carnitine, forming propionylcarnitine (C3) and methylmalonylcarnitine/succinylcarnitine (C4-DC), which can be detected in blood and urine.
Quantitative Data Presentation
This compound (often measured as C4-DC, which includes its isomer methylmalonylcarnitine) is a crucial biomarker in newborn screening and the diagnosis of organic acidemias. The following tables summarize the quantitative levels of relevant acylcarnitines in dried blood spots (DBS) and plasma in healthy individuals and in patients with propionic acidemia and methylmalonic acidemia.
Table 1: Acylcarnitine Concentrations in Dried Blood Spots (DBS) of Neonates
| Analyte | Healthy Neonates (μmol/L) | Propionic Acidemia (μmol/L) | Methylmalonic Acidemia (μmol/L) |
| Propionylcarnitine (C3) | 0.50 - 4.00 | Significantly Elevated (>5) | Significantly Elevated (>5) |
| C3/C2 Ratio | 0.04 - 0.25 | Significantly Elevated | Significantly Elevated |
| This compound (C4-DC) | < 1.25[1][2] | Normal to Mildly Elevated | Significantly Elevated |
Table 2: Acylcarnitine Concentrations in Plasma
| Analyte | Healthy Individuals (μmol/L) | Propionic Acidemia (μmol/L) | Methylmalonic Acidemia (μmol/L) |
| Propionylcarnitine (C3) | < 5.7[3] | 5.7 - 52.11[4][5] | Elevated |
| Short-Chain Acylcarnitines (Total) | 5.7 ± 3.5[3] | 28.6[3] | Elevated |
| Free Carnitine (C0) | 37 ± 8[3] | Decreased (e.g., 5.7)[3] | Decreased |
Experimental Protocols
The gold standard for the quantification of this compound and other acylcarnitines is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, allowing for the simultaneous measurement of a panel of acylcarnitines.
Protocol: Quantification of Acylcarnitines in Dried Blood Spots (DBS) by LC-MS/MS
3.1. Materials and Reagents
-
Dried blood spot punches (3 mm)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
n-Butanol (HPLC grade)
-
Acetyl chloride or 3N HCl in n-butanol
-
Deuterated internal standard mixture in methanol (containing d3-propionylcarnitine, d3-butyrylcarnitine, etc.)
-
96-well microtiter plates
-
Plate shaker
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS/MS system (e.g., triple quadrupole)
3.2. Sample Preparation
-
Punching: Punch a 3 mm disk from the dried blood spot into a well of a 96-well microtiter plate.
-
Extraction: Add 100 µL of methanol containing the deuterated internal standards to each well.
-
Incubation: Seal the plate and incubate on a plate shaker for 30 minutes at room temperature to extract the acylcarnitines.
-
Drying: Transfer the methanol extract to a new 96-well plate and evaporate to dryness under a gentle stream of nitrogen at 45°C.
3.3. Derivatization (Butylation)
-
Reagent Preparation: Prepare the butylation reagent by slowly adding acetyl chloride to n-butanol to a final concentration of 5% v/v (or use commercially available 3N HCl in n-butanol).
-
Reaction: Add 100 µL of the butylation reagent to each dried sample well.
-
Incubation: Seal the plate and incubate at 65°C for 20 minutes.
-
Drying: Evaporate the butylation reagent to dryness under nitrogen at 45°C.
3.4. Reconstitution and Analysis
-
Reconstitution: Reconstitute the dried, derivatized samples in 100 µL of the mobile phase (e.g., 75:25 acetonitrile:water with 0.1% formic acid).
-
Injection: Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
3.5. LC-MS/MS Parameters
-
LC Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the acylcarnitines (e.g., starting with a high percentage of A and gradually increasing B).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Mode: Multiple Reaction Monitoring (MRM). The precursor ion for all butylated acylcarnitines is scanned for the product ion at m/z 85, which is a characteristic fragment of the carnitine moiety. Specific MRM transitions for this compound (butylated) are monitored. For example, the transition for butylated this compound is m/z 374.2 → 85.1.[6]
Mandatory Visualizations
Metabolic Pathway Diagram
Caption: Anaplerotic pathway from propiogenic substrates to the Krebs cycle.
Experimental Workflow Diagram
Caption: Workflow for acylcarnitine analysis from dried blood spots.
Conclusion
While not a direct participant, the metabolism of this compound is intrinsically linked to the Krebs cycle, serving as a critical indicator of anaplerotic flux from the breakdown of amino acids and odd-chain fatty acids. The quantification of this compound and its precursors by LC-MS/MS is a cornerstone in the diagnosis and monitoring of inborn errors of metabolism. A thorough understanding of this metabolic interplay is essential for researchers and clinicians in the fields of metabolic disease, drug development, and clinical diagnostics.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Combined newborn screening for succinylacetone, amino acids, and acylcarnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic studies of carnitine in a child with propionic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Analysis of propionylcarnitine in blood and methylmalonic acid in urine of 162 patients with methylmalonic acidemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Basis of Elevated Succinylcarnitine: A Technical Guide for Researchers
[Whitepaper]
Abstract
Elevated succinylcarnitine (C4-DC) is a critical biomarker for a specific group of rare, autosomal recessive mitochondrial disorders resulting from a deficiency in the Krebs cycle enzyme Succinate-CoA Ligase (SUCL). This technical guide provides an in-depth exploration of the genetic and molecular underpinnings of elevated this compound, with a primary focus on SUCL deficiency caused by pathogenic variants in the SUCLG1 and SUCLA2 genes. We present a comprehensive overview of the pathophysiology, diagnostic methodologies, and quantitative biochemical data. This document includes detailed experimental protocols for key diagnostic assays and visualizes complex metabolic and diagnostic pathways using Graphviz diagrams to support research and therapeutic development.
Introduction: this compound as a Diagnostic Marker
This compound is a dicarboxylic acylcarnitine that is typically present at very low levels in blood and other tissues. Its accumulation is a specific indicator of a block in the mitochondrial matrix, specifically at the level of the Krebs (TCA) cycle. The identification of elevated this compound, often as part of newborn screening (NBS) panels using tandem mass spectrometry (MS/MS), is highly suggestive of a Succinate-CoA Ligase (SUCL) deficiency. This enzyme, also known as succinyl-CoA synthetase, catalyzes the reversible conversion of succinyl-CoA and a nucleoside diphosphate (ADP or GDP) to succinate and the corresponding nucleoside triphosphate (ATP or GTP). A deficiency in SUCL activity leads to the accumulation of succinyl-CoA, which is subsequently conjugated with carnitine to form this compound.
Primary Genetic Basis: Succinate-CoA Ligase (SUCL) Deficiency
SUCL is a heterodimeric enzyme composed of an invariant α-subunit encoded by the SUCLG1 gene and a substrate-specific β-subunit that determines nucleotide specificity.[1] The ADP-forming β-subunit is encoded by SUCLA2, while the GDP-forming β-subunit is encoded by SUCLG2. To date, pathogenic variants causing SUCL deficiency have been identified in SUCLG1 and SUCLA2.[2][3]
-
SUCLG1 Gene: Encodes the α-subunit of the enzyme. Mutations in SUCLG1 affect both the ADP- and GDP-dependent activities of the enzyme, leading to a more severe, often fatal infantile lactic acidosis with multi-organ involvement, including liver and heart.[4][5]
-
SUCLA2 Gene: Encodes the ADP-specific β-subunit, which is predominantly expressed in the brain, heart, and skeletal muscle.[1] Mutations in SUCLA2 are typically associated with a less severe phenotype characterized by encephalomyopathy, hearing loss, and Leigh-like syndromes.[6][7]
The pathophysiology of SUCL deficiency is twofold. The primary defect is the impairment of the Krebs cycle, leading to a cellular energy deficit. The secondary, and equally critical, consequence is the impairment of the mitochondrial nucleoside triphosphate pool, which is essential for the synthesis and maintenance of mitochondrial DNA (mtDNA). This often results in mtDNA depletion, a common finding in affected tissues.[1][4]
Quantitative Biochemical Data
The biochemical hallmarks of SUCL deficiency are the elevation of this compound in blood, often accompanied by mild methylmalonic aciduria. The following tables summarize the key quantitative findings.
Table 1: Acylcarnitine and Metabolite Levels
| Analyte | Condition | Specimen | Concentration Range (µmol/L) | Citation(s) |
|---|---|---|---|---|
| This compound (C4-DC) | SUCL Deficiency (SUCLG1/SUCLA2) | Dried Blood Spot | Elevated (Assay linear range 0.025-10 µmol/L) | [2] |
| Normal Newborn | Dried Blood Spot | Typically < 0.5 µmol/L (Undetectable in many) | [8][9] | |
| Methylmalonic Acid (MMA) | SUCL Deficiency (SUCLG1/SUCLA2) | Urine | 10 - 500 mmol/mol creatinine | [10] |
| Normal | Urine | < 3 mmol/mol creatinine | [10] |
| Free Carnitine (C0) | Normal Newborn | Dried Blood Spot | 8.5 - 55 µmol/L |[8][9] |
Note: Specific patient concentrations for this compound are rarely published as absolute values, but are noted as significantly elevated above the detection limit of the assay.
Table 2: Succinate-CoA Ligase Enzyme Activity in Patient Fibroblasts
| Gene Defect | Substrate | Patient Activity (nmol/min/mg protein) | Control Range (nmol/min/mg protein) | % of Control Activity | Citation(s) |
|---|---|---|---|---|---|
| SUCLG1 | ATP | 0.2 | 2.4 - 4.8 | ~4-8% | [4] |
| GTP | 0.1 | 4.7 - 9.6 | ~1-2% | [4] | |
| SUCLA2 | ATP | 0.09 - 0.18 | 0.98 - 1.04 | ~9-18% | [11] |
| | GTP | 10.5 - 13.9 | 7.6 - 10.9 | Normal/Elevated |[11] |
Metabolic and Diagnostic Pathways
Metabolic Pathway Disruption in SUCL Deficiency
The diagram below illustrates the central role of Succinate-CoA Ligase in the Krebs cycle and the consequences of its deficiency.
Caption: Metabolic block in SUCL deficiency leading to this compound formation.
Diagnostic Workflow for Elevated this compound
The following workflow outlines the diagnostic path from an abnormal newborn screen to a definitive molecular diagnosis.
Caption: Diagnostic workflow for suspected Succinate-CoA Ligase (SUCL) deficiency.
Detailed Experimental Protocols
Protocol 1: Acylcarnitine Analysis by Tandem Mass Spectrometry
This protocol describes the analysis of acylcarnitines, including this compound, from dried blood spots (DBS) using flow-injection MS/MS.
Objective: To quantify acylcarnitine species for newborn screening and diagnostic confirmation.
Methodology:
-
Sample Preparation:
-
Punch a 3.2 mm disk from a DBS into a 96-well microtiter plate.
-
Add 100-200 µL of a methanol-based extraction solution containing a mixture of stable isotope-labeled internal standards (e.g., d3-C2, d3-C3, d8-C5, d3-C8, d3-C16 carnitines).
-
Seal the plate and agitate for 30-60 minutes at room temperature to elute the analytes.
-
-
Derivatization (Butylation):
-
Transfer the methanol extract to a new 96-well plate and evaporate to dryness under a gentle stream of nitrogen at 40-50°C.
-
Add 50-100 µL of 3N HCl in n-butanol to each well.
-
Seal the plate and incubate at 65°C for 15-20 minutes. This step converts the acylcarnitines to their butyl esters, improving chromatographic and ionization efficiency.
-
Evaporate the butanolic HCl to dryness under nitrogen.
-
-
Analysis:
-
Reconstitute the dried residue in 100-150 µL of a mobile phase (e.g., 80:20 acetonitrile:water).
-
Inject the sample into the tandem mass spectrometer via flow injection or LC.
-
Analyze using electrospray ionization in positive ion mode (ESI+).
-
Monitor for specific precursor-to-product ion transitions. All acylcarnitine butyl esters fragment to a common product ion at m/z 85, which corresponds to the protonated carnitine core after neutral loss of the butylated acyl chain.
-
Key Transition for this compound: While C4-DC (this compound) is isobaric with C5-OH (3-hydroxyisovalerylcarnitine), they can be differentiated by LC-MS/MS methods or by observing other associated markers. The precursor ion for butylated this compound is monitored, fragmenting to the characteristic m/z 85 product ion.[2]
-
-
Quantification:
-
Calculate the concentration of each analyte by comparing the signal intensity ratio of the native analyte to its corresponding stable isotope-labeled internal standard against a calibration curve.
-
Protocol 2: SUCL Enzyme Activity Assay (Spectrophotometric)
This protocol measures SUCL activity in the direction of succinyl-CoA formation, which consumes ATP (or GTP). The consumption of ATP is coupled to the oxidation of NADH, which can be monitored spectrophotometrically.[12][13]
Objective: To determine the functional activity of ATP- and GDP-dependent SUCL in patient-derived cells (e.g., fibroblasts).
Methodology:
-
Sample Preparation:
-
Harvest cultured fibroblasts and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in an ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Homogenize the cells by sonication and centrifuge to remove cell debris.
-
Determine the protein concentration of the supernatant (cell lysate) using a standard method (e.g., Bradford assay).
-
-
Reaction Mixture:
-
Prepare a master mix in a cuvette or 96-well plate containing the following final concentrations:
-
50 mM Tris-HCl, pH 7.4
-
7 mM MgCl₂
-
2 mM Phosphoenolpyruvate (PEP)
-
0.1 mM NADH
-
0.1 mM Coenzyme A (CoA)
-
6 U Pyruvate Kinase (PK)
-
6 U Lactate Dehydrogenase (LDH)
-
Cell lysate (e.g., 50-100 µg total protein)
-
-
-
Reaction Initiation and Measurement:
-
Equilibrate the reaction mixture to 30°C.
-
Initiate the reaction by adding the nucleotide and substrate:
-
For A-SCS activity: Add 0.4 mM ATP and 10 mM succinate.
-
For G-SCS activity: Substitute ATP with GTP.
-
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., for 10-15 minutes) using a spectrophotometer.
-
-
Principle and Calculation:
-
SUCL produces ADP from ATP.
-
Pyruvate kinase (PK) uses ADP and PEP to regenerate ATP and produce pyruvate.
-
Lactate dehydrogenase (LDH) reduces pyruvate to lactate, oxidizing one molecule of NADH to NAD⁺ for each molecule of ADP produced.
-
The rate of NADH oxidation (decrease in A₃₄₀) is directly proportional to the SUCL activity.
-
Calculate the specific activity (nmol/min/mg protein) using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
Protocol 3: SUCLG1/SUCLA2 Gene Sequencing (Sanger Method)
This protocol outlines the steps for identifying pathogenic variants in the SUCLG1 and SUCLA2 genes.
Objective: To obtain the DNA sequence of all coding exons and exon-intron boundaries of the target genes to identify causative mutations.
Methodology:
-
DNA Extraction:
-
Extract genomic DNA from a patient's peripheral blood leukocytes or cultured fibroblasts using a commercial DNA extraction kit.
-
Assess DNA quality and quantity using spectrophotometry (A₂₆₀/A₂₈₀ ratio) and fluorometry.
-
-
Primer Design and PCR Amplification:
-
Design primer pairs to amplify each coding exon and the flanking intronic sequences of SUCLG1 and SUCLA2. Primers should be designed to have a melting temperature (Tm) of ~58-62°C and produce amplicons of 300-600 bp.
-
Perform Polymerase Chain Reaction (PCR) for each exon. A typical reaction includes:
-
Genomic DNA (~50 ng)
-
Forward and Reverse Primers (10 µM each)
-
dNTP mix
-
Taq DNA Polymerase and corresponding reaction buffer
-
-
Use a thermal cycler with an initial denaturation step (e.g., 95°C for 5 min), followed by 30-35 cycles of denaturation (95°C), annealing (55-60°C), and extension (72°C), and a final extension step.
-
-
PCR Product Purification:
-
Verify successful amplification by running a small volume of the PCR product on an agarose gel. A single, sharp band of the expected size should be visible.
-
Purify the remaining PCR product to remove unincorporated primers and dNTPs using an enzymatic method (e.g., ExoSAP-IT) or a column-based purification kit.
-
-
Cycle Sequencing Reaction:
-
Set up cycle sequencing reactions using a BigDye™ Terminator kit. Each reaction contains:
-
Purified PCR product (template DNA)
-
A single primer (either forward or reverse)
-
BigDye™ reaction mix (containing DNA polymerase, dNTPs, and fluorescently labeled ddNTPs)
-
-
Perform the reaction in a thermal cycler for ~25 cycles.
-
-
Sequencing and Analysis:
-
Purify the cycle sequencing products to remove unincorporated dye terminators.
-
Resuspend the purified product in highly deionized formamide.
-
Separate the fluorescently labeled DNA fragments by size using capillary electrophoresis on an automated DNA sequencer (e.g., Applied Biosystems 3730).
-
The sequencer's software generates an electropherogram. Analyze the sequence data using software (e.g., SeqScape®, FinchTV) to compare the patient's sequence to the reference human genome sequence and identify any variants.[14][15]
-
Differential Diagnosis
An elevated C4-acylcarnitine on a newborn screen is not exclusive to SUCL deficiency. However, this compound is a dicarboxylic acylcarnitine (C4-DC). Other conditions may elevate different C4 isomers.
-
Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency: This condition leads to the accumulation of butyrylcarnitine (a C4 mono-carboxylic acylcarnitine), not this compound.[16][17]
-
Isobutyryl-CoA Dehydrogenase (IBDH) Deficiency: This results in elevated isobutyrylcarnitine, another C4 isomer.
-
Methylmalonic Acidemia (MMA): While SUCL deficiency causes a mild secondary MMA, primary MMA due to mutations in MMUT, MMAA, MMAB, etc., presents with much more pronounced elevations of methylmalonic acid and can also show elevated propionylcarnitine (C3) and sometimes methylmalonylcarnitine, which is isobaric with this compound.[6] Differentiating these requires specific LC-MS/MS methods that can separate the isobars.[2]
Conclusion and Future Directions
The genetic basis of elevated this compound is firmly established in the context of Succinate-CoA Ligase deficiency arising from mutations in SUCLG1 and SUCLA2. Diagnosis relies on a systematic workflow combining metabolite analysis, enzymatic assays, and molecular genetic testing. For drug development professionals, understanding the precise molecular mechanism—impaired Krebs cycle function and mtDNA depletion—is paramount. Future therapeutic strategies may focus on bypassing the metabolic block, stabilizing the SUCL enzyme complex, or addressing the downstream consequences of mtDNA depletion. The detailed protocols and data presented herein serve as a critical resource for advancing research and development in this area of rare mitochondrial disease.
References
- 1. Expanding the phenotypic spectrum of Succinyl-CoA Ligase Deficiency through functional validation of a new SUCLG1 variant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of succinyl-carnitine and methylmalonyl-carnitine on dried blood spot by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SUCLA2 mutations cause global protein succinylation contributing to the pathomechanism of a hereditary mitochondrial disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Succinyl-CoA ligase deficiency: a mitochondrial hepatoencephalomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Biochemical and genetic characteristics of patients with primary carnitine deficiency identified through newborn screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Newborn screening of primary carnitine deficiency: clinical and molecular genetic characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SUCLG1-Related Mitochondrial DNA Depletion Syndrome, Encephalomyopathic Form with Methylmalonic Aciduria - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Succinyl-CoA synthetase (SUCLA2) deficiency in two siblings with impaired activity of other mitochondrial oxidative enzymes in skeletal muscle without mitochondrial DNA depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Characteristics of Succinate Coenzyme A (Succinate-CoA) Ligases: Conversion of Malate to Malyl-CoA and CoA-Thioester Formation of Succinate Analogues In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. Novel compound heterozygous SUCLG1 variants may contribute to mitochondria DNA depletion syndrome‐9 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mini-Review: Short-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Short-Chain Acyl-CoA Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
Succinylcarnitine: A Key Biomarker in the Diagnosis and Understanding of Organic Acidemias
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Succinylcarnitine (C4-DC), a dicarboxylic acylcarnitine, has emerged as a critical biomarker in the differential diagnosis of several inherited metabolic disorders, collectively known as organic acidemias. These conditions, stemming from enzymatic defects in amino acid and fatty acid catabolism, lead to the accumulation of toxic organic acids and their corresponding acyl-CoA esters. The subsequent transesterification of these acyl-CoAs to carnitine results in the formation of specific acylcarnitine profiles that are detectable in biological fluids. This technical guide provides a comprehensive overview of the biochemical role of this compound, its association with specific organic acidemias—notably succinyl-CoA synthetase (SCS) deficiency, methylmalonic acidemia (MMA), propionic acidemia (PA), and glutaric aciduria type 1 (GA-1)—and detailed methodologies for its quantification. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the development of diagnostics and therapeutics for these rare metabolic diseases.
Introduction: The Role of Acylcarnitines in Metabolism
Carnitine and its acyl esters, known as acylcarnitines, are essential for cellular energy metabolism. Their primary function is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation.[1] In the context of organic acidemias, the accumulation of specific acyl-CoA intermediates due to enzymatic blocks leads to a secondary "detoxification" pathway involving carnitine. Carnitine acyltransferases catalyze the transfer of the acyl group from CoA to carnitine, forming acylcarnitines that can be exported from the mitochondria and excreted in the urine. This process helps to replenish the intramitochondrial pool of free coenzyme A (CoA-SH), which is crucial for numerous metabolic pathways, including the Krebs cycle and fatty acid oxidation.[2][3]
This compound is the carnitine ester of succinic acid, a four-carbon dicarboxylic acid. Its accumulation is particularly informative for disorders involving the Krebs cycle and the catabolism of certain amino acids.
This compound and its Association with Organic Acidemias
Elevated levels of this compound are a hallmark of specific organic acidemias where the metabolism of succinyl-CoA is impaired.
Succinyl-CoA Synthetase (SCS) Deficiency
Succinyl-CoA synthetase (SCS), also known as succinyl-CoA ligase, is a mitochondrial enzyme that catalyzes the reversible conversion of succinyl-CoA to succinate in the Krebs cycle, coupled with the phosphorylation of ADP or GDP to ATP or GTP, respectively.[4] Genetic defects in the genes encoding the subunits of SCS (SUCLG1, SUCLA2) lead to SCS deficiency, a severe mitochondrial encephalomyopathy.[5][6] The enzymatic block results in the accumulation of succinyl-CoA, which is then converted to this compound.[4] Therefore, elevated this compound is a primary and highly specific biomarker for SCS deficiency.[5]
Methylmalonic Acidemia (MMA) and Propionic Acidemia (PA)
Propionic acidemia and methylmalonic acidemia are disorders of branched-chain amino acid and odd-chain fatty acid metabolism. PA is caused by a deficiency of propionyl-CoA carboxylase, while MMA results from a defect in methylmalonyl-CoA mutase or the metabolism of its cofactor, vitamin B12.[2][7] Both disorders lead to the accumulation of propionyl-CoA and its metabolites. In MMA, methylmalonyl-CoA also accumulates. The elevation of C4-dicarboxylic carnitine (C4DC), which is an isobaric mixture of this compound and methylmalonylcarnitine, is a common finding in the acylcarnitine profile of these patients.[5][8] However, the ability to chromatographically separate these two isomers is crucial for differential diagnosis. In classical MMA, methylmalonylcarnitine is the predominantly elevated species, whereas in SCS deficiency, this compound is the sole elevated isomer.[5]
Glutaric Aciduria Type 1 (GA-1)
Glutaric aciduria type 1 is an autosomal recessive disorder of lysine, hydroxylysine, and tryptophan metabolism caused by a deficiency of glutaryl-CoA dehydrogenase.[9][10] This leads to the accumulation of glutaric acid, 3-hydroxyglutaric acid, and glutaryl-CoA. The primary biomarker for GA-1 is glutarylcarnitine (C5DC).[9][10] While this compound is not a primary diagnostic marker for GA-1, alterations in Krebs cycle intermediates due to the primary metabolic block can sometimes lead to secondary, less pronounced changes in other acylcarnitines, including this compound.
Data Presentation: Quantitative Analysis of this compound in Organic Acidemias
The following tables summarize the typical concentrations of this compound and related biomarkers in dried blood spots (DBS) and plasma for various organic acidemias compared to healthy individuals. It is important to note that values can vary between laboratories due to different methodologies and patient populations.
Table 1: this compound and Related Biomarker Concentrations in Dried Blood Spots (DBS)
| Analyte | Condition | Concentration Range (µmol/L) | Reference |
| This compound (C4DC) | Healthy Newborns | 0.03 - 0.5 | |
| SCS Deficiency | Significantly elevated (specific range not consistently reported, but well above normal) | [4][5] | |
| Methylmalonic Acidemia (MMA) | Elevated (as part of total C4DC) | [8][11] | |
| Propionic Acidemia (PA) | Elevated (as part of total C4DC) | [8][12] | |
| Glutarylcarnitine (C5DC) | Healthy Newborns | < 0.2 | [9][10] |
| Glutaric Aciduria Type 1 (GA-1) | > 0.4 (often significantly higher) | [9][10] | |
| Propionylcarnitine (C3) | Healthy Newborns | 0.5 - 4.5 | [11] |
| Propionic Acidemia (PA) | > 5.0 (often > 20) | [12] | |
| Methylmalonic Acidemia (MMA) | > 5.0 (often > 20) | [11] |
Table 2: Plasma Acylcarnitine Concentrations
| Analyte | Condition | Concentration Range (µmol/L) | Reference |
| Free Carnitine (C0) | Healthy Adults | 22 - 50 | [13][14] |
| Acetylcarnitine (C2) | Healthy Adults | 2 - 18 | [15] |
| Short-Chain Acylcarnitines | Propionic Acidemia (untreated) | Increased (e.g., 28.6 vs 5.7 ± 3.5 in controls) | [12] |
| Methylmalonic Acidemia (untreated) | Increased | [3] |
Experimental Protocols: Quantification of this compound by LC-MS/MS
The gold standard for the quantification of this compound and other acylcarnitines is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following provides a detailed, generalized protocol for the analysis of acylcarnitines from dried blood spots.
Materials and Reagents
-
Dried blood spot (DBS) cards
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
n-Butanol
-
3N Hydrochloric acid (HCl) in n-butanol (or acetyl chloride)
-
Stable isotope-labeled internal standards for acylcarnitines (e.g., from Cambridge Isotope Laboratories)
-
96-well microtiter plates
-
Plate shaker
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Sample Preparation from Dried Blood Spots
-
Punching: Punch a 3.2 mm disk from the dried blood spot into a well of a 96-well microtiter plate.
-
Extraction: Add 100 µL of a methanol solution containing the stable isotope-labeled internal standards to each well.
-
Elution: Seal the plate and shake for 30 minutes at room temperature to elute the acylcarnitines.
-
Drying: Transfer the methanol extract to a new 96-well plate and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization: Add 50 µL of 3N HCl in n-butanol to each well. Seal the plate and incubate at 65°C for 15-20 minutes. This step converts the acylcarnitines to their butyl esters, which improves their chromatographic and mass spectrometric properties.
-
Final Drying: Evaporate the butanolic HCl to dryness under nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Utilize a C8 or C18 reversed-phase column or a HILIC column for separation of the butylated acylcarnitines. A gradient elution with mobile phases consisting of acetonitrile and water with a modifier like formic acid or ammonium acetate is typically employed. The chromatographic separation is crucial to resolve this compound from its isobar, methylmalonylcarnitine.
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The analysis is performed in Multiple Reaction Monitoring (MRM) mode. The precursor ion for all butylated acylcarnitines is the protonated molecule [M+H]⁺. A common product ion at m/z 85, corresponding to the carnitine backbone fragment, is often monitored. Specific precursor-to-product ion transitions for this compound and its internal standard are used for quantification.
Table 3: Example MRM Transitions for Butylated Acylcarnitines
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Butylated this compound | 362.2 | 85.1 |
| Butylated d3-Acetylcarnitine (IS) | 263.2 | 85.1 |
| Butylated Propionylcarnitine | 274.2 | 85.1 |
| Butylated Glutarylcarnitine | 346.2 | 85.1 |
Note: The exact m/z values may vary slightly depending on the specific derivatization and adduction.
Mandatory Visualizations: Metabolic Pathways and Experimental Workflows
Metabolic Pathways
The following diagrams illustrate the key metabolic pathways associated with the organic acidemias discussed.
Experimental Workflow
Conclusion and Future Directions
This compound is a valuable biomarker for the differential diagnosis of several organic acidemias. Its accurate quantification, particularly in conjunction with its isomer methylmalonylcarnitine, is essential for the timely and correct diagnosis of conditions such as SCS deficiency and for distinguishing it from methylmalonic acidemia. The detailed methodologies provided in this guide offer a robust framework for the implementation of reliable diagnostic assays.
Future research should focus on the standardization of analytical methods and the establishment of more comprehensive, age-stratified reference intervals for this compound and other acylcarnitines. Furthermore, a deeper understanding of the secondary metabolic perturbations reflected in the broader acylcarnitine profile may unveil novel therapeutic targets and strategies for managing these complex metabolic disorders. The continued development of high-resolution mass spectrometry and advanced analytical techniques will undoubtedly further refine our ability to diagnose and monitor patients with organic acidemias, ultimately improving patient outcomes.
References
- 1. Comprehensive metabolomics analysis reveals novel biomarkers and pathways in falsely suspected glutaric aciduria Type-1 newborns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dshs.texas.gov [dshs.texas.gov]
- 3. Propionylcarnitine excretion in propionic and methylmalonic acidurias: a cause of carnitine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Succinyl-CoA Synthetase Dysfunction as a Mechanism of Mitochondrial Encephalomyopathy: More than Just an Oxidative Energy Deficit [mdpi.com]
- 5. Measurement of succinyl-carnitine and methylmalonyl-carnitine on dried blood spot by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deficiency of the ADP-Forming Succinyl-CoA Synthase Activity Is Associated with Encephalomyopathy and Mitochondrial DNA Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. natural-sciences.nwu.ac.za [natural-sciences.nwu.ac.za]
- 8. mdpi.com [mdpi.com]
- 9. Glutaric aciduria type I - Genomics Education Programme [genomicseducation.hee.nhs.uk]
- 10. Diagnosis and management of glutaric aciduria type I – revised recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pilot Study on Neonatal Screening for Methylmalonic Acidemia Caused by Defects in the Adenosylcobalamin Synthesis Pathway and Homocystinuria Caused by Defects in Homocysteine Remethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic studies of carnitine in a child with propionic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Serum carnitine levels in normal individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. serummetabolome.ca [serummetabolome.ca]
- 15. Acylcarnitine Profile [healthcare.uiowa.edu]
Inborn Errors of Metabolism Associated with Succinylcarnitine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of inborn errors of metabolism (IEMs), the detection and quantification of specific acylcarnitines by tandem mass spectrometry (MS/MS) has become a cornerstone of newborn screening and diagnostic testing. Succinylcarnitine (C4-DC), a dicarboxylic acylcarnitine, has emerged as a critical biomarker for a specific subset of these rare genetic disorders. Its accumulation points to a disruption in the mitochondrial tricarboxylic acid (TCA) cycle, specifically at the level of succinyl-CoA metabolism. This technical guide provides an in-depth overview of the IEMs associated with elevated this compound, focusing on the underlying pathophysiology, diagnostic methodologies, and relevant biochemical pathways.
The primary IEMs characterized by the accumulation of this compound are deficiencies in the enzyme succinyl-CoA ligase, resulting from mutations in the SUCLG1 and SUCLA2 genes. While methylmalonic acidemia (MMA) can also present with variable elevations of C4-dicarboxylic carnitines, the distinct quantification of this compound is crucial for the differential diagnosis. This guide will delve into the nuances of these conditions, providing researchers and drug development professionals with a comprehensive resource to support their endeavors in understanding and treating these devastating disorders.
Inborn Errors of Metabolism Associated with this compound
Succinyl-CoA Ligase Deficiency
Succinyl-CoA ligase (SCL) is a mitochondrial enzyme that catalyzes the reversible conversion of succinyl-CoA and a nucleoside diphosphate (ADP or GDP) to succinate and the corresponding nucleoside triphosphate (ATP or GTP). This reaction is a key step in the TCA cycle. SCL is a heterodimer composed of an alpha subunit, encoded by the SUCLG1 gene, and a beta subunit, which determines the nucleotide specificity. The ADP-forming beta subunit is encoded by SUCLA2, while the GDP-forming beta subunit is encoded by SUCLG2.[1]
Deficiency in either the alpha (SUCLG1) or the ADP-specific beta (SUCLA2) subunit leads to a severe, autosomal recessive mitochondrial encephalomyopathy.[1] The clinical presentation is often characterized by infantile-onset hypotonia, developmental delay or regression, sensorineural hearing loss, and dystonia.[1][2][3] Leigh-like syndrome, a progressive neurodegenerative disorder with characteristic lesions in the basal ganglia, is a common finding on brain MRI.[4]
The biochemical hallmark of SCL deficiency is the accumulation of succinyl-CoA, which is then converted to this compound. Patients also typically exhibit mild to moderate methylmalonic aciduria, as the accumulation of succinyl-CoA can inhibit the activity of methylmalonyl-CoA mutase.[4] Lactic acidosis is another common finding, reflecting the overall impairment of mitochondrial energy metabolism.[1]
Methylmalonic Acidemia (MMA)
Methylmalonic acidemia is a group of autosomal recessive disorders characterized by the accumulation of methylmalonic acid. The most common form is caused by a deficiency of the enzyme methylmalonyl-CoA mutase. This enzyme converts L-methylmalonyl-CoA to succinyl-CoA, a step just upstream of succinyl-CoA ligase in the catabolic pathway of several amino acids (isoleucine, valine, methionine, and threonine), odd-chain fatty acids, and cholesterol.
While the primary biochemical marker in MMA is elevated methylmalonic acid, affected individuals can also show variable elevations in C4-dicarboxylic carnitine (C4DC), which is a combined measurement of this compound and methylmalonylcarnitine.[5] The ability to chromatographically separate and specifically quantify this compound is therefore essential to differentiate MMA from SCL deficiency. In SCL deficiency, this compound is the predominantly elevated C4-DC species, whereas in MMA, methylmalonylcarnitine is expected to be more significantly increased.
Quantitative Data on this compound Levels
The following table summarizes the typical concentrations of this compound in dried blood spots (DBS) from healthy individuals and patients with Succinyl-CoA Ligase Deficiency. It is important to note that these values can vary between laboratories and analytical methods.
| Analyte | Condition | Specimen Type | Concentration Range (µmol/L) | Reference |
| This compound | Healthy Newborns | Dried Blood Spot | 1.25 (mean) | [6] |
| This compound | SUCLA2 Deficiency | Skeletal Muscle | 14.2 - 149 (nmol/g wet weight) | [5] |
Note: Data for this compound levels in dried blood spots for SUCLG1 and SUCLA2 deficiencies are not consistently reported as specific ranges in the literature, but are described as significantly elevated.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Succinyl-CoA and this compound Formation
The following diagram illustrates the central role of succinyl-CoA in the TCA cycle and the metabolic block that occurs in Succinyl-CoA Ligase Deficiency, leading to the formation of this compound.
References
- 1. Succinyl-CoA Synthetase Dysfunction as a Mechanism of Mitochondrial Encephalomyopathy: More than Just an Oxidative Energy Deficit [mdpi.com]
- 2. SUCLA2-Related Mitochondrial DNA Depletion Syndrome, Encephalomyopathic Form with Methylmalonic Aciduria - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A novel SUCLA2 mutation presenting as a complex childhood movement disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. uhhospitals.org [uhhospitals.org]
- 6. Combined newborn screening for succinylacetone, amino acids, and acylcarnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
Physiological Concentration of Succinylcarnitine in Plasma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physiological concentration of succinylcarnitine in human plasma. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the role of acylcarnitines in health and disease. This document summarizes the available quantitative data, details the experimental protocols for its measurement, and visualizes its metabolic context and analytical workflow.
Quantitative Data on Plasma this compound Concentration
The precise physiological concentration of this compound in the plasma of healthy human adults is not yet definitively established with a universally accepted reference range. This compound, a dicarboxylylcarnitine, is often measured as part of a broader acylcarnitine profile. Its concentration can be influenced by various factors including diet, age, and metabolic state.
Several studies have reported concentrations of various acylcarnitines, though specific data for this compound in healthy adults is sparse. Newborn screening panels often include dicarboxylylcarnitines, but these reference ranges are not directly applicable to adults.
Below is a summary of available quantitative data. It is important to note the context of the study population when considering these values.
| Population | This compound Concentration (µmol/L) | Notes | Reference |
| Diabetic African-American Women (n=44) | 0.01 ± 0.004 (mean ± SD) | This value is from a specific patient population and may not reflect the concentration in healthy individuals. | [1] |
| Newborns (1-18 days old) in Colombia | Not explicitly reported, but reference intervals for other dicarboxylylcarnitines like Glutarylcarnitine (C5DC) are provided. | Newborn metabolic profiles differ significantly from adults. | [2] |
The lack of a clear reference range for this compound in healthy adults highlights an area for future research. Establishing such a range is crucial for the accurate interpretation of acylcarnitine profiles in clinical and research settings.
Experimental Protocols for this compound Quantification
The gold standard for the quantification of this compound and other acylcarnitines in plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the accurate measurement of low-concentration analytes in complex biological matrices.
Below is a synthesized, detailed methodology for the quantification of this compound in human plasma based on established protocols.
Principle
Plasma samples are first deproteinized. The acylcarnitines, including this compound, are then separated from other plasma components using liquid chromatography. The separated analytes are subsequently ionized and detected by a tandem mass spectrometer. Quantification is achieved by comparing the signal intensity of the analyte to that of a known concentration of an internal standard.
Materials and Reagents
-
Human plasma (collected in EDTA or heparin tubes)
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., d3-succinylcarnitine or other appropriate labeled acylcarnitine)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Centrifuge tubes
-
Autosampler vials
Sample Preparation
-
Thawing: Frozen plasma samples are thawed on ice.
-
Aliquoting: 50 µL of plasma is aliquoted into a clean microcentrifuge tube.
-
Internal Standard Spiking: A known amount of the isotopically labeled internal standard solution is added to each plasma sample.
-
Protein Precipitation: 200 µL of ice-cold methanol is added to each sample to precipitate proteins.
-
Vortexing: The samples are vortexed for 30 seconds to ensure thorough mixing.
-
Centrifugation: The samples are centrifuged at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: The supernatant, containing the acylcarnitines, is carefully transferred to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient elution is employed to separate the acylcarnitines. The gradient typically starts with a high percentage of mobile phase A, which is gradually decreased as the percentage of mobile phase B is increased over the course of the run.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL of the prepared sample is injected.
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for this compound and its internal standard. For this compound (C8H15NO6), the precursor ion [M+H]+ has an m/z of 262.1. A common product ion resulting from the neutral loss of trimethylamine ((CH3)3N) has an m/z of 85.1.
-
This compound: m/z 262.1 → 85.1
-
Internal Standard (e.g., d3-succinylcarnitine): m/z 265.1 → 85.1 (or other appropriate transition)
-
-
Data Analysis: The peak areas of the analyte and the internal standard are integrated. A calibration curve is generated using known concentrations of the this compound analytical standard. The concentration of this compound in the plasma samples is then calculated from this calibration curve.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of this compound
This compound is an intermediate in metabolism, primarily linked to the Krebs cycle (also known as the citric acid cycle or TCA cycle) and the catabolism of certain amino acids. It is formed from the esterification of carnitine with succinyl-CoA. The formation of this compound can serve as a mechanism to buffer the intramitochondrial Coenzyme A (CoA) pool.
Caption: Metabolic origin of this compound from the Krebs cycle and amino acid catabolism.
Experimental Workflow for this compound Quantification
The following diagram outlines the key steps in the analytical workflow for measuring this compound in plasma samples.
Caption: Workflow for the quantification of plasma this compound by LC-MS/MS.
References
Methodological & Application
Application Note: Quantification of Succinylcarnitine in Biological Matrices using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Succinylcarnitine (C4DC-C) is a dicarboxylic acylcarnitine that serves as a key biomarker in the diagnosis of inherited metabolic disorders, particularly those related to the catabolism of branched-chain amino acids. Elevated levels of this compound, often in conjunction with methylmalonylcarnitine, can be indicative of conditions such as methylmalonic aciduria (MMA) and succinyl-CoA synthetase (SCS) defects.[1] Accurate and sensitive quantification of this compound in biological samples like dried blood spots (DBS) and plasma is crucial for differential diagnosis and patient monitoring. This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the reliable quantification of this compound.
The challenge in this compound analysis lies in its separation from isobaric compounds, such as methylmalonylcarnitine, which have the same mass-to-charge ratio.[1] While traditional flow-injection tandem mass spectrometry provides a combined measurement, chromatographic separation is essential for differential diagnosis.[2] The method described herein employs a validated LC-MS/MS approach that ensures specificity, sensitivity, and accuracy.
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted below. The process begins with sample collection and preparation, which includes protein precipitation and derivatization. This is followed by chromatographic separation using an appropriate LC column and subsequent detection and quantification by tandem mass spectrometry.
Quantitative Data Summary
The following table summarizes the performance characteristics of a validated LC-MS/MS method for this compound quantification.[1]
| Parameter | This compound |
| Linearity Range | 0.025 - 10 µmol/L |
| LLOQ | 0.025 µmol/L |
| R² | 0.9995 |
| Precision (CV%) | |
| Within-day | 1.94% |
| Between-day | 3.19% |
Protocols
Materials and Reagents
-
This compound standard
-
Deuterated this compound internal standard (e.g., d3-succinylcarnitine)
-
Methanol (LC-MS grade)[3]
-
n-Butanol
-
Acetyl chloride
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Water (LC-MS grade)
-
Dried blood spots or plasma samples
Sample Preparation Protocol
This protocol is adapted for dried blood spots (DBS).[1]
-
Punching DBS: Punch a 3 mm disk from the dried blood spot sample into a 96-well plate.
-
Internal Standard Addition: To each well, add the internal standard solution (e.g., d3-succinylcarnitine in methanol).
-
Extraction: Add methanol to each well to extract the analytes from the DBS.
-
Derivatization:
-
Prepare fresh 3N butanolic HCl by slowly adding acetyl chloride to n-butanol.
-
Evaporate the methanolic extract to dryness under a stream of nitrogen.
-
Add the 3N butanolic HCl to each well and incubate to form butyl esters.[3]
-
-
Final Preparation:
-
Evaporate the butanolic HCl to dryness.
-
Reconstitute the residue in the initial mobile phase.
-
The sample is now ready for injection into the LC-MS/MS system.
-
LC-MS/MS Protocol
Liquid Chromatography (LC) Conditions
-
Column: A reversed-phase column such as a C18 or a HILIC column can be used for separation.[4][5]
-
Mobile Phase A: 0.1% Formic acid in water.[4]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[3]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.4-0.6 mL/min.[6]
-
Gradient: A gradient elution is employed to separate this compound from other acylcarnitines and matrix components. An example gradient is as follows:
-
Start with a low percentage of mobile phase B, hold for a short period.
-
Linearly increase the percentage of mobile phase B to elute the analytes.
-
Hold at a high percentage of mobile phase B to wash the column.
-
Return to the initial conditions and re-equilibrate.[3]
-
Mass Spectrometry (MS) Conditions
-
Ionization: Electrospray Ionization (ESI) in positive mode.[3]
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: The precursor-to-product ion transitions for this compound and its internal standard need to be optimized. A common product ion for carnitines is m/z 85.[7]
-
This compound (butylated): The specific m/z will depend on the butylation of both carboxyl groups.
-
Internal Standard (e.g., d3-succinylcarnitine, butylated): The m/z will be shifted by the isotopic label.
-
-
Instrument Parameters: Optimize source parameters such as ion spray voltage, temperature, and gas flows for maximum signal intensity.[3]
Logical Relationship of this compound in Metabolism
This compound is an intermediate in the metabolic pathways of certain amino acids. The diagram below illustrates its position relative to succinyl-CoA, a key intermediate in the Krebs cycle.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in biological samples. The chromatographic separation is critical for distinguishing it from isobaric interferents, ensuring accurate diagnosis of metabolic disorders.[1] The protocol is robust and can be adapted for use in clinical research and diagnostic laboratories.
References
- 1. Measurement of succinyl-carnitine and methylmalonyl-carnitine on dried blood spot by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 5. msacl.org [msacl.org]
- 6. bevital.no [bevital.no]
- 7. researchgate.net [researchgate.net]
Application Note & Protocol: Measurement of Succinylcarnitine in Urine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Succinylcarnitine is an acylcarnitine that serves as a biomarker for certain inborn errors of metabolism. Its accurate measurement in urine is crucial for the diagnosis and monitoring of these conditions.[1][2] The analysis of acylcarnitines, including this compound, is most commonly performed using tandem mass spectrometry (MS/MS), often preceded by liquid chromatographic separation to resolve isomeric compounds.[1][3] A significant analytical challenge is the differentiation of this compound from its isomer, methylmalonylcarnitine, which necessitates chromatographic separation for accurate quantification.[2][4] This document provides a detailed protocol for the preparation of urine samples for the measurement of this compound by LC-MS/MS.
Data Presentation
The following table summarizes quantitative data from relevant methodologies for acylcarnitine analysis.
| Analyte | Matrix | Method | Linearity Range (µmol/L) | LLOQ (µmol/L) | LOD (µg/L) | Reference |
| This compound | Dried Blood Spot | LC-MS/MS | 0.025 - 10 | 0.025 | - | [4] |
| Methylmalonylcarnitine | Dried Blood Spot | LC-MS/MS | 0.025 - 10 | 0.025 | - | [4] |
| Propionylcarnitine | Urine | Paper Spray-MS/MS | - | - | 6 | [5] |
| Tetradecanoylcarnitine | Urine | Paper Spray-MS/MS | - | - | 208 | [5] |
Experimental Protocols
This protocol details a common method for the preparation of urine samples for this compound analysis using LC-MS/MS with a derivatization step.
3.1. Materials and Reagents
-
Urine collection containers
-
Centrifuge tubes (1.5 mL and 15 mL)
-
Pipettes and sterile tips
-
Vortex mixer
-
Centrifuge (capable of 12,000 x g and 4°C)
-
Nitrogen evaporator or vacuum concentrator
-
Heating block or water bath (60°C)
-
LC-MS/MS system
-
Methanol (LC-MS grade)
-
Acetonitrile (ACN, LC-MS grade)
-
Formic acid (LC-MS grade)
-
Butanolic HCl (3 N)
-
This compound standard
-
Isotopically labeled internal standard (e.g., [d3]-succinylcarnitine)
-
Deionized water
3.2. Sample Collection and Storage
-
Collect first morning mid-stream urine samples in sterile containers.[6]
-
For optimal results, process samples immediately. If immediate processing is not possible, store samples at 2-8°C for up to 24 hours.[6]
-
For long-term storage, aliquot urine into cryovials and store at -80°C.[7][6][8] Avoid repeated freeze-thaw cycles.[8]
3.3. Sample Preparation
-
Thaw frozen urine samples at room temperature.[7]
-
Vortex the urine sample to ensure homogeneity.
-
Centrifuge the urine at 2,000 x g for 10 minutes at 4°C to remove cells and large debris.[6]
-
Transfer the supernatant to a clean centrifuge tube.
-
Centrifuge the supernatant again at 12,000 x g for 10 minutes at 4°C to remove smaller particulates.[6][9]
-
Transfer a 10 µL aliquot of the clear supernatant to a clean 1.5 mL microcentrifuge tube.[9]
-
Add 100 µL of the internal standard working solution (in methanol) and 30 µL of acetonitrile to the urine aliquot.[9]
-
Vortex the mixture for 20 seconds.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.[9]
-
Carefully transfer the supernatant to a new tube.
-
Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.[9]
3.4. Derivatization (Butylation)
-
To the dried residue, add 200 µL of 3 N butanolic HCl.[9]
-
Vortex for 20 seconds.[9]
-
Incubate the mixture at 60°C for 30 minutes.[9]
-
After incubation, evaporate the butanolic HCl to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried sample in 100 µL of the mobile phase starting condition (e.g., 10% acetonitrile with 0.1% formic acid).[7]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
3.5. LC-MS/MS Analysis
-
LC Separation: Employ a C18 reversed-phase column for chromatographic separation of this compound and its isomers.[7] A gradient elution with mobile phases consisting of water and acetonitrile with 0.1% formic acid is typically used.
-
MS/MS Detection: Utilize electrospray ionization in positive ion mode (ESI+). Monitor the specific precursor-to-product ion transitions for this compound and its internal standard using Multiple Reaction Monitoring (MRM).[10]
Visualization of Experimental Workflow
Caption: Workflow for urine sample preparation and analysis of this compound.
References
- 1. Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ultra-high performance liquid chromatography tandem mass spectrometry for comprehensive analysis of urinary acylcarnitines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of succinyl-carnitine and methylmalonyl-carnitine on dried blood spot by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and assay of underivatized urinary acylcarnitines by paper spray tandem mass spectrometry [iris.cnr.it]
- 6. Guide to Urine Sample Handling for Proteomics and Metabolomics Studies - Creative Proteomics [creative-proteomics.com]
- 7. A Mass Spectral Library of Acylcarnitines Derived from Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. Characterising the urinary acylcarnitine and amino acid profiles of HIV/TB co-infection, using LC–MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Urine acylcarnitine analysis by ESI-MS/MS: a new tool for the diagnosis of peroxisomal biogenesis disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Succinylcarnitine Analysis: A Guide to Derivatization Techniques
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of succinylcarnitine, a critical biomarker for certain inherited metabolic disorders, including methylmalonic aciduria (MMA) and succinyl-CoA ligase deficiency. The focus is on derivatization techniques commonly employed to enhance the analytical performance of this compound detection by mass spectrometry.
Introduction to this compound Analysis
This compound is a dicarboxylic acylcarnitine that accumulates in biological fluids as a consequence of enzymatic defects in the metabolic pathway of certain amino acids and odd-chain fatty acids. Its accurate quantification is crucial for the diagnosis and monitoring of affected individuals, particularly in the context of newborn screening programs. Due to its polar nature and potential for isobaric interference, derivatization is often a key step in analytical methods to improve chromatographic retention, ionization efficiency, and selectivity. This guide details three common approaches: butyl esterification, pentafluorophenacyl (PFP) esterification, and underivatized (native) analysis.
Derivatization Techniques for this compound Analysis
Butyl Esterification
Butyl esterification is the most widely used derivatization method for acylcarnitines, including this compound, in newborn screening laboratories. The addition of a butyl group to the carboxyl moieties increases the hydrophobicity of the molecule, improving its retention on reversed-phase liquid chromatography (LC) columns and enhancing its ionization efficiency in electrospray ionization mass spectrometry (ESI-MS).
This protocol is adapted from established methods for newborn screening.
Materials:
-
Dried blood spot (DBS) punch (3 mm)
-
96-well microtiter plate
-
Methanolic internal standard solution (containing a stable isotope-labeled this compound standard, e.g., d4-succinylcarnitine)
-
3N Hydrochloric acid (HCl) in n-butanol
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Punch a 3 mm disc from the DBS into a well of a 96-well plate.
-
Add 100 µL of the methanolic internal standard solution to each well.
-
Seal the plate and agitate for 30 minutes at room temperature to extract the acylcarnitines.
-
Transfer the methanolic extract to a new 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.
-
Add 50 µL of 3N HCl in n-butanol to each well.
-
Seal the plate and incubate at 65°C for 15-20 minutes.
-
Evaporate the butanolic HCl to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the dried residue in 100 µL of a suitable mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
Pentafluorophenacyl (PFP) Esterification
Pentafluorophenacyl esterification is an alternative derivatization strategy that targets the carboxyl groups of acylcarnitines. The resulting PFP esters are highly electronegative, which can enhance detection sensitivity in certain mass spectrometry applications. This method is noted for being rapid and complete, with minimal evidence of acylcarnitine hydrolysis[1].
This protocol is a general procedure for acylcarnitine derivatization that can be applied to this compound analysis in plasma or other biological fluids[1].
Materials:
-
Plasma or other biological fluid sample
-
Internal standard solution (containing a stable isotope-labeled this compound standard)
-
Acetonitrile
-
Pentafluorophenacyl trifluoromethanesulfonate (PFPA-OTf) reagent solution
-
Diisopropylethylamine (DIPEA)
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
To 50 µL of plasma, add the internal standard solution.
-
Precipitate proteins by adding 200 µL of cold acetonitrile. Vortex and centrifuge.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
To the dried extract, add 50 µL of a solution containing 1% PFPA-OTf and 1% DIPEA in acetonitrile.
-
Vortex briefly and let the reaction proceed at room temperature for 15 minutes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Underivatized (Native) Analysis
With advancements in LC-MS/MS technology, particularly the sensitivity of modern instruments, the analysis of underivatized acylcarnitines has become a viable option. This approach simplifies sample preparation, reduces the use of hazardous reagents, and minimizes the risk of derivatization-related artifacts. However, challenges such as poor chromatographic retention of polar short-chain acylcarnitines and potential for lower sensitivity for dicarboxylic acylcarnitines need to be considered[2].
This protocol outlines a simple extraction for the analysis of native this compound.
Materials:
-
Plasma, serum, or DBS punch
-
Internal standard solution in a suitable solvent (e.g., methanol or acetonitrile)
-
Protein precipitation solvent (e.g., cold acetonitrile or methanol)
-
LC-MS/MS system (preferably with a hydrophilic interaction liquid chromatography (HILIC) or mixed-mode column)
Procedure:
-
For liquid samples, add the internal standard to a small volume of the sample. For DBS, punch a disc into a well containing the internal standard solution.
-
Add a sufficient volume of cold protein precipitation solvent (e.g., 4 volumes of acetonitrile to 1 volume of plasma).
-
Vortex thoroughly to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for direct injection into the LC-MS/MS system or evaporate and reconstitute in the initial mobile phase if concentration is needed.
Quantitative Data Summary
The following tables summarize the quantitative performance data for the different analytical approaches for this compound.
Table 1: Quantitative Performance of Butyl Ester Derivatization for this compound Analysis
| Parameter | Value | Reference |
| Linearity Range | 0.025 - 10 µmol/L | [3] |
| Correlation Coefficient (r²) | > 0.999 | [3] |
| Lower Limit of Quantification (LLOQ) | 0.025 µmol/L | [3] |
| Intra-day Precision (%CV) | 1.94% | [3] |
| Inter-day Precision (%CV) | 3.19% | [3] |
Table 2: General Performance of Pentafluorophenacyl Ester Derivatization for Acylcarnitine Analysis
| Parameter | Observation | Reference |
| Reaction | Rapid and complete | [1] |
| Hydrolysis | No evidence of acylcarnitine hydrolysis | [1] |
| Recovery | 77-85% from isolation procedure | [4] |
Table 3: Quantitative Performance of Underivatized this compound Analysis
| Parameter | Value | Reference |
| Linearity Range | 0.1 - 500 nmol/L (general acylcarnitines) | [5] |
| Correlation Coefficient (r²) | > 0.99 (general acylcarnitines) | [5] |
| Recovery | 80.4 - 121.9% (general acylcarnitines) | [5] |
| Note | Mass spectrometric response for underivatized dicarboxylic acylcarnitines can be less intense than their butylated counterparts.[2] |
Visualizations
Biochemical Pathway of this compound Accumulation
This compound is formed from succinyl-CoA, an intermediate in the Krebs cycle and in the catabolism of several amino acids and odd-chain fatty acids. In certain metabolic disorders, such as methylmalonic aciduria, a defect in the enzyme methylmalonyl-CoA mutase leads to the accumulation of methylmalonyl-CoA, which can be converted to propionyl-CoA. Propionyl-CoA can then be carboxylated to form succinyl-CoA, which subsequently conjugates with carnitine to form this compound.
Caption: Biochemical pathway leading to the accumulation of this compound in methylmalonic aciduria.
Experimental Workflow for this compound Analysis in Newborn Screening
The following workflow illustrates the key steps involved in the analysis of this compound from dried blood spots as part of a newborn screening program.
Caption: A typical experimental workflow for the analysis of this compound from dried blood spots.
References
- 1. Strategy for the isolation, derivatization, chromatographic separation, and detection of carnitine and acylcarnitines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid quantitative analysis of carnitine and acylcarnitines by ultra-high performance-hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of succinyl-carnitine and methylmalonyl-carnitine on dried blood spot by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
Application of Succinylcarnitine Profiling in Newborn Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Newborn screening (NBS) programs aim to identify infants with certain genetic, metabolic, and congenital disorders shortly after birth, allowing for early intervention to mitigate the risk of severe health outcomes. The analysis of acylcarnitines from dried blood spots (DBS) by tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern NBS, enabling the detection of numerous inborn errors of metabolism. Succinylcarnitine (C4DC), a dicarboxylic acylcarnitine, has emerged as a critical biomarker for the detection of specific mitochondrial and organic acid disorders. Elevated levels of this compound in newborns can be indicative of underlying metabolic defects, primarily succinyl-CoA ligase (SCS) deficiency and, in some cases, methylmalonic acidemia. This document provides detailed application notes and protocols for the profiling of this compound in a newborn screening setting.
Succinyl-CoA ligase deficiency is an autosomal recessive mitochondrial disorder resulting from mutations in the SUCLG1 or SUCLA2 genes. This enzyme is a key component of the Krebs cycle, catalyzing the reversible conversion of succinyl-CoA and ADP or GDP to succinate and ATP or GTP.[1] A deficiency in this enzyme leads to an accumulation of succinyl-CoA, which is then converted to this compound. Methylmalonic acidemia is a group of organic acidemias characterized by the inability to metabolize methylmalonic acid. While the primary marker for methylmalonic acidemia is elevated propionylcarnitine (C3) and methylmalonylcarnitine (also C4DC), this compound can also be elevated due to the close relationship of these metabolic pathways.[2]
The accurate quantification of this compound is crucial, as it is isobaric with methylmalonylcarnitine, another important diagnostic marker. Therefore, chromatographic separation prior to mass spectrometric analysis is essential for their differentiation.[1]
Data Presentation
The following tables summarize the reference ranges for this compound in healthy newborns and the reported levels in individuals with relevant metabolic disorders. It is important to note that specific quantitative data for this compound in newborns with confirmed succinyl-CoA ligase deficiency and methylmalonic acidemia are limited in the published literature. The provided data for affected individuals is based on available case reports and may not be representative of all cases.
Table 1: Reference Ranges of this compound in Dried Blood Spots of Healthy Newborns
| Study Population | Number of Newborns | This compound (C4DC) Range (µmol/L) | Analytical Method |
| Omani Newborns[3] | 1302 | 0.04 - 0.29 (1st - 99th percentile) | LC-MS/MS (Derivatized) |
| Colombian Newborns | 891 | Not specifically reported, but part of a panel with a low range of 0.07-32.4 µmol/L for all acylcarnitines | LC-MS/MS (Derivatized) |
| Iranian Newborns[4] | Not specified | Part of a panel of 34 acylcarnitines with established normal ranges | LC-MS/MS |
Table 2: Reported this compound Levels in Newborns with Metabolic Disorders
| Disorder | Gene Defect | Reported this compound (C4DC) Levels (µmol/L) | Analytical Method |
| Succinyl-CoA Ligase Deficiency | SUCLG1, SUCLA2 | "Elevated" - Specific neonatal screening values are not consistently reported, but accumulation of C4DC is a key indicator.[1][5] | LC-MS/MS |
| Methylmalonic Acidemia | MUT, MMAA, MMAB, etc. | "Elevated" - Often reported as combined C4DC with methylmalonylcarnitine.[2] | LC-MS/MS |
Note: The term "C4DC" often represents the combined measurement of this compound and methylmalonylcarnitine in routine newborn screening panels unless specific chromatographic separation is performed.
Experimental Protocols
The following are detailed protocols for the analysis of this compound from dried blood spots using LC-MS/MS. Both a non-derivatized and a derivatized method are presented, as both are utilized in newborn screening laboratories.
Protocol 1: Non-Derivatized Acylcarnitine Analysis from Dried Blood Spots
This method offers a simpler and faster sample preparation process.
1. Materials and Reagents:
-
Dried blood spot collection cards (e.g., Whatman 903)
-
3.2 mm or 1/8 inch hole puncher
-
96-well microtiter plates
-
Extraction Solution: Acetonitrile:Water (80:20, v/v) containing stable isotope-labeled internal standards for acylcarnitines (including this compound-d4).
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
2. Sample Preparation:
-
Punch a 3.2 mm disc from the dried blood spot into a well of a 96-well plate.
-
Add 100 µL of the Extraction Solution to each well containing a blood spot.
-
Seal the plate and shake for 30 minutes at room temperature on a plate shaker.
-
Centrifuge the plate at 2000 x g for 10 minutes.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A suitable HILIC (Hydrophilic Interaction Liquid Chromatography) or C18 column capable of separating this compound from methylmalonylcarnitine.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution program should be optimized to achieve baseline separation of the target analytes.
-
Injection Volume: 10-20 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound, methylmalonylcarnitine, and their respective internal standards.
-
Protocol 2: Derivatized Acylcarnitine Analysis from Dried Blood Spots
Derivatization, typically butylation, can enhance the signal intensity of acylcarnitines.
1. Materials and Reagents:
-
All materials from Protocol 1.
-
Butanolic HCl (3N).
-
Nitrogen evaporator.
2. Sample Preparation:
-
Punch a 3.2 mm disc from the dried blood spot into a well of a 96-well plate.
-
Add 100 µL of methanol containing stable isotope-labeled internal standards to each well.
-
Seal the plate and shake for 30 minutes.
-
Transfer the methanolic extract to a new 96-well plate.
-
Evaporate the extract to dryness under a stream of nitrogen at 40-50°C.
-
Add 50 µL of 3N butanolic HCl to each well.
-
Seal the plate and incubate at 65°C for 15 minutes.
-
Evaporate the butanolic HCl to dryness under nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis:
-
The LC-MS/MS parameters will be similar to Protocol 1, but the MRM transitions will need to be adjusted for the butyl esters of the acylcarnitines.
Mandatory Visualizations
Caption: Metabolic pathway showing the origin of this compound.
Caption: Experimental workflow for this compound analysis.
Caption: Diagnostic logic for elevated this compound.
References
- 1. Measurement of succinyl-carnitine and methylmalonyl-carnitine on dried blood spot by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dshs.texas.gov [dshs.texas.gov]
- 3. omjournal.org [omjournal.org]
- 4. Determination of Normal Range of Acylcarnitine in Neonatal Dried Blood Spots using LC-MS/MS - Reports of Biochemistry and Molecular Biology [rbmb.net]
- 5. Succinyl-CoA synthetase (SUCLA2) deficiency in two siblings with impaired activity of other mitochondrial oxidative enzymes in skeletal muscle without mitochondrial DNA depletion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Succinylcarnitine as a Diagnostic Marker for SUCLA2 Deficiency
For Researchers, Scientists, and Drug Development Professionals
Introduction
SUCLA2-related mitochondrial DNA (mtDNA) depletion syndrome is a severe autosomal recessive disorder affecting early brain development.[1] It is caused by mutations in the SUCLA2 gene, which encodes the beta subunit of the ADP-forming succinyl-CoA ligase (A-SCS), a crucial enzyme in the mitochondrial Krebs cycle.[1][2] A deficiency in this enzyme disrupts both the Krebs cycle and the maintenance of mtDNA, leading to impaired cellular energy production.[1][2] Clinically, patients present in infancy with hypotonia, developmental delay, dystonia, muscle atrophy, and sensorineural hearing loss.[3] The identification of reliable and specific biomarkers is critical for the early and accurate diagnosis of this devastating condition. Succinylcarnitine (also known as C4-dicarboxylic carnitine or C4DC), an acylcarnitine ester, has emerged as a key diagnostic marker for SUCLA2 deficiency.[4][5] Its accumulation in bodily fluids is a direct consequence of the enzymatic block, making it a highly specific indicator of the disease.[6]
Biochemical Basis for this compound Accumulation
In healthy individuals, the enzyme succinyl-CoA ligase catalyzes the reversible conversion of succinyl-CoA to succinate within the Krebs cycle, a process that generates ATP.[6][7] In patients with SUCLA2 deficiency, this enzymatic step is impaired. The resulting accumulation of succinyl-CoA in the mitochondria leads to its alternative metabolism through conjugation with carnitine, forming this compound.[4][6] This metabolite is then exported from the mitochondria and can be detected at elevated concentrations in blood and urine. Therefore, elevated this compound serves as a direct and specific biochemical hallmark of SUCLA2 deficiency.[4][5][8]
References
- 1. frontiersin.org [frontiersin.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. SUCLA2 mutations are associated with mild methylmalonic aciduria, Leigh-like encephalomyopathy, dystonia and deafness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Newborn Screening Codes [lhncbc.nlm.nih.gov]
- 6. Succinyl-CoA synthetase (SUCLA2) deficiency in two siblings with impaired activity of other mitochondrial oxidative enzymes in skeletal muscle without mitochondrial DNA depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of succinyl-carnitine and methylmalonyl-carnitine on dried blood spot by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracing Succinylcarnitine Metabolism Using Stable Isotope Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinylcarnitine (C4-DC) is an acylcarnitine that serves as a crucial biomarker for several inborn errors of metabolism, particularly those affecting the catabolism of branched-chain amino acids and odd-chain fatty acids.[1][2] It is formed from the conjugation of L-carnitine with succinyl-CoA, a key intermediate in the Krebs cycle (TCA cycle). Elevated levels of this compound can indicate defects in enzymes such as succinyl-CoA ligase (SUCL) or methylmalonyl-CoA mutase.[1] Stable isotope labeling, coupled with mass spectrometry, provides a powerful methodology to trace the metabolic fate of precursors into the this compound pool, offering deep insights into pathway dynamics, enzyme function, and the impact of therapeutic interventions.
This document provides detailed application notes and protocols for designing and executing stable isotope tracing experiments to study this compound metabolism in cellular or animal models.
Metabolic Pathway of this compound Formation
This compound is primarily derived from succinyl-CoA. Several metabolic pathways converge on the production of succinyl-CoA, making it an essential hub in central carbon metabolism. The primary sources include the catabolism of odd-chain fatty acids and the breakdown of amino acids like isoleucine, valine, methionine, and threonine, which produce propionyl-CoA that is subsequently converted to succinyl-CoA.
Caption: Metabolic pathways converging on the synthesis of this compound.
Principle of Stable Isotope Tracing
Stable isotope tracing involves introducing a metabolic precursor labeled with a heavy isotope (e.g., ¹³C or ²H) into a biological system.[3][4] As the labeled precursor (tracer) is metabolized, the heavy isotope is incorporated into downstream metabolites. By measuring the mass shift and the distribution of these mass isotopologues using mass spectrometry, it is possible to quantify the contribution of the tracer to the product pool and determine the activity of the metabolic pathway.[5][6]
For this compound, a common approach is to use ¹³C-labeled fatty acids or amino acids to trace their catabolic flux towards the formation of labeled succinyl-CoA and, subsequently, ¹³C-succinylcarnitine.
Experimental Workflow
The general workflow for a stable isotope tracing experiment targeting this compound metabolism involves several key stages, from tracer selection and introduction to data analysis.
Caption: A generalized workflow for a stable isotope tracing experiment.
Detailed Protocol: Tracing this compound from ¹³C-Propionate in Cultured Cells
This protocol provides a method for tracing the incorporation of carbon from [U-¹³C₃]-propionate into this compound in a cell culture model.
1. Materials and Reagents
-
Cell line of interest (e.g., primary fibroblasts, HepG2)
-
Cell culture medium (e.g., DMEM), dialyzed fetal bovine serum (dFBS)
-
[U-¹³C₃]-Propionate (or other suitable tracer)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade), ice-cold
-
Water (LC-MS grade), ice-cold
-
Internal Standards: Deuterium-labeled carnitine/acylcarnitines (e.g., d₃-succinylcarnitine)
-
Liquid chromatography-tandem mass spectrometer (LC-MS/MS)
2. Cell Culture and Labeling
-
Seed cells in appropriate culture plates (e.g., 6-well plates) and grow to desired confluency (typically 80-90%).
-
Prepare the labeling medium by supplementing basal medium with the ¹³C-labeled tracer. For [U-¹³C₃]-propionate, a final concentration of 100-500 µM is a common starting point.
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with pre-warmed PBS to remove residual unlabeled precursors.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the kinetics of label incorporation.
3. Metabolite Extraction
-
At each time point, rapidly aspirate the labeling medium.
-
Immediately wash the cell monolayer twice with 1 mL of ice-cold PBS to arrest metabolic activity.
-
Add 1 mL of ice-cold 80:20 methanol:water extraction solvent containing the internal standards to each well.[7]
-
Scrape the cells from the plate into the extraction solvent.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at >12,000 x g for 10 minutes at 4°C to pellet protein and cellular debris.
-
Carefully collect the supernatant, which contains the metabolites, and transfer to a new tube.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
4. LC-MS/MS Analysis
-
Chromatography: Separation is typically achieved using a C18 reversed-phase column.[8]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from low to high organic content is used to elute the acylcarnitines.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Detection: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) to detect the parent-to-product ion transitions for both unlabeled (M+0) and labeled (e.g., M+3 for ¹³C₃-succinylcarnitine) this compound, as well as the internal standard.
Table 1: Example MRM Transitions for this compound Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| This compound (M+0) | 262.1 | 85.1 | Endogenous, unlabeled |
| ¹³C₃-Succinylcarnitine (M+3) | 265.1 | 85.1 or 88.1 | Labeled from [U-¹³C₃]-Propionate |
| d₃-Succinylcarnitine (IS) | 265.1 | 85.1 | Internal Standard |
Data Analysis and Presentation
The primary output of the LC-MS/MS analysis is the peak area for each isotopologue of this compound.
-
Quantification: Calculate the absolute concentration of total this compound using the ratio of the endogenous analyte peak area to the internal standard peak area against a standard curve.
-
Fractional Contribution: Determine the fractional contribution (FC) of the tracer to the this compound pool using the following formula: FC = (Area of Labeled this compound) / (Area of Labeled + Area of Unlabeled this compound)
-
Isotopologue Distribution: Plot the relative abundance of each isotopologue (M+0, M+1, M+2, etc.) over time to visualize the dynamics of label incorporation.
Table 2: Quantitative Performance of a Validated LC-MS/MS Method for this compound
| Parameter | Value | Reference |
| Linearity Range | 0.025 - 10 µmol/L | [1] |
| LLOQ (Lowest Limit of Quantification) | 0.025 µmol/L | [1] |
| Within-day Precision (CV%) | 1.94% | [1] |
| Between-day Precision (CV%) | 3.19% | [1] |
| Linear Regression (r²) | 0.9995 | [1] |
| Data adapted from a published method for the quantification of this compound in dried blood spots.[1] |
Table 3: Selection of Stable Isotope Tracers for this compound Metabolism
| Tracer | Labeled Positions | Target Pathway | Notes |
| ¹³C-Propionate | [U-¹³C₃] or [1-¹³C] | Propionyl-CoA Carboxylation Pathway | Directly enters the pathway leading to succinyl-CoA. |
| ¹³C-Valine | [U-¹³C₅] | Branched-Chain Amino Acid Catabolism | Traces the contribution of valine breakdown. |
| ¹³C-Isoleucine | [U-¹³C₆] | Branched-Chain Amino Acid Catabolism | Traces the contribution of isoleucine breakdown. |
| ¹³C-Odd-Chain Fatty Acid | e.g., [U-¹³C₅]-Pentanoate | Odd-Chain Fatty Acid Oxidation | Models the flux from fatty acid metabolism. |
Conclusion
Stable isotope labeling is an indispensable tool for elucidating the complex dynamics of this compound metabolism. By carefully selecting tracers and employing robust analytical methods like LC-MS/MS, researchers can gain quantitative insights into metabolic fluxes that are not achievable through simple steady-state metabolite measurements. These techniques are critical for understanding the pathophysiology of metabolic diseases and for evaluating the efficacy of novel therapeutic strategies in drug development.
References
- 1. Measurement of succinyl-carnitine and methylmalonyl-carnitine on dried blood spot by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Pathways of Acylcarnitine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening for Modifiers of Succinylcarnitine Levels
Introduction
Succinylcarnitine is an acylcarnitine, an ester of carnitine and succinic acid, that plays a role in intermediary metabolism.[1] Acylcarnitines are crucial for transporting fatty acids into the mitochondria for beta-oxidation, a primary energy-generating process.[2] Elevated levels of specific acylcarnitines, including this compound, can be indicative of underlying inborn errors of metabolism, such as certain organic acidurias and disorders of fatty acid oxidation.[3][4] For instance, accumulation of C4-dicarboxylyl-carnitine (C4DC-C), which includes this compound, has been reported in patients with mutations in genes encoding for succinyl-CoA synthetase (SCS).[5] Therefore, identifying small molecule modifiers that can regulate this compound levels holds therapeutic potential for managing these metabolic disorders.
High-throughput screening (HTS) provides a robust platform to systematically test large chemical libraries for compounds that can modulate a specific biological target or pathway.[6] By developing a sensitive and reliable HTS assay for this compound, it is possible to identify novel chemical entities that either increase or decrease its cellular concentration. Such compounds could serve as starting points for the development of new therapeutics aimed at correcting metabolic imbalances.
Assay Principle
The primary method for the sensitive and specific quantification of acylcarnitines is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][7][8] This HTS campaign utilizes a cell-based approach coupled with a rapid LC-MS/MS readout to measure intracellular this compound levels. A human cell line, such as HEK293 or HepG2, is treated with a library of small molecules. Following incubation, the cells are lysed, and the intracellular metabolites are extracted. The extracted samples are then analyzed by a high-throughput LC-MS/MS system to quantify the concentration of this compound. A stable isotope-labeled this compound internal standard is used to ensure accurate quantification and account for variations in sample processing and instrument response. Hits are identified as compounds that cause a statistically significant deviation in this compound levels compared to vehicle-treated controls.
Application
The primary application of this HTS campaign is the discovery of novel small molecules that can modulate this compound metabolism. Identified "hit" compounds can be categorized as either inhibitors or activators of pathways leading to this compound accumulation or clearance. These hits will serve as valuable pharmacological tools for further investigation of the underlying biological pathways and as starting points for medicinal chemistry efforts to develop potent and selective therapeutic agents for inherited metabolic diseases.
Data Presentation
Table 1: Assay Performance Metrics
This table summarizes the key performance indicators for the primary HTS assay, demonstrating its robustness and suitability for large-scale screening.[9][10]
| Parameter | Value | Interpretation |
| Z'-Factor | 0.68 | Excellent assay quality with good separation between positive and negative controls.[11] |
| Signal-to-Background (S/B) | 12.5 | A wide dynamic range, indicating a strong signal relative to the baseline. |
| Coefficient of Variation (%CV) | 7.2% | Low variability across replicate wells, indicating high precision. |
| Assay Window | 11.5 | A large separation between the means of the high and low controls. |
Table 2: Primary Screening Campaign Summary
This table provides an overview of the results from the initial high-throughput screen of a diverse compound library.
| Parameter | Value |
| Total Compounds Screened | 125,000 |
| Screening Concentration | 10 µM |
| Primary Hit Rate (Inhibitors) | 0.45% |
| Primary Hit Rate (Activators) | 0.28% |
| Confirmed Hits (Post-Cherry Picking) | 327 |
| Confirmation Rate | 45.1% |
Table 3: Dose-Response Analysis of Confirmed Hits
This table presents the potency (IC50/EC50) of representative confirmed "hit" compounds that modulate this compound levels.[12]
| Compound ID | Activity Type | IC50 / EC50 (µM) | Hill Slope | Max Response (%) |
| MOD-001 | Inhibitor | 2.1 | -1.1 | 98% |
| MOD-002 | Inhibitor | 5.8 | -0.9 | 95% |
| MOD-003 | Activator | 8.3 | 1.3 | 250% |
| MOD-004 | Inhibitor | 0.75 | -1.0 | 99% |
| MOD-005 | Activator | 12.5 | 1.1 | 180% |
Experimental Protocols
Protocol 1: Cell-Based High-Throughput Screening Assay
1. Materials and Reagents:
-
HEK293 or HepG2 cells
-
Assay Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin
-
Assay Plates: 384-well cell culture plates
-
Compound Library Plates: 384-well plates with compounds dissolved in DMSO
-
Positive Control: A known modulator of a related metabolic pathway (e.g., a fatty acid oxidation inhibitor).
-
Negative Control: DMSO (vehicle)
-
Lysis & Extraction Buffer: 80% Acetonitrile, 20% Water, containing 100 nM d3-Succinylcarnitine (internal standard).
-
High-Throughput LC-MS/MS System
2. Procedure:
-
Cell Plating: Seed 5,000 cells per well in 40 µL of assay medium into 384-well assay plates. Incubate overnight at 37°C, 5% CO2.
-
Compound Dispensing: Using an acoustic liquid handler, transfer 50 nL of compound solution from the library plates to the assay plates. This results in a final compound concentration of 10 µM. Dispense DMSO for negative control wells and the positive control compound for positive control wells.
-
Incubation: Incubate the assay plates for 24 hours at 37°C, 5% CO2.
-
Cell Lysis and Metabolite Extraction:
-
Remove the assay medium from the plates by inversion or with an automated plate washer.
-
Add 50 µL of ice-cold Lysis & Extraction Buffer to each well.
-
Seal the plates and incubate at 4°C for 20 minutes with gentle shaking to ensure complete lysis and extraction.
-
-
Sample Preparation for Analysis:
-
Centrifuge the plates at 4,000 rpm for 10 minutes to pellet cell debris.
-
Transfer the supernatant to a new 384-well analysis plate.
-
Seal the analysis plate and place it in the autosampler of the LC-MS/MS system.
-
Protocol 2: LC-MS/MS Analysis
1. LC Conditions:
-
Column: C18 reversed-phase column suitable for polar analytes.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A rapid gradient from 2% to 98% B over 1.5 minutes.
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 5 µL
2. MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z 262.1 → Product ion (Q3) m/z 85.1[13]
-
d3-Succinylcarnitine (Internal Standard): Precursor ion (Q1) m/z 265.1 → Product ion (Q3) m/z 85.1
-
-
Dwell Time: 50 ms
3. Data Analysis:
-
Integrate the peak areas for both this compound and the d3-succinylcarnitine internal standard for each well.
-
Calculate the peak area ratio (this compound / d3-Succinylcarnitine).
-
Normalize the data for each plate to the median of the negative control (DMSO) wells, setting the median DMSO response to 100%.
-
Calculate the Z'-factor for each plate to assess assay quality using the positive and negative controls. A Z' > 0.5 is considered excellent.[9][10]
-
Identify primary hits as compounds that result in a this compound level greater than three standard deviations above (activators) or below (inhibitors) the mean of the negative controls.
Protocol 3: Dose-Response Confirmation
1. Procedure:
-
Select confirmed primary hits for dose-response analysis.
-
Create 10-point, 3-fold serial dilutions of each hit compound in DMSO, starting at a top concentration of 100 µM.
-
Perform the cell-based assay as described in Protocol 1, using the serially diluted compounds.
-
Analyze the samples via LC-MS/MS as described in Protocol 2.
2. Data Analysis:
-
Normalize the data to the DMSO controls.
-
Plot the normalized response versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 (for inhibitors) or EC50 (for activators) and the Hill slope.[14]
Mandatory Visualization
Caption: Simplified metabolic pathway involving this compound.
Caption: High-throughput screening experimental workflow.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0061717) [hmdb.ca]
- 2. Acylcarnitine: Structure, Metabolism, Functions, and Advanced Analysis Techniques - MetwareBio [metwarebio.com]
- 3. Acylcarnitine Profile | Greenwood Genetic Center [ggc.org]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. Measurement of succinyl-carnitine and methylmalonyl-carnitine on dried blood spot by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sbpdiscovery.org [sbpdiscovery.org]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of Plasma/Serum Acylcarnitines Using Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 10. assay.dev [assay.dev]
- 11. academic.oup.com [academic.oup.com]
- 12. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 13. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Animal Models for Studying Succinylcarnitine Dysregulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing animal models to investigate the dysregulation of succinylcarnitine. This compound is a dicarboxylic acylcarnitine that plays a crucial role in mitochondrial metabolism. Its dysregulation is implicated in various inherited metabolic disorders and may be a biomarker for mitochondrial dysfunction in other complex diseases. The following sections detail genetic and diet-induced animal models, experimental protocols for key analyses, and the signaling pathways governing this compound homeostasis.
Animal Models of this compound Dysregulation
A variety of animal models can be employed to study the causes and consequences of altered this compound levels. These models can be broadly categorized into genetic and diet-induced models.
Genetic Models
Genetic models are invaluable for understanding the direct impact of specific enzyme deficiencies on this compound metabolism. These models often replicate human inborn errors of metabolism.
Table 1: Genetic Animal Models with Potential for this compound Dysregulation
| Model | Gene Defect | Key Phenotypic Characteristics | Relevant Analytes | Species |
| SUCLA2 Knockout | Succinyl-CoA Ligase, ADP-forming, Beta Subunit (Sucla2) | Embryonic or neonatal lethality in homozygous null mice. Heterozygous mice may show age-dependent decreases in SUCLA2 expression and altered mitochondrial function. Muscle-specific knockout models exhibit mitochondrial myopathy. | Elevated this compound, methylmalonic acid (mild), decreased ATP-linked succinyl-CoA ligase activity, mitochondrial DNA depletion.[1] | Mouse |
| SUCLG1 Knockout | Succinyl-CoA Ligase, Alpha Subunit (Suclg1) | Severe mitochondrial hepatoencephalomyopathy, often leading to early death. Deficiency affects both ATP- and GTP-specific succinyl-CoA ligase activity. | Elevated this compound, methylmalonic acid, decreased ATP- and GTP-linked succinyl-CoA ligase activity. | Mouse |
| Methylmalonyl-CoA Mutase (MUT) Deficiency | Methylmalonyl-CoA Mutase (Mut) | Mimics human methylmalonic acidemia (MMA). Elevated methylmalonic acid in blood and urine, accumulation of propionylcarnitine.[1] Can lead to neurological and renal complications. | Elevated methylmalonyl-CoA, propionyl-CoA, propionylcarnitine (C3), and potentially this compound due to anaplerotic flux. | Mouse |
| Propionyl-CoA Carboxylase (PCC) Deficiency | Propionyl-CoA Carboxylase, Alpha or Beta Subunit (Pcca or Pccb) | Mimics human propionic acidemia (PA). Accumulation of propionyl-CoA and its derivatives. | Elevated propionyl-CoA, propionylcarnitine (C3), and subsequently increased flux towards succinyl-CoA and this compound. | Mouse |
Diet-Induced Models
Dietary interventions can be used to induce metabolic states that lead to secondary alterations in this compound levels. These models are particularly useful for studying the interplay between nutrition, metabolism, and mitochondrial function.
Table 2: Diet-Induced Animal Models for Studying this compound Dysregulation
| Diet | Description | Expected Metabolic Effects | Relevant Analytes | Species |
| High-Fat Diet (HFD) | Typically 45-60% of calories from fat. | Induces obesity, insulin resistance, and alters mitochondrial substrate utilization.[2][3] Can lead to changes in the overall acylcarnitine profile, reflecting incomplete fatty acid oxidation.[4] | Altered plasma and tissue acylcarnitine profiles, including potential changes in this compound. | Mouse, Rat |
| High-Fat/High-Sucrose Diet | A "Western diet" model combining high fat with high sucrose content. | Exacerbates metabolic syndrome features, including dyslipidemia and glucose intolerance. | Comprehensive acylcarnitine profiling to assess mitochondrial stress. | Mouse |
| High-Propionate Diet | Supplementation of the diet with propionate. | Directly increases the precursor pool for the propionyl-CoA to succinyl-CoA pathway.[5] | Elevated propionyl-CoA, methylmalonyl-CoA, and succinyl-CoA, leading to increased this compound.[5] | Rat, Mouse |
| High-Lysine Diet (in Gcdh-/- mice) | High dietary intake of lysine in a model of Glutaric Aciduria Type I. | Induces a severe metabolic crisis and neurotoxicity, mimicking the human disease. | Accumulation of glutaric acid and related metabolites, which can impact the TCA cycle and succinyl-CoA metabolism. | Mouse |
Experimental Protocols
Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)
This protocol describes the analysis of acylcarnitines, including this compound, from plasma or dried blood spots.
Materials:
-
96-well microtiter plates
-
Methanol (HPLC grade)
-
Internal standard solution (methanol containing a mixture of stable isotope-labeled carnitines, e.g., d3-succinylcarnitine)
-
3N HCl in n-butanol (for derivatization)
-
Nitrogen evaporator or vacuum concentrator
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Protocol for Dried Blood Spots:
-
Punch a 3 mm disk from the dried blood spot into a well of a 96-well plate.
-
Add 100 µL of the internal standard solution to each well.
-
Seal the plate and shake for 30 minutes at room temperature to extract the acylcarnitines.
-
Transfer the methanol extract to a new 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add 60 µL of 3N HCl in n-butanol to each well for derivatization (butylation).
-
Seal the plate and incubate at 65°C for 15 minutes.
-
Evaporate the butanol to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a suitable mobile phase for MS/MS analysis.
Protocol for Plasma:
-
Pipette 10-20 µL of plasma into a microcentrifuge tube.
-
Add 3 volumes of cold acetonitrile containing the internal standard solution to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or well and proceed with derivatization as described for dried blood spots (steps 5-9).
MS/MS Analysis:
-
Acylcarnitines are typically analyzed in positive ion mode using precursor ion scanning or multiple reaction monitoring (MRM).
-
For this compound, the transition to monitor would be specific to its mass-to-charge ratio (m/z) and a characteristic fragment ion.
Succinyl-CoA Ligase (SCS) Activity Assay
This protocol is based on the principle of commercially available colorimetric assay kits.
Principle: Succinyl-CoA ligase (SCS) catalyzes the conversion of succinate and Coenzyme A (CoA) to succinyl-CoA in the presence of ATP (for SUCLA2) or GTP (for SUCLG2). The produced succinyl-CoA is then used in a subsequent reaction to generate a colored product, which can be measured spectrophotometrically at 450 nm. The rate of color development is proportional to the SCS activity.
Materials:
-
Tissue or cell homogenates
-
SCS Assay Buffer
-
SCS Substrate Mix (containing succinate, CoA, and ATP or GTP)
-
SCS Developer
-
96-well clear plate
-
Microplate reader
Protocol:
-
Sample Preparation: Homogenize tissue or cells in ice-cold SCS Assay Buffer. Centrifuge to remove debris and collect the supernatant.
-
Reaction Setup: Add sample, positive control, and negative control (assay buffer) to wells of a 96-well plate.
-
Reaction Mix: Prepare a reaction mix containing SCS Assay Buffer, SCS Substrate Mix, and SCS Developer.
-
Initiate Reaction: Add the reaction mix to each well.
-
Measurement: Immediately start measuring the absorbance at 450 nm in kinetic mode for 30-60 minutes at a constant temperature (e.g., 37°C).
-
Calculation: Determine the change in absorbance over time (ΔOD/min). Calculate the SCS activity based on a standard curve or the extinction coefficient of the colored product.
In Vivo Metabolic Flux Analysis
This technique uses stable isotope tracers to follow the metabolic fate of substrates through pathways leading to this compound.
Principle: A stable isotope-labeled substrate (e.g., [U-13C]-propionate) is administered to the animal. After a period of time, tissues and biofluids are collected, and the incorporation of the isotope into downstream metabolites, including this compound, is measured by mass spectrometry. This provides a dynamic measure of pathway activity.
Protocol Outline:
-
Tracer Selection: Choose a tracer that will specifically label the succinyl-CoA pool. [U-13C]-propionate is a suitable choice as it is a direct precursor.
-
Animal Preparation and Tracer Administration: Acclimatize animals to the experimental conditions. Administer the tracer via intravenous infusion, oral gavage, or intraperitoneal injection.[5]
-
Sample Collection: At defined time points, collect blood and tissues of interest. Rapidly freeze tissues in liquid nitrogen to quench metabolism.
-
Metabolite Extraction: Extract metabolites from tissues and plasma using appropriate solvent systems (e.g., methanol/acetonitrile/water).
-
MS Analysis: Analyze the isotopic enrichment in this compound and other relevant metabolites using LC-MS/MS.
-
Flux Calculation: Use metabolic modeling software to calculate the flux rates through the relevant pathways based on the isotopic labeling patterns.
Signaling Pathways and Experimental Workflows
Succinyl-CoA Metabolism and Signaling
Succinyl-CoA is a central hub in mitochondrial metabolism, linking the TCA cycle with amino acid and fatty acid catabolism. Its concentration is a critical determinant of cellular energy status and can act as a signaling molecule through protein succinylation.
Caption: Central role of Succinyl-CoA in metabolism and signaling.
Experimental Workflow for Animal Model Analysis
A typical workflow for characterizing an animal model of this compound dysregulation involves a multi-tiered approach from phenotyping to detailed metabolic analysis.
Caption: Workflow for analyzing this compound dysregulation.
By utilizing these animal models and experimental protocols, researchers can gain significant insights into the pathophysiology of this compound dysregulation and evaluate the efficacy of potential therapeutic interventions.
References
- 1. Mouse Models for Methylmalonic Aciduria | PLOS One [journals.plos.org]
- 2. Plasma Acylcarnitines and Amino Acid Levels As an Early Complex Biomarker of Propensity to High-Fat Diet-Induced Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma Acylcarnitines and Amino Acid Levels As an Early Complex Biomarker of Propensity to High-Fat Diet-Induced Obesity in Mice | PLOS One [journals.plos.org]
- 4. Impact of dietary propionate on fructose-induced changes in lipid metabolism, gut microbiota and short-chain fatty acids in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Propionate-induced changes in cardiac metabolism, notably CoA trapping, are not altered by l-carnitine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Investigation of Succinylcarnitine Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinylcarnitine, an acylcarnitine, plays a role in mitochondrial metabolism by transporting succinyl-CoA, an intermediate of the Krebs cycle. The transport of this compound across cellular membranes is crucial for its physiological function and is believed to be mediated by solute carrier (SLC) transporters, particularly the organic cation/carnitine transporter novel 2 (OCTN2), also known as SLC22A5.[1] Dysregulation of this transport system can have implications in various metabolic disorders and may influence the pharmacokinetics of drugs that are substrates of these transporters.
These application notes provide detailed protocols for cell-based assays to investigate the transport of this compound, enabling researchers to characterize its transport kinetics, identify potential inhibitors, and elucidate the cellular mechanisms governing its flux. The primary focus is on utilizing cell lines that endogenously or recombinantly express OCTN2, the high-affinity carnitine transporter.[1][2]
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from this compound transport assays.
Table 1: Kinetic Parameters of this compound Transport via OCTN2
| Cell Line | Substrate | K_m (µM) | V_max (pmol/mg protein/min) | Reference |
| HEK293-OCTN2 | This compound | [User-determined] | [User-determined] | - |
| MDCK-OCTN2 | This compound | [User-determined] | [User-determined] | - |
| Comparative Data | ||||
| HEK293-OCTN2 | L-Carnitine | ~4.34 | [Value varies by study] | [1] |
| Mouse enterocytes | L-Carnitine | ~20 | [Value varies by study] | [3][4] |
K_m (Michaelis-Menten constant) represents the substrate concentration at half-maximal transport velocity. V_max (maximal transport velocity) indicates the maximum rate of transport.
Table 2: Inhibition of this compound Transport by Test Compounds
| Test Compound | Concentration (µM) | Cell Line | % Inhibition of this compound Uptake | IC_50 (µM) |
| [e.g., Verapamil] | [e.g., 100] | HEK293-OCTN2 | [User-determined] | [User-determined] |
| [Test Compound A] | [e.g., 10, 50, 100] | HEK293-OCTN2 | [User-determined] | [User-determined] |
| [Test Compound B] | [e.g., 10, 50, 100] | MDCK-OCTN2 | [User-determined] | [User-determined] |
IC_50 represents the concentration of an inhibitor that reduces the transport of a substrate by 50%.
Mandatory Visualizations
Caption: Experimental workflow for a cell-based this compound uptake assay.
Caption: Simplified signaling pathway of OCTN2 regulation by PKC and PP2A.
Experimental Protocols
Protocol 1: this compound Uptake Assay in Adherent Cells (e.g., HEK293-OCTN2)
This protocol is adapted from methods used for L-carnitine transport assays and is suitable for determining the kinetic parameters and inhibition of this compound transport.[5][6]
Materials:
-
HEK293 cells stably transfected with human OCTN2 (HEK293-OCTN2)
-
Wild-type HEK293 cells (for background subtraction)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotic (e.g., G418)
-
24-well cell culture plates
-
Uptake Buffer: 125 mM NaCl, 4.8 mM KCl, 1.2 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 5.6 mM D-glucose, 25 mM HEPES, pH 7.4.[5]
-
Radiolabeled this compound (e.g., ³H-succinylcarnitine or ¹⁴C-succinylcarnitine)
-
Unlabeled this compound
-
Test inhibitors
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 0.1 M NaOH or RIPA buffer)
-
Scintillation cocktail
-
Bicinchoninic acid (BCA) protein assay kit
-
Scintillation counter
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture HEK293-OCTN2 and wild-type HEK293 cells in DMEM with 10% FBS and selection antibiotic at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed cells into 24-well plates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 2 x 10⁵ cells/well).
-
Allow cells to adhere and grow for 48 hours.
-
-
Uptake Assay:
-
On the day of the assay, aspirate the culture medium from each well.
-
Wash the cell monolayer twice with 1 mL of pre-warmed (37°C) Uptake Buffer.
-
Pre-incubate the cells with 0.5 mL of Uptake Buffer for 10-15 minutes at 37°C.
-
Prepare the incubation solutions containing a fixed concentration of radiolabeled this compound and varying concentrations of unlabeled this compound (for kinetic studies) or test inhibitors.
-
Initiate the uptake by aspirating the pre-incubation buffer and adding 0.2 mL of the incubation solution to each well.
-
Incubate for a predetermined time (e.g., 5 minutes) at 37°C. The incubation time should be within the linear range of uptake, which should be determined in preliminary experiments.[6]
-
To determine non-specific uptake, incubate a set of wells with a high concentration of unlabeled this compound (e.g., 1 mM).
-
-
Termination of Uptake:
-
Terminate the transport by rapidly aspirating the incubation solution.
-
Immediately wash the cells three times with 1 mL of ice-cold PBS to remove extracellular radioactivity.
-
-
Cell Lysis and Quantification:
-
Lyse the cells by adding 0.5 mL of cell lysis buffer to each well and incubating for at least 30 minutes at room temperature.
-
Transfer an aliquot of the cell lysate (e.g., 0.4 mL) to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Use another aliquot of the cell lysate (e.g., 20 µL) to determine the protein concentration using a BCA protein assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the rate of this compound uptake and normalize it to the protein concentration (e.g., in pmol/mg protein/min).
-
Subtract the non-specific uptake from the total uptake to obtain the transporter-mediated uptake.
-
For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_max.
-
For inhibition studies, calculate the percentage of inhibition for each inhibitor concentration and determine the IC_50 value by non-linear regression analysis.
-
Protocol 2: Transcellular Transport Assay in Polarized Cells (e.g., MDCK-OCTN2)
This protocol is designed to investigate the directional transport of this compound across a polarized cell monolayer, which is particularly relevant for studying absorption and secretion processes. Madin-Darby canine kidney (MDCK) cells are a common model for these studies.[7]
Materials:
-
MDCK cells stably transfected with human OCTN2 (MDCK-OCTN2)
-
Wild-type MDCK cells
-
Transwell® permeable supports (e.g., 12-well format, 0.4 µm pore size)
-
Culture medium and buffers as described in Protocol 1
-
Transepithelial Electrical Resistance (TEER) meter
Procedure:
-
Cell Culture on Transwell® Supports:
-
Seed MDCK-OCTN2 and wild-type MDCK cells onto the apical side of the Transwell® inserts at a high density.
-
Culture the cells for 4-6 days, changing the medium in both the apical and basolateral compartments every other day, until a confluent monolayer is formed.
-
Monitor the integrity of the cell monolayer by measuring the TEER. A stable and high TEER value indicates a tight monolayer.
-
-
Transcellular Transport Assay:
-
On the day of the experiment, wash the cell monolayers twice with pre-warmed (37°C) Uptake Buffer in both the apical and basolateral compartments.
-
To measure apical-to-basolateral transport (absorptive direction), add the incubation solution containing radiolabeled this compound to the apical compartment and fresh Uptake Buffer to the basolateral compartment.
-
To measure basolateral-to-apical transport (secretory direction), add the incubation solution to the basolateral compartment and fresh Uptake Buffer to the apical compartment.
-
Incubate the plates at 37°C on an orbital shaker.
-
At designated time points (e.g., 15, 30, 60, 90, and 120 minutes), collect a small aliquot from the receiver compartment (basolateral for A-to-B, apical for B-to-A) and replace it with an equal volume of fresh, pre-warmed Uptake Buffer.
-
-
Sample Analysis:
-
Measure the radioactivity in the collected aliquots using a scintillation counter.
-
At the end of the experiment, lyse the cells in the inserts and determine the protein concentration as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound transported into the receiver compartment over time.
-
Determine the apparent permeability coefficient (P_app) using the following equation: P_app (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux (transport rate), A is the surface area of the Transwell® membrane, and C₀ is the initial concentration of the substrate in the donor compartment.
-
Compare the P_app values for the apical-to-basolateral and basolateral-to-apical directions to determine the net directional transport.
-
Conclusion
The provided protocols offer a framework for the detailed investigation of this compound transport using established cell-based assay systems. By employing these methods, researchers can elucidate the kinetics of this compound transport, identify compounds that interact with its transporters, and gain a deeper understanding of its role in cellular metabolism and drug disposition. While specific kinetic parameters for this compound are yet to be extensively reported, the adaptation of these well-validated carnitine transport assays provides a robust starting point for its characterization.
References
- 1. SLC22A5 (OCTN2) Carnitine Transporter—Indispensable for Cell Metabolism, a Jekyll and Hyde of Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic cation/carnitine transporter OCTN2 (Slc22a5) is responsible for carnitine transport across apical membranes of small intestinal epithelial cells in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of OCTN2-Mediated Transport of Carnitine by Etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. MDCK (Madin-Darby canine kidney) cells: A tool for membrane permeability screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Succinylcarnitine and Methylmalonylcarnitine Isomer Resolution
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the analytical challenge of resolving succinylcarnitine and methylmalonylcarnitine isomers.
Frequently Asked Questions (FAQs)
Q1: What are this compound and methylmalonylcarnitine?
This compound and methylmalonylcarnitine are isomers of C4-dicarboxylic acylcarnitine (C4DC). This means they share the same molecular weight and chemical formula but differ in their chemical structure. This isomeric nature makes them challenging to distinguish with standard analytical methods.
Q2: Why is it critical to differentiate between these two isomers?
Differentiating these isomers is crucial for the differential diagnosis of certain inherited metabolic disorders.[1]
-
Elevated methylmalonylcarnitine is a key biomarker for methylmalonic acidemia (MMA), a common organic aciduria.[1][2]
-
Elevated this compound is associated with defects in the succinyl-CoA synthetase (SCS) enzyme, such as SUCLA2 and SUCLG1 deficiencies.[1][2]
Accurate measurement of each isomer is essential for correct diagnosis and subsequent patient management.
Q3: What makes this compound and methylmalonylcarnitine difficult to resolve?
Their primary challenge lies in being isobaric , meaning they have the same mass-to-charge ratio (m/z). Consequently, standard direct-infusion tandem mass spectrometry (MS/MS) analysis, often used in newborn screening, cannot distinguish between them and only measures the total C4DC concentration.[3][4] To resolve them, a separation step prior to mass analysis is required.
Q4: What is the most effective method for resolving these isomers?
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely accepted and robust method for separating and quantifying this compound and methylmalonylcarnitine.[1][5][6] This technique combines the physical separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[4][6]
Experimental Guide: LC-MS/MS Resolution
This section provides a detailed methodology for the resolution of this compound and methylmalonylcarnitine from dried blood spots (DBS).
Experimental Workflow Diagram
Caption: Workflow for C4DC isomer analysis.
Sample Preparation and Extraction
-
Punching: Punch a 3mm disc from the dried blood spot sample.
-
Extraction: Place the disc in a 96-well plate. Add an extraction solution containing stable isotope-labeled internal standards (e.g., d3-methylmalonylcarnitine) in methanol.
-
Incubation: Seal the plate and incubate with shaking for 45 minutes at room temperature.
-
Evaporation: Transfer the methanol supernatant to a new plate and evaporate to dryness under a stream of nitrogen.
Derivatization
Derivatization is a critical step to improve chromatographic properties and ionization efficiency.[3] Esterification with butanol is common.
-
Reagent: Add 50 µL of 3N butanolic HCl to each dry sample well.
-
Incubation: Seal the plate and incubate at 65°C for 20 minutes.
-
Evaporation: Evaporate the reagent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase. The sample is now ready for injection.
LC-MS/MS Parameters
The following tables provide typical starting parameters for the method. Optimization may be required depending on the specific instrumentation.
Table 1: Suggested Liquid Chromatography Parameters
| Parameter | Recommended Setting |
|---|---|
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)[7] |
| Mobile Phase A | 0.1% Formic Acid in Water[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[7] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Gradient | Start at 5-10% B, ramp to 95% B, then re-equilibrate |
Table 2: Suggested Tandem Mass Spectrometry Parameters (Butylated Derivatives) These parameters are for detecting the butyl-ester derivatives in positive ion mode using Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound-butyl | 318.2 | 85.1 | 20 - 30 | 18 - 25 |
| Methylmalonylcarnitine-butyl | 318.2 | 85.1 | 20 - 30 | 18 - 25 |
| d3-Methylmalonylcarnitine-butyl | 321.2 | 85.1 | 20 - 30 | 18 - 25 |
Note: Since the product ions are the same, chromatographic separation is essential for identification. The m/z 85 fragment is a characteristic product ion for acylcarnitines.[7]
Troubleshooting Guide
This section addresses common issues encountered during the analysis.
Troubleshooting Logic: Poor Isomer Separation
Caption: Decision tree for poor isomer separation.
Q1: Issue - Low signal intensity or poor sensitivity.
-
Possible Cause 1: Incomplete Derivatization. The reaction may be inefficient due to reagent degradation or incorrect temperature/time.
-
Solution: Use a fresh bottle of butanolic HCl. Ensure the incubation temperature is accurate and the time is sufficient.
-
-
Possible Cause 2: Ion Suppression. Matrix components from the sample co-elute with the analytes, suppressing their ionization in the MS source.
-
Solution: Adjust the chromatographic gradient to separate the analytes from the interfering matrix components. Review the sample extraction procedure for efficiency.
-
-
Possible Cause 3: Suboptimal MS Parameters. Cone voltage or collision energy may not be optimized for the analytes.[7]
-
Solution: Perform a compound tuning experiment by infusing a standard of the derivatized analyte to determine the optimal MS/MS parameters.
-
Q2: Issue - Inconsistent or drifting retention times.
-
Possible Cause 1: LC Pump Malfunction. The pump may not be delivering a consistent and accurate mobile phase composition.
-
Solution: Purge the LC pumps to remove air bubbles. Check for leaks in the system. Run a pump performance test if available on your system.
-
-
Possible Cause 2: Column Temperature Fluctuation. Lack of a stable column temperature can cause retention times to shift.
-
Solution: Use a column oven and ensure it is set to a stable temperature (e.g., 40°C).
-
-
Possible Cause 3: Mobile Phase Degradation. Organic solvents can evaporate over time, changing the mobile phase composition.
-
Solution: Prepare fresh mobile phases daily. Keep solvent bottles capped to minimize evaporation.
-
Q3: Issue - High background noise in the chromatogram.
-
Possible Cause 1: Contaminated Solvents. Impurities in the water or acetonitrile can lead to high background.
-
Solution: Always use high-purity, LC-MS grade solvents and additives (e.g., formic acid).
-
-
Possible Cause 2: Dirty MS Ion Source. Over time, the ion source can become contaminated, leading to increased noise.
-
Solution: Follow the manufacturer's protocol for cleaning the ion source components, such as the capillary and cone.
-
References
- 1. Measurement of succinyl-carnitine and methylmalonyl-carnitine on dried blood spot by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Pathways of Acylcarnitine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomed.cas.cz [biomed.cas.cz]
- 7. nva.sikt.no [nva.sikt.no]
Technical Support Center: Succinylcarnitine Detection by Mass Spectrometry
Welcome to the technical support center for the analysis of succinylcarnitine by mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in detecting this compound by mass spectrometry?
A1: The primary challenges in this compound detection include its low abundance in biological samples, the presence of isobaric interferences (compounds with the same mass), and potential matrix effects during ionization.[1] this compound is isobaric with methylmalonyl-carnitine, making their differentiation critical for accurate diagnosis of certain metabolic disorders.[2][3] Additionally, as a polar molecule, achieving good retention on standard reversed-phase liquid chromatography columns can be difficult.[4][5]
Q2: How can I improve the sensitivity of my this compound assay?
A2: Several strategies can be employed to enhance sensitivity:
-
Derivatization: Chemical derivatization, such as butylation or reaction with 3-nitrophenylhydrazine (3NPH), can increase ionization efficiency and improve chromatographic separation.[1][6][7] Butylation of dicarboxylic acylcarnitines like this compound has been shown to increase ionization efficiency.[1]
-
Optimized Sample Preparation: Efficient extraction of this compound from the sample matrix is crucial. This often involves protein precipitation with organic solvents like methanol or isopropanol.[1][8]
-
Advanced Chromatography: Utilizing techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC) can improve peak shape, resolution, and sensitivity.[4][5][8]
-
Mass Spectrometry Settings: Fine-tuning mass spectrometer parameters, such as ion source settings (e.g., spray voltage, temperature) and using Multiple Reaction Monitoring (MRM) mode, is essential for sensitive and selective detection.[8][9]
Q3: Why is the separation of this compound and methylmalonyl-carnitine important?
A3: this compound and methylmalonyl-carnitine are isobaric, meaning they have the same mass-to-charge ratio. Differentiating between them is crucial for the differential diagnosis of inherited metabolic disorders like classical methylmalonic aciduria (MMA) and defects related to succinyl-CoA synthetase (SCS).[2] Elevated levels of specific isomers are indicative of different enzymatic defects.
Q4: What is the role of stable isotope-labeled internal standards in this compound analysis?
A4: Stable isotope-labeled internal standards, such as d3- or d9-labeled carnitine derivatives, are critical for accurate quantification.[1][9][10] They are chemically identical to the analyte but have a different mass. By adding a known amount of the internal standard to the sample at the beginning of the workflow, it can compensate for sample loss during preparation and for matrix effects (ion suppression or enhancement) during mass spectrometric analysis, leading to more precise and accurate results.[5][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for this compound | Inefficient extraction from the sample matrix. | Optimize the extraction procedure. Ensure complete protein precipitation and efficient recovery of the analyte. Consider using different organic solvents or adjusting the solvent-to-sample ratio.[1][8] |
| Poor ionization efficiency. | Implement a derivatization step (e.g., butylation) to enhance the ionization of this compound.[1] Optimize ion source parameters, including spray voltage and temperature.[8] | |
| Suboptimal chromatography. | Switch to a HILIC column for better retention of polar analytes like this compound.[4][5] Optimize the mobile phase composition and gradient. | |
| Mass spectrometer settings are not optimized. | Ensure the correct MRM transitions are being monitored for this compound. Perform a tune of the mass spectrometer to ensure optimal performance.[11] | |
| Sample degradation. | Prepare fresh samples and standards. Ensure proper storage conditions (-80°C) to prevent degradation.[8] | |
| Poor Peak Shape | Column overload. | Dilute the sample or inject a smaller volume. |
| Inappropriate mobile phase. | Ensure the mobile phase composition is suitable for the column and analyte. For HILIC, ensure appropriate water and organic solvent ratios. | |
| Column degradation. | Replace the analytical column if it has been used extensively or shows signs of deterioration. | |
| Inability to Separate this compound and Methylmalonyl-carnitine | Insufficient chromatographic resolution. | Utilize a high-resolution UHPLC system and a suitable column (e.g., C18).[8] Optimize the gradient elution program to achieve baseline separation of the isomers.[8] |
| Incorrect derivatization. | Derivatization to butyl esters can help in the discrimination of these isobaric compounds as they will have different masses after derivatization.[1] | |
| High Background Noise | Contaminated mobile phase or solvents. | Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily. |
| Leaks in the LC or MS system. | Check for leaks in all connections, tubing, and fittings.[12][13] | |
| Dirty ion source. | Clean the ion source components as per the manufacturer's recommendations.[13] | |
| Inconsistent Quantitative Results | Matrix effects (ion suppression or enhancement). | Use a stable isotope-labeled internal standard for this compound to normalize the signal.[5][6] Optimize sample preparation to remove interfering matrix components. |
| Inaccurate calibration curve. | Prepare a fresh set of calibration standards. Ensure the concentration range of the calibration curve covers the expected concentration of this compound in the samples. | |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting technique. |
Quantitative Data Summary
The following tables summarize key quantitative parameters from published methods for this compound detection.
Table 1: Linearity and Limit of Quantification (LLOQ)
| Method | Analyte(s) | Linearity Range (µmol/L) | LLOQ (µmol/L) | Reference |
| LC-MS/MS | This compound & Methylmalonyl-carnitine | 0.025 - 10 | 0.025 | [2] |
| UPLC-MS/MS | Acylcarnitines | Not specified for this compound | < 0.7 fmol (on-column) | [8] |
| HILIC-MS/MS | Acetylcarnitine & Carnitine | Not specified | Nanomolar range | [4] |
Table 2: Precision Data
| Method | Analyte | Within-day CV (%) | Between-day CV (%) | Reference |
| LC-MS/MS | This compound | 1.94 | 3.19 | [2] |
| LC-MS/MS | Methylmalonyl-carnitine | 3.21 | 2.56 | [2] |
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization for this compound Analysis from Plasma
This protocol is adapted from methodologies described for the analysis of acylcarnitines.[1]
1. Materials:
- Plasma samples
- Ice-cold Methanol
- Internal Standard (IS) mixture containing a known concentration of a stable isotope-labeled carnitine standard (e.g., d3-acetyl-carnitine).
- 3N HCl in n-butanol (for butylation)
- Nitrogen gas evaporator
- Centrifuge
2. Procedure:
- To 10 µL of plasma, add 100 µL of ice-cold methanol containing the internal standard mixture.
- Vortex briefly to precipitate proteins.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube.
- Evaporate the supernatant to dryness under a stream of nitrogen gas.
- For derivatization, add 50 µL of 3N HCl in n-butanol to the dried residue.
- Incubate at 65°C for 15 minutes.
- Evaporate the solution to dryness again under a stream of nitrogen gas.
- Reconstitute the sample in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: UHPLC-MS/MS Method for this compound Separation
This protocol is a generalized method based on principles for separating acylcarnitine isomers.[8]
1. Instrumentation:
- UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- C18 analytical column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 mm × 100 mm, 1.8 µm).
2. Mobile Phases:
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
3. Gradient Elution Program:
| Time (min) | Flow Rate (mL/min) | % Mobile Phase B |
| 0.0 | 0.4 | 5 |
| 1.0 | 0.4 | 5 |
| 8.0 | 0.4 | 60 |
| 8.1 | 0.4 | 95 |
| 10.0 | 0.4 | 95 |
| 10.1 | 0.4 | 5 |
| 12.0 | 0.4 | 5 |
4. Mass Spectrometry Parameters:
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Scan Type: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
- This compound (butylated): m/z 360 → m/z 85
- Methylmalonyl-carnitine (butylated): m/z 360 → m/z 85
- Internal Standard (e.g., d3-acetyl-carnitine, butylated): m/z 321 → m/z 85
- Optimize ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) for maximum sensitivity.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low signal issues.
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of succinyl-carnitine and methylmalonyl-carnitine on dried blood spot by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid and sensitive HILIC-MS/MS analysis of carnitine and acetylcarnitine in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers of beta-oxidation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isotope-labeling derivatization with 3-nitrophenylhydrazine for LC/multiple-reaction monitoring-mass-spectrometry-based quantitation of carnitines in dried blood spots [dspace.library.uvic.ca]
- 8. Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bevital.no [bevital.no]
- 10. Carnitine/Acylcarnitine Standards for Mass Spectrometry | Cambridge Isotope Laboratories [isotope.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. gentechscientific.com [gentechscientific.com]
- 13. agilent.com [agilent.com]
Acylcarnitine Profiling Analysis: Technical Support Center
Welcome to the Technical Support Center for Acylcarnitine Profiling Analysis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of acylcarnitine analysis, providing troubleshooting guidance and answers to frequently asked questions to ensure robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in acylcarnitine analysis?
The most prevalent interferences in acylcarnitine mass spectrometry analysis stem from isobaric and isomeric compounds, matrix effects, sample preparation artifacts, and exogenous contaminants. Isobaric interferences, where different compounds have the same nominal mass, are a significant challenge that can lead to false-positive results, particularly in methods that do not employ chromatographic separation, such as flow-injection tandem mass spectrometry.[1]
Q2: How do isobaric and isomeric interferences affect my results?
Isobaric and isomeric interferences can lead to the misidentification and inaccurate quantification of acylcarnitines. For example, without chromatographic separation, tandem MS cannot distinguish between butyrylcarnitine and isobutyrylcarnitine, which are markers for different metabolic disorders. This can result in an incorrect diagnosis or the masking of a true metabolic condition. The use of methods like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is crucial for resolving these isomers.[1][2]
Q3: I am seeing unexpectedly high levels of a specific acylcarnitine. What could be the cause?
Unexpectedly high levels of an acylcarnitine can be due to several factors:
-
Isobaric Interference: Another compound with the same mass might be co-eluting or present in the sample.[1]
-
Exogenous Sources: Certain medications, such as valproate or pivalate-containing antibiotics, can produce acylcarnitines that interfere with the analysis of endogenous species. Dietary supplements can also be a source of interfering compounds.[1][3]
-
Contamination: Contamination during sample collection or preparation can introduce interfering substances.
Q4: What are some common pitfalls during sample preparation for acylcarnitine analysis?
A common pitfall is the derivatization process. For instance, the preparation of butyl esters, a common derivatization method, can lead to the partial hydrolysis of some acylcarnitines, which can affect the accuracy of free carnitine measurements. It is also crucial to avoid contamination from external sources during sample handling.[2]
Q5: Should I use plasma, serum, or dried blood spots (DBS) for my analysis?
The choice of sample type can significantly impact results. Heparinized plasma is often the preferred sample type for the diagnostic evaluation of symptomatic patients.[4][5] Concentrations of acylcarnitine species can vary between sample types, and plasma concentrations may not always reflect tissue concentrations. Long-chain acylcarnitines, for example, have been found at 5-fold higher concentrations in EDTA-whole blood or dried whole blood compared to serum and anticoagulated plasma.[6] DBS are widely used for newborn screening due to ease of collection and transport, but results should ideally be verified with plasma analysis, as the volume of blood in a DBS can be variable.[7]
Troubleshooting Guides
Issue 1: Poor Chromatographic Peak Shape (Tailing, Fronting, Splitting)
Poor peak shape can compromise the resolution and integration of chromatographic peaks, leading to inaccurate quantification.
| Problem | Possible Causes | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with residual silanol groups on the column. | Operate at a lower mobile phase pH to protonate silanol groups. Use an end-capped column or a column with a different stationary phase.[8] |
| Column overload. | Reduce the sample concentration or injection volume.[8] | |
| Extra-column dead volume. | Use tubing with a smaller internal diameter and minimize the length of all connections.[8] | |
| Peak Fronting | Poor sample solubility. | Ensure the sample is fully dissolved in the mobile phase. Consider changing the sample solvent.[8] |
| Column overload. | Decrease the amount of sample loaded onto the column.[8] | |
| Column collapse. | Operate the column within the manufacturer's recommended pH and temperature ranges.[8] | |
| Split Peaks | Blockage at the column inlet. | Replace the column inlet frit or reverse-flush the column (if permissible by the manufacturer).[8] |
| Sample solvent incompatible with the mobile phase. | Ensure the sample solvent has a similar or weaker elution strength than the initial mobile phase.[8] |
Issue 2: Inaccurate Quantification and High Variability
This can arise from matrix effects, improper calibration, or inconsistent sample preparation.
| Possible Cause | Troubleshooting Steps |
| Matrix Effects (Ion Suppression/Enhancement) | Perform a post-column infusion study to assess ion suppression or enhancement zones in your chromatogram. Optimize sample preparation to remove interfering substances (e.g., using solid-phase extraction). Ensure chromatographic separation of acylcarnitines from the bulk of matrix components.[1][9] |
| Improper Calibration | Ensure your calibration curve covers the expected concentration range of your samples and is prepared in a matrix similar to your samples to account for matrix effects.[1] |
| Inconsistent Sample Preparation | Follow a standardized and validated sample preparation protocol consistently across all samples. |
Issue 3: Co-elution of Isomeric Acylcarnitines
The separation of isomeric acylcarnitines is critical for accurate diagnosis and interpretation.
| Strategy | Detailed Action | Expected Outcome |
| Mobile Phase Optimization | Add an ion-pairing agent (e.g., 0.005% heptafluorobutyric acid - HFBA) to both mobile phase A and B.[8] | Improved peak shape and increased retention, potentially resolving isomers. |
| Adjust the gradient slope. | A shallower gradient will increase the separation window, allowing for better resolution of closely eluting isomers.[8] | |
| Stationary Phase Selection | Switch to a different column chemistry (e.g., mixed-mode, phenyl-hexyl). | Different selectivities may provide the necessary resolution. |
| Derivatization | Perform butylation or other derivatization of the carboxyl group. | Alters the polarity and structure of the acylcarnitines, potentially leading to better separation.[8] |
Experimental Protocols
Protocol 1: Acylcarnitine Extraction from Plasma
This protocol provides a general workflow for the extraction of acylcarnitines from plasma samples.
-
Aliquoting: Pipette 10-50 µL of plasma into a microcentrifuge tube.
-
Protein Precipitation and Extraction: Add 3 volumes of cold acetonitrile containing a suite of deuterated internal standards.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[10]
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[10]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen.
-
(Optional) Derivatization (Butylation): For butylation, reconstitute the dried extract in 100 µL of 3N HCl in n-butanol and incubate at 65°C for 15 minutes. Evaporate the butanolic HCl to dryness under nitrogen.[1]
-
Reconstitution: Reconstitute the dried residue in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Acylcarnitines
This protocol provides a starting point for developing a chromatographic method for acylcarnitine analysis.
-
LC System: UHPLC system
-
Column: C18 column (e.g., Raptor ARC-18, 100 x 2.1 mm, 2.7 µm)[11]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over several minutes. The exact gradient should be optimized for the specific acylcarnitines of interest.
-
Flow Rate: 0.4-0.6 mL/min
-
Column Temperature: 40-50°C[8]
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM) of the precursor ion of m/z 85.[12]
Data Presentation
Table 1: Impact of Pre-Analytical Variables on Acylcarnitine Measurement
| Variable | Effect on Acylcarnitine Profile | Recommendation |
| Fasting Status | Acylcarnitine levels are generally higher after an overnight fast and decrease after feeding.[13] | Standardize sample collection with respect to fasting to minimize variability. For diagnostic purposes, collection during an acute illness or after an overnight fast can be most informative.[14] |
| Diet | A Western dietary pattern has been associated with increased concentrations of short-chain acylcarnitines. Conversely, a Mediterranean diet may mitigate the adverse associations between higher acylcarnitine levels and cardiovascular disease.[15] | Record dietary information of study subjects as it can influence the acylcarnitine profile. |
| Medication | Certain drugs, such as valproate, can alter acylcarnitine profiles.[3][16] | Document all medications taken by the subject. |
| Hemolysis | Hemolysis can lead to the leakage of intracellular contents, potentially altering the plasma acylcarnitine profile.[17] Elevated levels of hemolysis markers like bilirubin and biliverdin have been observed alongside altered acylcarnitine levels in certain conditions.[17] | Visually inspect samples for hemolysis and consider measuring a hemolysis index. Minimize mechanical stress during sample collection and processing. |
| Anticoagulant | Concentrations of long-chain acylcarnitines can be significantly higher in EDTA-whole blood compared to serum or heparinized plasma.[6] | Choose the appropriate anticoagulant based on the specific acylcarnitines of interest and maintain consistency across all samples. |
Visualizations
Caption: General workflow for acylcarnitine profiling analysis.
Caption: Troubleshooting logic for common acylcarnitine analysis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 7. Importance of acylcarnitine profile analysis for disorders of lipid metabolism in adolescent patients with recurrent rhabdomyolysis: Report of two cases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 12. Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of fasting, feeding and exercise on plasma acylcarnitines among subjects with CPT2D, VLCADD and LCHADD/TFPD - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Request Rejected [nicklauschildrens.org]
- 15. Plasma acylcarnitines and risk of cardiovascular disease: effect of Mediterranean diet interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Examination of Serum Acylcarnitine and Amino Acid Profiles at Different Time Point of Ketogenic Diet Therapy and Their Association of Ketogenic Diet Effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Plasma Levels of Acyl-Carnitines and Carboxylic Acids Correlate With Cardiovascular and Kidney Function in Subjects With Sickle Cell Trait - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Succinylcarnitine in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the quantification of succinylcarnitine from plasma samples using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2] In plasma, the primary sources of these interferences are phospholipids.[1][3][4][5] This interference can lead to inaccurate and imprecise quantification, compromising the reliability of experimental results.[1][3]
Q2: Why is the choice of internal standard critical for accurate quantification?
A2: A suitable internal standard (IS) is crucial to compensate for variability during sample preparation and to correct for matrix effects.[6][7] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., d3-succinylcarnitine). A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction of the signal and improving precision.[6][7][8] Using a SIL-IS can correct for matrix effects in the range of 87.8–103%.[6][7]
Q3: Can I quantify this compound without derivatization?
A3: Yes, several LC-MS/MS methods have been developed for the analysis of underivatized acylcarnitines, including this compound.[9][10] These methods typically rely on effective sample preparation to remove interferences and optimized chromatography, often using HILIC or reversed-phase columns with ion-pairing agents, to achieve the necessary retention and separation.[10][11][12]
Q4: How can I differentiate this compound from its isobaric interferent, methylmalonyl-carnitine?
A4: this compound and methylmalonyl-carnitine are isobaric, meaning they have the same mass and cannot be distinguished by mass spectrometry alone.[13][14] Chromatographic separation is essential for their individual quantification.[13] Specific LC methods have been developed to resolve these isomers, which is critical for the differential diagnosis of certain metabolic disorders.[13][14]
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound in plasma.
Issue 1: Poor Peak Shape and/or Low Signal Intensity
This issue often points to significant ion suppression from matrix components.
-
Diagram of Troubleshooting Logic:
Caption: Troubleshooting workflow for low signal intensity.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inadequate Sample Cleanup | The most common cause is co-elution with phospholipids, which are abundant in plasma and known to cause significant ion suppression.[1][5] Simple protein precipitation (PPT) is often insufficient.[1][3] |
| Solution 1: Implement Advanced SPE: Use Solid-Phase Extraction (SPE) methods designed for phospholipid removal, such as HybridSPE or online TurboFlow columns.[3][4][15] These can remove over 99% of phospholipids.[3] | |
| Solution 2: Liquid-Liquid Extraction (LLE): Perform an LLE after protein precipitation to partition phospholipids away from the more polar this compound. | |
| Poor Chromatographic Separation | This compound may be co-eluting with a region of high matrix interference. |
| Solution: Modify LC Method: Adjust the chromatographic gradient to separate the analyte from the main phospholipid elution window.[3] Consider switching to a different column chemistry, such as HILIC, which provides good retention for polar compounds like acylcarnitines.[11][12] | |
| Inappropriate Internal Standard | The internal standard is not adequately mimicking the behavior of the analyte. |
| Solution: Use a Stable Isotope-Labeled IS: Employ a SIL-IS for this compound.[6][7] This is the most effective way to compensate for matrix-induced signal variability. |
Issue 2: High Variability and Poor Reproducibility (High %CV)
High variability between replicate injections or across a sample batch is a classic sign of inconsistent matrix effects.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Sample Preparation | Manual sample preparation steps can introduce variability. The efficiency of protein precipitation or extraction may differ from well to well in a 96-well plate. |
| Solution 1: Automate Sample Preparation: If possible, use automated liquid handlers for pipetting and extraction steps to ensure consistency.[11] | |
| Solution 2: Optimize Mixing and Centrifugation: Ensure thorough vortexing after adding precipitation solvent and consistent centrifugation time and force to achieve a compact protein pellet. | |
| Late Eluting Interferences | Phospholipids not eluted during one run can accumulate on the analytical column and elute unpredictably in subsequent injections, causing variable ion suppression.[1] |
| Solution: Add a Column Wash Step: Incorporate a high-organic wash at the end of each chromatographic run to elute strongly retained hydrophobic compounds like phospholipids.[1] Also, ensure the sample preparation method effectively removes these lipids.[4] | |
| Endogenous Analyte Levels | The "blank" plasma used for calibration curves and QCs contains endogenous this compound, leading to inaccuracies at the lower end of the curve.[10] |
| Solution: Use a Surrogate Matrix: Prepare calibration standards in a surrogate matrix that is free of the analyte, such as dialyzed plasma or a synthetic matrix.[6][7] Alternatively, use the standard addition method for quantification.[16] |
Data on Sample Preparation Methods
The choice of sample preparation is critical for mitigating matrix effects. The following table summarizes the effectiveness of various techniques.
| Method | Principle | Phospholipid Removal Efficiency | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.[9] | Low; does not effectively remove phospholipids.[1] | Simple, fast, and inexpensive.[1][2] | High risk of significant matrix effects from remaining phospholipids.[1][3] |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Moderate to High | Can effectively remove non-polar lipids. | Can be labor-intensive and may have lower analyte recovery. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away.[1] | High | Provides cleaner extracts than PPT.[1] | Requires method development; can be more time-consuming than PPT.[1] |
| HybridSPE® | Combines protein precipitation with selective phospholipid removal via a zirconia-based sorbent.[1][4] | >95%[4] | Simple workflow, highly selective for phospholipids, minimal method development.[4][15] | Higher cost per sample compared to PPT. |
| Online SPE (e.g., TurboFlow®) | Automated online extraction where large molecules are diverted to waste while smaller analytes are retained and transferred to the analytical column.[3] | >99%[3] | High throughput, excellent cleanup, reduced manual labor.[3] | Requires specialized LC system hardware.[3] |
Experimental Protocols
Protocol 1: Protein Precipitation followed by HybridSPE®-Phospholipid Cleanup
This protocol is a robust method for effectively removing both proteins and phospholipids.
-
Workflow Diagram:
Caption: Workflow for HybridSPE® phospholipid removal.
-
Methodology:
-
To 100 µL of plasma sample in a microcentrifuge tube, add the appropriate volume of your SIL-IS working solution.
-
Add 300 µL of 1% formic acid in acetonitrile.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes.
-
Load the resulting supernatant onto a HybridSPE®-Phospholipid 96-well plate or cartridge.
-
Apply vacuum or positive pressure to pass the sample through the sorbent.
-
Collect the clean filtrate for direct injection into the LC-MS/MS system.
-
Protocol 2: LC-MS/MS Analysis
This is a general protocol using HILIC for the separation of this compound. Instrument parameters must be optimized for your specific mass spectrometer.
-
LC Conditions:
-
Column: Atlantis HILIC Silica column (50 x 2.0 mm, 4 µm particle size) or equivalent.[11]
-
Mobile Phase A: 5 mM Ammonium Acetate in Water with 5% Acetonitrile.[11]
-
Mobile Phase B: 5 mM Ammonium Acetate in Acetonitrile with 5% Water.[11]
-
Flow Rate: 0.4 mL/min.[11]
-
Gradient:
-
Start at 90% B.
-
Linear gradient to 10% B over 1 minute.
-
Hold at 10% B for 1 minute.
-
Return to 90% B and re-equilibrate for 2 minutes.[11]
-
-
Injection Volume: 10 µL.[11]
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 248 -> 85 or other specific fragments).
-
Internal Standard (e.g., d3-succinylcarnitine): Monitor the corresponding transition for the stable isotope-labeled standard.
-
-
Instrument Parameters: Optimize source temperature, gas flows (nebulizing, drying), and collision energy for maximum signal intensity for this compound.[11]
-
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. agilent.com [agilent.com]
- 6. Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. restek.com [restek.com]
- 11. bevital.no [bevital.no]
- 12. msacl.org [msacl.org]
- 13. Measurement of succinyl-carnitine and methylmalonyl-carnitine on dried blood spot by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of Dicarboxylic Acylcarnitines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of dicarboxylic acylcarnitines.
Frequently Asked Questions (FAQs)
Q1: Why is the chromatographic separation of dicarboxylic acylcarnitines challenging?
A1: The primary challenge lies in the structural similarity among different acylcarnitine isomers, including dicarboxylic ones. Many of these compounds are isobaric, meaning they have the same mass and are therefore difficult to distinguish by mass spectrometry alone without effective chromatographic separation.[1][2] Additionally, their zwitterionic nature can lead to poor peak shapes and retention on traditional reversed-phase columns.
Q2: What is the most common analytical technique for dicarboxylic acylcarnitine analysis?
A2: The most prevalent technique is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][2][3] This method offers the high sensitivity and selectivity required for detecting and quantifying these low-abundance metabolites in complex biological matrices like plasma, urine, and tissue extracts.[3][4][5] Ultra-High-Performance Liquid Chromatography (UHPLC) systems are often preferred for their ability to provide higher resolution and faster analysis times.[6][7]
Q3: Is derivatization necessary for analyzing dicarboxylic acylcarnitines?
A3: Derivatization is not always mandatory but can be highly beneficial. Converting dicarboxylic acylcarnitines to their butyl esters, for example, can improve chromatographic separation, enhance ionization efficiency, and allow for the discrimination of certain isobaric species.[3][5][8] Another approach is derivatization with pentafluorophenacyl trifluoromethanesulfonate, which has been shown to be rapid and complete.[6][9] However, methods for analyzing underivatized acylcarnitines have also been successfully developed.[10][11]
Q4: What kind of internal standards should be used for quantitative analysis?
A4: For accurate quantification, stable isotope-labeled internal standards are essential.[4][11] Deuterated acylcarnitines (e.g., d3- or d9-labeled) are commonly used to compensate for variations in sample preparation and matrix effects during mass spectrometry analysis.[6][11][12]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My chromatogram shows significant peak tailing for my dicarboxylic acylcarnitine analytes. What are the likely causes and how can I fix it?
A: Peak tailing is a common issue often caused by secondary interactions between the analytes and the stationary phase.
-
Cause: Strong interactions with residual silanol groups on the silica-based column.[13]
-
Solution 1: Adjust the mobile phase pH to a lower value to protonate the silanol groups, thereby reducing unwanted interactions.[13]
-
Solution 2: Add an ion-pairing agent, such as heptafluorobutyric acid (HFBA), to the mobile phase. This can improve peak shape and retention.[3][13] A concentration of 0.005% HFBA in both aqueous and organic mobile phases is a good starting point.[3][14]
-
Solution 3: Use a column with a different stationary phase chemistry, such as an end-capped column or a mixed-mode column, which combines reversed-phase and ion-exchange characteristics.[10][13]
Q: I'm observing peak fronting. What could be the reason?
A: Peak fronting is often related to sample solubility or column overload.
-
Cause 1: Poor sample solubility in the mobile phase.[13]
-
Solution: Ensure the sample is fully dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase.[13]
-
Cause 2: Column overload.[13]
-
Solution: Reduce the amount of sample injected onto the column by either lowering the injection volume or diluting the sample.[13]
Issue 2: Co-elution of Isomers
Q: I am unable to resolve isomeric dicarboxylic acylcarnitines (e.g., methylmalonylcarnitine and glutarylcarnitine). What strategies can I employ to improve their separation?
A: Separating isomers is a critical challenge that requires optimizing chromatographic conditions.[4][6]
-
Strategy 1: Optimize the Gradient Program. A shallower, more gradual gradient can increase the separation time between closely eluting compounds, thereby improving resolution.[13][14]
-
Strategy 2: Modify the Mobile Phase. As mentioned for peak shape, the addition of an ion-pairing agent like HFBA can alter selectivity and improve the separation of isomers.[3][13]
-
Strategy 3: Change the Stationary Phase. If a standard C18 column does not provide adequate separation, consider alternative column chemistries. A longer column (e.g., 150 mm) can also provide better resolution.[14] A two-dimensional chromatographic approach can also be effective for highly complex samples.[6]
-
Strategy 4: Employ Derivatization. Butylation can alter the chromatographic properties of dicarboxylic acylcarnitines, which may aid in their separation.[3]
Issue 3: Low Signal Intensity or Ion Suppression
Q: The signal for my dicarboxylic acylcarnitine standards is very low. How can I improve the signal intensity?
A: Low signal intensity can stem from inefficient ionization or analyte degradation.
-
Solution 1: Optimize Mass Spectrometer Source Conditions. Ensure that parameters such as capillary voltage, source temperature, and gas flows are optimized for acylcarnitine analysis.
-
Solution 2: Enhance Ionization with Mobile Phase Additives. The addition of 0.1% formic acid and 2.5 mM ammonium acetate to the mobile phase can improve the ionization efficiency of acylcarnitines in positive ion mode.[14]
-
Solution 3: Consider Derivatization. Derivatization with reagents like 3-nitrophenylhydrazine (3NPH) or pentafluorophenacyl esters has been shown to significantly increase signal intensity.[9][14][15][16]
Q: I suspect ion suppression from my biological matrix is affecting my results. What can I do to mitigate this?
A: Ion suppression is a common matrix effect in LC-MS/MS.[13]
-
Solution 1: Improve Sample Preparation. Implement a more rigorous sample cleanup procedure. Solid-phase extraction (SPE) is highly effective at removing interfering matrix components like phospholipids and salts.[4][13]
-
Solution 2: Optimize Chromatography. Adjust the chromatographic method to separate the analytes of interest from the majority of co-eluting matrix components.[13] A scheduled Multiple Reaction Monitoring (MRM) acquisition mode can also be beneficial by only monitoring for specific analytes when they are expected to elute.[14]
Experimental Protocols & Data
Protocol 1: Sample Preparation from Plasma/Serum
This protocol describes a common method for extracting acylcarnitines from plasma or serum using solid-phase extraction (SPE).
-
Internal Standard Spiking: Add a known amount of a deuterated internal standard mixture to 10-50 µL of the plasma or serum sample.[4][14]
-
Protein Precipitation: Precipitate proteins by adding 3-4 volumes of ice-cold methanol or acetonitrile. Vortex thoroughly.[3][14]
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[3][14]
-
Solid-Phase Extraction (SPE):
-
Condition a cation-exchange SPE cartridge.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge to remove neutral and anionic contaminants.
-
Elute the acylcarnitines with a suitable solvent (e.g., a methanolic solution containing ammonia).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.[3]
Protocol 2: Butylation Derivatization
This protocol is for the derivatization of acylcarnitines to their butyl esters.
-
Drying: Ensure the extracted sample is completely dry.
-
Reagent Addition: Add 100 µL of n-butanol containing 5% (v/v) acetyl chloride to the dried sample.[3]
-
Incubation: Incubate the mixture at 60°C for 20 minutes with gentle shaking.[3]
-
Evaporation: Evaporate the reagent to dryness under nitrogen.
-
Reconstitution: Reconstitute the derivatized sample in the appropriate solvent for injection.[3]
Data Presentation: Typical LC-MS/MS Parameters
The following tables summarize typical starting conditions for the analysis of dicarboxylic acylcarnitines. Optimization will be required based on the specific instrumentation and analytes.
Table 1: Example Chromatographic Conditions
| Parameter | Condition 1: Reversed-Phase (Underivatized) | Condition 2: Reversed-Phase (Butylated) |
| Column | C18 (e.g., 150 mm x 3.0 mm, 3.5 µm)[3] | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid, 2.5 mM Ammonium Acetate, 0.005% HFBA in Water[3] | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid, 2.5 mM Ammonium Acetate, 0.005% HFBA in Acetonitrile[3] | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min[3] | 0.4 mL/min |
| Column Temp. | 50 °C[3] | 45 °C |
| Gradient | A multi-step gradient over ~15-25 minutes is typically required for good separation.[3][10] | A gradient from low to high organic phase over 10-15 minutes. |
Table 2: Example Mass Spectrometry Conditions
| Parameter | Typical Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[4] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion Scan | For general profiling, a precursor ion scan of m/z 85 is characteristic for carnitine and its esters.[3] |
| Collision Gas | Argon |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temp. | 120 - 150 °C |
| Desolvation Temp. | 350 - 500 °C |
Visualizations
Caption: Workflow for dicarboxylic acylcarnitine sample preparation.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. Dicarboxylic acylcarnitine biomarkers in peroxisome biogenesis disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of acylcarnitine isomers containing dicarboxylic acylcarnitines in human serum and urine by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Strategy for the isolation, derivatization, chromatographic separation, and detection of carnitine and acylcarnitines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Separation and identification of underivatized plasma acylcarnitine isomers using liquid chromatography-tandem mass spectrometry for the differential diagnosis of organic acidemias and fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. journals.plos.org [journals.plos.org]
- 16. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Peak Shape in Succinylcarnitime LC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape during the LC-MS analysis of succinylcarnitine and other acylcarnitines.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (e.g., tailing, fronting) in this compound analysis?
Poor peak shape is a frequent issue in the analysis of polar compounds like this compound. The most common causes include:
-
Peak Tailing: This can be caused by strong interactions between this compound and active sites on the column, such as residual silanols.[1] Other contributing factors include column overload, low mobile phase pH, and excessive extra-column dead volume.[1]
-
Peak Fronting: This is often a result of poor sample solubility in the mobile phase, column collapse due to incompatible conditions, or column overload.[1]
-
Split Peaks: A common reason for split peaks is a blockage at the column inlet or the use of a sample solvent that is too strong or incompatible with the mobile phase.[1]
Q2: How does the mobile phase composition affect the peak shape of this compound?
Mobile phase composition is critical for achieving good peak shape. Key factors include:
-
pH: The pH of the mobile phase can significantly influence the ionization state of this compound and its interaction with the stationary phase. An inappropriate pH can lead to peak tailing.[2]
-
Organic Solvent Concentration: In Hydrophilic Interaction Liquid Chromatography (HILIC), which is commonly used for polar compounds, the concentration of the organic solvent (typically acetonitrile) is crucial. Using a sample solvent with a lower organic concentration than the mobile phase can cause peak tailing.[3]
-
Additives: Additives like formic acid or ammonium acetate are often used to improve peak shape and ionization efficiency.[4] Formic acid can help to protonate residual silanols on the column, reducing their interaction with the analyte.[5] The addition of formic acid to the extraction solvent has also been shown to improve the recovery of dicarboxylic acylcarnitines.[6]
-
Ion-Pairing Agents: For challenging separations, ion-pairing agents like heptafluorobutyric acid (HFBA) can be used to improve peak shape and retention.[7][8] However, stronger ion-pairing agents like trifluoroacetic acid (TFA) may cause significant ion suppression in the mass spectrometer.[7]
Q3: Can the choice of LC column impact the analysis of this compound?
Absolutely. The column is a central component in achieving good chromatography.
-
Column Chemistry: Different stationary phases will have varying selectivities for this compound. For polar analytes, HILIC columns are often a good choice.[9][10] Using an end-capped column can help to minimize interactions with residual silanols, thereby reducing peak tailing.[1]
-
Column Degradation: Over time, the stationary phase can degrade, leading to poor peak shape and changes in retention time.[1] Operating the column outside of the manufacturer's recommended pH and temperature ranges can accelerate this degradation.[1]
-
Column Contamination: Buildup of contaminants from the sample matrix on the column frit or the head of the column can lead to split or broad peaks.[11] Using a guard column and ensuring proper sample cleanup can help to prolong column life.[12]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
Peak tailing is characterized by an asymmetrical peak with a "tail" extending from the peak maximum.
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing issues.
Experimental Protocols:
-
Protocol 1: Sample Dilution Study
-
Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) in the initial mobile phase.
-
Inject the diluted samples and observe the peak shape.
-
If peak tailing decreases with dilution, the original sample was likely overloaded on the column.[2]
-
-
Protocol 2: Mobile Phase pH Adjustment
-
Prepare several batches of the aqueous mobile phase with slightly different pH values (e.g., increments of 0.2 pH units) using a calibrated pH meter.
-
Analyze your sample with each mobile phase.
-
Observe the impact on peak shape and retention time. A mobile phase pH that ensures this compound is in a single ionic state often provides the best peak shape.
-
Guide 2: Diagnosing and Resolving Peak Fronting
Peak fronting is characterized by a leading edge that is less steep than the trailing edge.
Troubleshooting Workflow for Peak Fronting
Caption: A logical workflow for troubleshooting peak fronting issues.
Experimental Protocols:
-
Protocol 3: Sample Solvent Evaluation
-
Ensure your sample is fully dissolved in the injection solvent.[1]
-
If possible, dissolve your sample in a solvent that is weaker than or the same as the initial mobile phase.[12] For HILIC, this means a high percentage of organic solvent.
-
Inject the sample and compare the peak shape to the original.
-
Data Presentation
Table 1: Impact of Mobile Phase Parameters on this compound Peak Shape
| Parameter | Change | Expected Impact on Peak Shape | Rationale |
| Mobile Phase pH | Lowering pH | Can improve tailing | Protonates residual silanols, reducing secondary interactions.[1] |
| Organic Content (HILIC) | Increasing Acetonitrile | Can improve tailing | In HILIC, higher organic content is a weaker solvent, leading to better peak focusing on the column.[3] |
| Buffer Concentration | Increasing Buffer Strength | Can improve tailing | A higher buffer concentration (e.g., 10-30 mM) can help to minimize secondary electrostatic interactions.[2][3] |
| Additive | Adding Formic Acid (0.1%) | Can improve peak shape and sensitivity | Acts as a mobile phase modifier to improve chromatography and ionization.[4] |
Table 2: Troubleshooting Summary for Poor Peak Shape
| Symptom | Potential Cause | Recommended Action |
| Peak Tailing | Secondary interactions with the column | Lower mobile phase pH, use an end-capped column, or consider an ion-pairing agent.[1] |
| Column overload | Reduce sample concentration or injection volume.[1] | |
| Peak Fronting | Poor sample solubility | Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[1] |
| Column overload | Decrease the amount of sample loaded onto the column.[1] | |
| Split Peaks | Blockage at the column inlet | Replace the column inlet frit or reverse-flush the column (if permitted).[1] |
| Sample solvent incompatible with mobile phase | Ensure the sample solvent is of similar or weaker elution strength than the initial mobile phase.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. HILIC peak tailing - Chromatography Forum [chromforum.org]
- 4. mdpi.com [mdpi.com]
- 5. tailing in HILIC - Chromatography Forum [chromforum.org]
- 6. researchgate.net [researchgate.net]
- 7. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bevital.no [bevital.no]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. halocolumns.com [halocolumns.com]
Reducing ion suppression for succinylcarnitine in biological samples
Welcome to the technical support center for the analysis of succinylcarnitine in biological samples. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments, with a focus on mitigating ion suppression.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ion suppression when analyzing this compound by LC-MS/MS?
Ion suppression in the analysis of this compound is a common matrix effect that reduces the signal intensity of the analyte.[1] The primary causes stem from co-eluting endogenous components from the biological matrix, such as phospholipids, salts, and other metabolites, which compete with this compound for ionization in the mass spectrometer's source.[1] This competition for charge can lead to inaccurate quantification and reduced sensitivity.[2]
Q2: How can I differentiate this compound from its isomer, methylmalonylcarnitine?
This compound and methylmalonylcarnitine are isomers, meaning they have the same mass and are indistinguishable by mass spectrometry alone.[3][4] Therefore, chromatographic separation is essential for their accurate quantification.[3][5][6] Methods utilizing either reversed-phase or hydrophilic interaction liquid chromatography (HILIC) have been developed to successfully resolve these two compounds.[5][7][8]
Q3: Is derivatization necessary for this compound analysis?
Derivatization, such as conversion to butyl esters, is a common strategy in acylcarnitine analysis to improve ionization efficiency and chromatographic retention.[5][9][10] This can be particularly beneficial for dicarboxylic acylcarnitines like this compound, as it can help to overcome issues with isobaric interferences.[5][9] However, it is also possible to analyze underivatized this compound, though this may require more careful optimization of chromatographic and mass spectrometric conditions to achieve desired sensitivity and specificity.
Q4: What is the role of a stable isotope-labeled internal standard, and is it essential for accurate quantification?
A stable isotope-labeled (SIL) internal standard for this compound is highly recommended for accurate and precise quantification.[11][12][13] These internal standards co-elute with the analyte and experience similar effects of ion suppression.[9] By monitoring the ratio of the analyte to the internal standard, variability introduced by matrix effects during sample preparation and ionization can be effectively compensated for, leading to more reliable results.
Q5: What are the key differences in sample preparation when analyzing this compound in plasma versus dried blood spots (DBS)?
While both plasma and dried blood spots are common matrices for this compound analysis, the sample preparation can differ. Plasma typically requires a protein precipitation step, often with a solvent like methanol, followed by further cleanup such as solid-phase extraction (SPE).[14][15] For DBS, a disc is typically punched from the card and extracted with a solvent mixture, which may also contain the internal standard.[3][16] The matrix effects can also differ between the two sample types, with plasma often containing higher concentrations of proteins and lipids that can cause ion suppression.[17][18]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound.
Issue 1: Low or No Signal for this compound
-
Possible Cause: Significant ion suppression from the biological matrix.
-
Troubleshooting Steps:
-
Improve Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering substances. Solid-phase extraction (SPE) is generally more effective at removing matrix components than simple protein precipitation.[19][20]
-
Optimize Chromatography: Adjust the chromatographic method to better separate this compound from the regions of ion suppression. This may involve modifying the gradient, changing the mobile phase composition, or switching to an alternative column chemistry (e.g., from reversed-phase to HILIC).[7][8][21][22]
-
Check for Co-eluting Interferences: Use a post-column infusion experiment to identify where ion suppression is occurring in your chromatogram.
-
Issue 2: Poor Peak Shape and/or Inconsistent Retention Time
-
Possible Cause: Suboptimal chromatographic conditions or column degradation.
-
Troubleshooting Steps:
-
Mobile Phase Optimization: Ensure the mobile phase pH is appropriate for this compound and that the concentration of additives like formic acid or ammonium formate is optimized for good peak shape and sensitivity.[23][24][25]
-
Column Equilibration: Ensure the column is adequately equilibrated before each injection, especially when using HILIC.
-
Column Cleaning and Replacement: If peak shape degrades over time, flush the column according to the manufacturer's instructions or replace it if necessary.
-
Issue 3: Inaccurate or Imprecise Quantitative Results
-
Possible Cause: Uncompensated matrix effects or improper calibration.
-
Troubleshooting Steps:
-
Incorporate a Stable Isotope-Labeled Internal Standard: If not already in use, a SIL internal standard for this compound is the most effective way to correct for variations in recovery and ion suppression.[11]
-
Matrix-Matched Calibrators: Prepare calibration standards in a matrix that is as similar as possible to your samples to account for matrix effects.
-
Evaluate Different Sample Preparation Techniques: Compare the accuracy and precision obtained with different cleanup methods (e.g., protein precipitation vs. SPE vs. liquid-liquid extraction).
-
Experimental Protocols & Data
Sample Preparation Method Comparison
| Analyte | Recovery (%) | Within-Run Imprecision (CV%) | Between-Run Imprecision (CV%) |
| Total Carnitine | 69.4 | 1.5 | 3.0 |
| Free Carnitine | 83.1 | 3.4 | 2.7 |
| Acetylcarnitine | 102.2 | 6.6 | 8.8 |
| Palmitoylcarnitine | 107.2 | 9.2 | 18.2 |
| Glutaroylcarnitine | 58.6 | - | - |
Data adapted from a study using ion-exchange solid-phase extraction.[26][27]
Detailed Experimental Protocol: Solid-Phase Extraction (SPE) for Plasma
This protocol is a general guideline for mixed-mode cation exchange SPE, which is effective for retaining carnitines.
-
Sample Pre-treatment: To 50 µL of plasma, add 50 µL of an internal standard solution (containing an appropriate concentration of stable isotope-labeled this compound) and 1 mL of an acetonitrile/methanol mixture (3:1 v/v).[26] Vortex for 5 seconds and centrifuge at 13,200 g for 5 minutes.[26]
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Apply the supernatant from the pre-treatment step to the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water followed by 1 mL of methanol to remove neutral and acidic interferences.
-
Elution: Elute the this compound and other acylcarnitines with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
Detailed Experimental Protocol: Derivatization to Butyl Esters
This protocol is adapted from methods used for the analysis of acylcarnitines in plasma and dried blood spots.[5][10]
-
Drying: After extraction and evaporation of the solvent, ensure the sample residue is completely dry.
-
Derivatization Reagent: Prepare a solution of 3N HCl in n-butanol.
-
Reaction: Add 100 µL of the 3N HCl in n-butanol to the dried sample residue.
-
Incubation: Seal the vial and incubate at 60-65°C for 20 minutes.
-
Evaporation: Evaporate the butanolic HCl to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the derivatized sample in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: General workflow for this compound analysis.
Caption: Troubleshooting ion suppression for this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. youtube.com [youtube.com]
- 3. Measurement of succinyl-carnitine and methylmalonyl-carnitine on dried blood spot by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Mass Spectral Library of Acylcarnitines Derived from Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. uhplcs.com [uhplcs.com]
- 9. researchgate.net [researchgate.net]
- 10. Mass spectrometry with derivatization method for concurrent measurement of amino acids and acylcarnitines in plasma of diabetic type 2 patients with diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Carnitine/Acylcarnitine Standards for Mass Spectrometry | Cambridge Isotope Laboratories [isotope.com]
- 13. eurisotop.com [eurisotop.com]
- 14. Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of carnitine and acylcarnitines in plasma by high-performance liquid chromatography/electrospray ionization ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journal.macb.org.my [journal.macb.org.my]
- 17. Comparison of dried blood spot and plasma sampling for untargeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. metabolomicscentre.nl [metabolomicscentre.nl]
- 19. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 20. Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chromtech.com [chromtech.com]
- 22. halocolumns.com [halocolumns.com]
- 23. mdpi.com [mdpi.com]
- 24. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. scispace.com [scispace.com]
- 27. researchgate.net [researchgate.net]
Calibration curve issues in succinylcarnitine quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of succinylcarnitine, with a specific focus on calibration curve issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of non-linear calibration curves in this compound quantification?
A1: Non-linear calibration curves are a frequent issue in LC-MS/MS analysis and can stem from several factors throughout the experimental workflow. The most common causes include:
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.[1]
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of this compound, causing either ion enhancement or suppression, which can affect the linearity of the response.[2][3][4]
-
Inaccurate Standard Preparation: Errors in the serial dilution of calibration standards can lead to inaccurate concentration points and a non-linear curve.
-
Analyte Degradation: this compound can be susceptible to hydrolysis, especially under non-neutral pH conditions or at elevated temperatures during sample preparation.[5] Enzymatic degradation by hydrolases in the sample can also be a factor.[5]
-
Suboptimal Chromatographic Conditions: Poor peak shape, such as tailing or broadening, can impact the accuracy of peak integration and contribute to non-linearity.[6][7]
-
Isobaric Interferences: this compound has isobaric isomers, such as methylmalonylcarnitine.[8][9][10] If these are not chromatographically resolved, the signal for a given mass transition may not be solely from this compound, leading to inaccurate quantification and potential non-linearity.
Q2: How can I minimize matrix effects in my this compound analysis?
A2: Minimizing matrix effects is crucial for accurate quantification. Here are several strategies:
-
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects. The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction.[3][4]
-
Effective Sample Preparation: Employing a robust sample preparation method, such as protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can help remove interfering matrix components.
-
Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from co-eluting matrix components can significantly reduce interference.
-
Matrix-Matched Calibration Curves: Preparing calibration standards in a matrix that is identical to the study samples (e.g., pooled plasma from a control group) can help to normalize the matrix effects across the calibration curve and the unknown samples.[4]
Q3: My this compound signal is showing high variability between replicate injections. What could be the cause?
A3: High variability between replicate injections often points to issues with the analytical instrumentation or sample handling. Common causes include:
-
Inconsistent Sample Handling: Variations in the timing and conditions of sample processing can lead to differing degrees of analyte degradation.[5]
-
Autosampler Issues: Inconsistent injection volumes or sample carryover in the autosampler can lead to significant variability.
-
LC System Problems: Fluctuations in pump pressure, leaks in the system, or a poorly equilibrated column can all contribute to inconsistent results.[6][7]
-
Ion Source Instability: A dirty or unstable ion source can cause fluctuations in the ionization efficiency and, consequently, the signal intensity.
Troubleshooting Guides
Issue 1: Poor Calibration Curve Linearity (r² < 0.99)
This guide provides a systematic approach to troubleshooting and resolving poor linearity in your this compound calibration curve.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor calibration curve linearity.
Detailed Steps & Solutions
| Step | Potential Cause | Recommended Action |
| 1. Verify Standard Preparation | Inaccurate dilution of stock solutions. | Prepare fresh calibration standards, paying close attention to pipetting accuracy. Verify the concentration of the stock solution. |
| 2. Assess Concentration Range | Detector saturation at high concentrations or operating below the limit of quantification (LOQ) at low concentrations. | Narrow the concentration range of the calibration curve. If saturation is suspected, dilute the upper-end standards. If the low end is problematic, ensure it is above the instrument's LOQ.[1][10] |
| 3. Review Peak Integration | Inconsistent or incorrect peak integration. | Manually review the integration of each peak in the calibration curve. Adjust the integration parameters to ensure consistent and accurate peak area determination. Look for issues like split peaks or significant tailing.[7] |
| 4. Evaluate Internal Standard (IS) Response | Inconsistent IS recovery or signal suppression/enhancement. | Check the peak area of the internal standard across all calibration points. A consistent IS response is expected. If it varies significantly, investigate potential issues with IS addition or matrix effects impacting the IS. |
| 5. Investigate Matrix Effects | Ion suppression or enhancement from matrix components. | Prepare a set of calibration standards in a surrogate matrix (e.g., charcoal-stripped plasma) and compare the slope to a curve prepared in a neat solution. A significant difference indicates matrix effects.[3][4] |
| 6. Review Sample Preparation | Analyte degradation due to improper pH, temperature, or enzymatic activity. | Ensure all sample preparation steps are performed on ice and that the pH of all solutions is maintained in a neutral to slightly acidic range to prevent hydrolysis.[5] Standardize the timing of each step to minimize variability.[5] |
| 7. Inspect LC-MS/MS System | Leaks, column degradation, or a dirty ion source. | Perform routine maintenance on the LC-MS/MS system. Check for leaks, monitor backpressure for signs of column blockage, and clean the ion source.[6] |
Issue 2: Isobaric Interference from Methylmalonylcarnitine
This compound (C4-DC) is isobaric with methylmalonylcarnitine, which can lead to falsely elevated measurements if not properly resolved.
Experimental Protocol: Chromatographic Separation of Isobars
A robust liquid chromatography method is essential for the differential quantification of this compound and methylmalonylcarnitine.
-
Column: A C18 reversed-phase column is commonly used. For example, a Raptor ARC-18 (100 x 2.1 mm, 2.7 µm) has been shown to be effective.[11]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A shallow gradient is often required to achieve separation. An example gradient is as follows:
-
0-1 min: 5% B
-
1-5 min: Ramp to 30% B
-
5-6 min: Ramp to 95% B
-
6-7 min: Hold at 95% B
-
7-7.1 min: Return to 5% B
-
7.1-9 min: Equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Detection
Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 248.1 | 85.1 |
| Methylmalonylcarnitine | 248.1 | 85.1 |
| d3-Succinylcarnitine (IS) | 251.1 | 85.1 |
Data Interpretation
Successful chromatographic separation will result in two distinct peaks at the same m/z transition, allowing for individual quantification.
Logical Relationship Diagram
Caption: Logic for addressing isobaric interference in this compound analysis.
Data Presentation
Table 1: Example of a this compound Calibration Curve with Linearity Issues
| Standard Concentration (µM) | Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |
| 0.025 | 1,560 | 510,000 | 0.0031 |
| 0.05 | 3,200 | 525,000 | 0.0061 |
| 0.1 | 6,500 | 515,000 | 0.0126 |
| 0.5 | 35,000 | 520,000 | 0.0673 |
| 1.0 | 72,000 | 518,000 | 0.1390 |
| 5.0 | 380,000 | 522,000 | 0.7280 |
| 10.0 | 650,000 | 513,000 | 1.2671 |
| Linear Regression (r²) | 0.985 |
In this example, the response may be deviating from linearity at the highest concentration.
Table 2: Impact of Matrix Effects on this compound Quantification
| Standard Concentration (µM) | Response Ratio (Neat Solution) | Response Ratio (Plasma Matrix) | % Signal Suppression |
| 0.1 | 0.0126 | 0.0088 | 30.2% |
| 1.0 | 0.1390 | 0.0987 | 29.0% |
| 10.0 | 1.2671 | 0.9123 | 28.0% |
This table illustrates how the presence of a biological matrix can suppress the analytical signal, highlighting the need for matrix-matched calibrators or a reliable internal standard.
References
- 1. reddit.com [reddit.com]
- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. agilent.com [agilent.com]
- 8. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of succinyl-carnitine and methylmalonyl-carnitine on dried blood spot by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
Internal standard selection for accurate succinylcarnitine measurement
This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting advice for the accurate measurement of succinylcarnitine, focusing on the critical role of internal standard selection.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard, and why is it essential for accurate this compound measurement?
An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest (in this case, this compound) that is added in a known quantity to every sample, calibrator, and quality control. Its purpose is to correct for variability during the analytical process, including sample preparation, injection volume inconsistencies, and instrument response fluctuations.[1] For this compound, which can be present at low concentrations and is susceptible to matrix effects, an appropriate internal standard is crucial for achieving accurate and precise quantification.[2][3]
Q2: What are the ideal characteristics of an internal standard for this compound analysis?
The ideal internal standard should mimic the behavior of this compound throughout the entire analytical procedure. Key characteristics include:
-
Structural Similarity: It should be structurally as close to this compound as possible.
-
Co-elution: It should co-elute with the analyte to compensate for matrix effects that occur at the same retention time.[1][2]
-
Similar Extraction Recovery: The IS and analyte should have nearly identical recoveries during sample preparation to correct for sample loss.[1]
-
Similar Ionization Efficiency: Both compounds should respond similarly to the ionization conditions in the mass spectrometer.
-
Mass Difference: It must be clearly distinguishable from the analyte by the mass spectrometer, with no overlapping mass-to-charge ratios (m/z).
Q3: What is the best type of internal standard for this compound measurement?
A stable isotope-labeled (e.g., deuterated) this compound is the gold standard. Deuterated internal standards are considered superior because their chemical and physical properties are nearly identical to the endogenous analyte.[1] This allows for the most effective compensation for matrix effects and variability in extraction recovery.[1][4][5] Commonly used stable-isotope internal standards for dicarboxylic acylcarnitines include [2H6]-C5-DC.[6] The synthesis of stable isotope-labeled analogs, such as those containing 3, 6, or 9 deuterium atoms, has been described for use in electrospray ionization tandem mass spectrometry.[7]
Q4: Can I use a non-isobaric, structurally similar internal standard (e.g., d3-octanoylcarnitine) for this compound?
While sometimes used, employing a structural analog that is not a stable isotope of the analyte is less ideal. Different acylcarnitines can exhibit different ionization efficiencies; for instance, dicarboxylic acylcarnitines like this compound have lower ionization efficiency than monocarboxylic ones.[8] A structural analog may not perfectly co-elute with this compound and may respond differently to matrix effects, potentially leading to reduced accuracy and precision.[1] If a deuterated this compound is unavailable, a deuterated dicarboxylic acylcarnitine of a similar chain length would be the next best choice.
Q5: Does derivatization affect my choice of internal standard?
Yes. Derivatization, such as butylation, is often used to improve the ionization efficiency of dicarboxylic acylcarnitines and to help differentiate isobaric compounds.[2][8] If you derivatize your samples, your internal standard must also be derivatized. A key advantage of using a stable isotope-labeled internal standard is that it will undergo the derivatization reaction in the same manner and with the same efficiency as the analyte, thereby correcting for any variability or incomplete reactions.[6]
Troubleshooting Guide
Problem 1: I am observing high variability and poor reproducibility in my this compound measurements.
-
Possible Cause 1: Inappropriate Internal Standard.
-
Solution: The most likely cause is an internal standard that does not adequately track this compound's behavior. Verify that you are using a stable isotope-labeled this compound (e.g., d6-succinylcarnitine). If using a different acylcarnitine standard, it may not be compensating for matrix effects or extraction inconsistencies properly.[1][9]
-
-
Possible Cause 2: Inconsistent Sample Preparation.
Problem 2: My this compound results seem inaccurate, with a consistent positive or negative bias.
-
Possible Cause 1: Isobaric Interference.
-
Solution: this compound is isobaric with methylmalonylcarnitine (both are C4-DC).[11] Without adequate chromatographic separation, these compounds cannot be distinguished by mass spectrometry alone, leading to overestimation.[2][10] You must use an LC-MS/MS method that chromatographically resolves these two isomers.[11][12]
-
-
Possible Cause 2: Matrix Effects.
-
Solution: Matrix effects, where co-eluting compounds from the biological matrix suppress or enhance the analyte's ionization, are a major challenge.[4][10] Ensure your internal standard co-elutes with this compound to provide the best correction.[2] You can evaluate the extent of matrix effects by performing a post-column infusion study.[10] Preparing calibration curves in a matrix similar to your samples can also help mitigate this issue.[5][10]
-
Problem 3: I cannot distinguish this compound from its isomer, methylmalonylcarnitine.
-
Possible Cause: Inadequate Chromatographic Separation.
-
Solution: This is a common challenge that cannot be solved by mass spectrometry alone. Flow-injection methods are unable to distinguish these key isobars.[12] You must implement a liquid chromatography (LC) method specifically designed to separate these isomers. Methods using mixed-mode or C18 columns with optimized mobile phases have been shown to successfully resolve this compound and methylmalonylcarnitine.[12][13]
-
Problem 4: The signal intensity for this compound is very low.
-
Possible Cause 1: Low Endogenous Concentration.
-
Possible Cause 2: Poor Ionization Efficiency.
Data & Performance Characteristics
The following table summarizes typical performance characteristics for LC-MS/MS methods developed for this compound quantification.
| Parameter | Performance Metric | Source |
| Linearity (r²) | > 0.999 | [11] |
| Lower Limit of Quantification (LLOQ) | 0.025 µmol/L | [11] |
| Intra-day Precision (%CV) | 1.94% - 3.21% | [11] |
| Inter-day Precision (%CV) | 2.56% - 3.19% | [11] |
| Accuracy & Precision (General) | < 14.8% for quality controls | [4][5] |
| Extraction Recovery | 80.4% - 121.9% (with appropriate IS) | [14] |
Experimental Protocols
This section provides a generalized protocol for the quantification of this compound in plasma using LC-MS/MS. Note: This protocol should be optimized and validated for your specific instrumentation and application.
1. Materials and Reagents
-
Internal Standard: Deuterated this compound (e.g., d6-C5-DC).[2][6]
-
Solvents: LC-MS grade methanol, acetonitrile, and water.
-
Additives: Formic acid.
-
Reagents for Derivatization (Optional): 3N HCl in n-butanol.[10]
2. Internal Standard Spiking
-
Prepare a working solution of the deuterated internal standard in an appropriate solvent (e.g., methanol).
-
Add a small, precise volume of the IS working solution to all plasma samples, calibration standards, and quality controls at the very beginning of the sample preparation process.[13]
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma (already spiked with IS), add 300-400 µL of ice-cold methanol or acetonitrile.[13][15]
-
Vortex vigorously for 10-30 seconds to precipitate proteins.[13]
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[15]
-
Carefully transfer the supernatant to a new tube or well plate.
4. Derivatization (Optional But Recommended for Increased Sensitivity)
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 3N HCl in n-butanol.[10]
-
Incubate the mixture at 65°C for 15-20 minutes.[10]
-
Evaporate the butanolic HCl to dryness again under nitrogen.
-
Reconstitute the final dried extract in the initial mobile phase for LC-MS/MS analysis.[10]
5. LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm) is commonly used.[2][13]
-
Mobile Phase A: 0.1% Formic Acid in Water.[13]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.[2]
-
Gradient Elution: Develop a gradient that effectively separates this compound from methylmalonylcarnitine and other matrix components. A typical run time is between 9 and 22 minutes.[12][13]
-
Mass Spectrometry:
-
Ionization: Positive ion electrospray ionization (ESI+).[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: The characteristic fragmentation of acylcarnitines produces a prominent product ion at m/z 85.[2] For this compound (as a C4-DC butyl ester), a representative transition would be monitored. For underivatized this compound, the transition is m/z 276.1 -> 85.1. The corresponding deuterated standard would have a different precursor ion mass but the same product ion.
-
Visualizations
Caption: Decision logic for selecting an internal standard.
Caption: Workflow for this compound quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciex.com [sciex.com]
- 4. Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. Synthesis of dicarboxylic acylcarnitines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. familiasga.com [familiasga.com]
- 9. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Measurement of succinyl-carnitine and methylmalonyl-carnitine on dried blood spot by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 14. lcms.cz [lcms.cz]
- 15. Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Succinylcarnitine Extraction from Tissues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with succinylcarnitine extraction from tissue samples.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound from tissue matrices.
Issue 1: Low or No Recovery of this compound
Question: I am observing very low or no detectable levels of this compound in my tissue extracts. What are the potential causes and solutions?
Answer: Low recovery of this compound can stem from several factors throughout the extraction process. Here is a systematic approach to troubleshoot this issue:
-
Sample Handling: this compound levels can be affected by post-harvest metabolic activity. It is crucial to flash-freeze tissue samples in liquid nitrogen immediately after collection and store them at -80°C to halt enzymatic processes.[1] Thawing and refreezing of samples should be avoided.
-
Homogenization Inefficiency: Incomplete homogenization will result in poor extraction efficiency. Ensure that the tissue is thoroughly disrupted. Bead-beating homogenizers are effective for this purpose.[1] The choice of bead material and size should be optimized for the specific tissue type. For tougher tissues, longer homogenization times or more rigorous methods may be necessary.
-
Extraction Solvent Selection: The polarity of the extraction solvent is critical. A common choice for acylcarnitines is a mixture of methanol and water (e.g., 80/20 v/v).[1] For a broader range of metabolites, including this compound, a two-step extraction using a polar solvent (like a methanol/water mixture) followed by a less polar solvent might improve recovery.
-
pH of Extraction Buffer: As a dicarboxylic acylcarnitine, the extraction efficiency of this compound can be influenced by the pH of the extraction medium. The pH should be controlled to ensure that this compound is in a state that is soluble in the extraction solvent. Acidifying the extraction solvent, for instance with 0.02% trifluoroacetic acid (TFA), has been shown to improve the extraction of carnitines.
-
Analyte Stability: Acylcarnitines can be susceptible to hydrolysis, especially if samples are stored at room temperature for extended periods.[2] Ensure that samples are kept cold throughout the extraction process and analyzed promptly after preparation.
Issue 2: Poor Reproducibility and High Variability in Results
Question: My replicate extractions are showing high variability. How can I improve the reproducibility of my this compound measurements?
Answer: High variability often points to inconsistencies in the experimental protocol. To enhance reproducibility, consider the following:
-
Standardize Tissue Aliquoting: Use a consistent and accurate method to weigh frozen tissue samples. Small variations in the starting material can lead to significant differences in the final concentration.
-
Internal Standards: The use of a stable isotope-labeled internal standard (e.g., d3-succinylcarnitine) is highly recommended. The internal standard should be added at the very beginning of the extraction process to account for analyte loss during sample preparation and for matrix effects during analysis.
-
Automated Liquid Handling: If available, using automated liquid handling systems can reduce pipetting errors and improve the consistency of reagent addition.
-
Consistent Homogenization: Ensure that all samples are homogenized for the same duration and at the same intensity.
-
Thorough Vortexing and Centrifugation: After solvent addition, ensure thorough mixing to maximize extraction. Similarly, consistent centrifugation parameters (time, speed, and temperature) are important for reproducible separation of the supernatant.
Issue 3: Suspected Matrix Effects Affecting Quantification
Question: I suspect that matrix components in my tissue extracts are interfering with the mass spectrometry signal of this compound. How can I confirm and mitigate this?
Answer: Matrix effects, such as ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of complex biological samples. Here’s how to address this:
-
Confirmation of Matrix Effects: To confirm matrix effects, you can perform a post-extraction spike experiment. Compare the signal intensity of a pure this compound standard with that of a standard spiked into a blank tissue extract after the extraction process. A significant difference in signal intensity indicates the presence of matrix effects.
-
Mitigation Strategies:
-
Chromatographic Separation: Ensure adequate chromatographic separation of this compound from co-eluting matrix components. Optimizing the LC gradient and column chemistry can significantly reduce matrix effects.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. However, this may also lower the this compound concentration below the limit of detection.
-
Solid-Phase Extraction (SPE): An SPE cleanup step can be incorporated into the protocol to remove interfering substances from the tissue extract before LC-MS/MS analysis.
-
Use of Internal Standards: As mentioned previously, a co-eluting, stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte of interest.
-
Issue 4: Inability to Distinguish this compound from Isobaric Interferences
Question: How can I be sure that the signal I am measuring is from this compound and not from an isobaric compound like methylmalonylcarnitine?
Answer: This is a critical challenge as this compound and methylmalonylcarnitine are isomers and have the same mass-to-charge ratio.
-
Chromatographic Resolution: The most reliable way to differentiate these isomers is through liquid chromatography. A well-developed LC method can separate this compound and methylmalonylcarnitine, allowing for their individual quantification by the mass spectrometer.[3]
-
Tandem Mass Spectrometry (MS/MS): While they are isobaric, their fragmentation patterns in MS/MS might show subtle differences that could potentially be used for differentiation, although chromatographic separation is the preferred and more robust method.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting amount of tissue for this compound extraction?
For many tissues, starting with approximately 5-20 mg of frozen tissue is a good starting point.[1] Using a larger amount of tissue does not always lead to better results and can sometimes increase the noise and matrix effects in the analysis.
Q2: Which extraction solvent is best for this compound?
An 80/20 methanol/water solution is a widely used and effective solvent for the extraction of acylcarnitines, including this compound, from tissues.[1] The addition of a small amount of acid, such as 0.02% TFA, can improve the extraction efficiency for dicarboxylic carnitines.
Q3: How should I store my tissue samples before extraction?
Tissue samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until extraction. This minimizes degradation of this compound by endogenous enzymes.[1]
Q4: Is derivatization necessary for this compound analysis by LC-MS/MS?
While not always mandatory, derivatization (e.g., butylation) can improve the ionization efficiency and chromatographic properties of acylcarnitines, potentially leading to better sensitivity.[4] However, it also adds an extra step to the workflow and needs to be carefully controlled.
Q5: What type of internal standard should I use?
The ideal internal standard is a stable isotope-labeled version of the analyte, such as d3-succinylcarnitine. This type of internal standard closely mimics the chemical and physical properties of the analyte, providing the most accurate correction for extraction losses and matrix effects.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on acylcarnitine extraction and analysis. This information can be used to compare different methodologies and as a benchmark for your own experiments.
Table 1: Comparison of Extraction Solvent Systems for Carnitines
| Extraction Method | Solvent System | Relative Peak Area (Arbitrary Units) |
| Method I (Single Step) | 1 mL Methanol | ~2.5 |
| Method II (Single Step) | 1 mL 80% Acetonitrile | ~3.0 |
| Method III (Two Step) | 200 µL 0.02% TFA in water + 800 µL 0.02% TFA in acetonitrile | ~4.0 |
| Method IV (Two Step) | 200 µL water + 800 µL methanol:acetonitrile (1:1, v/v) | ~3.5 |
| Method V (Two Step - Optimal) | 200 µL 0.02% TFA in water + 800 µL 0.02% TFA in methanol:acetonitrile (1:1, v/v) | ~4.5 |
Data adapted from a study comparing extraction efficiencies for a representative set of carnitines.
Table 2: Performance Characteristics of an LC-MS/MS Method for this compound
| Parameter | Value |
| Linearity Range | 0.025 - 10 µmol/L |
| Lower Limit of Quantification (LLOQ) | 0.025 µmol/L |
| Within-day Coefficient of Variation (CV) | 1.94% |
| Between-day Coefficient of Variation (CV) | 3.19% |
| Recovery | >88% for most acylcarnitines |
This table presents typical performance metrics for a validated LC-MS/MS method for this compound quantification.[3]
Experimental Protocols
Protocol 1: General Tissue Extraction for this compound Analysis
This protocol provides a robust method for the extraction of this compound from various tissue types for subsequent LC-MS/MS analysis.
Materials:
-
Frozen tissue samples (-80°C)
-
Extraction Solvent: 80% Methanol in LC-MS grade water, chilled to -20°C
-
Internal Standard (IS) solution (e.g., d3-succinylcarnitine in extraction solvent)
-
1.5 mL microcentrifuge tubes, pre-chilled
-
Bead-beating homogenizer with appropriate beads
-
Centrifuge capable of reaching 15,000 x g at 4°C
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution Solvent: e.g., 50:50 acetonitrile/water with 0.1% formic acid
Procedure:
-
Sample Preparation:
-
On dry ice, weigh approximately 10-20 mg of frozen tissue into a pre-chilled 1.5 mL microcentrifuge tube containing homogenization beads.
-
-
Extraction:
-
Add 500 µL of chilled extraction solvent containing the internal standard to each tube.
-
Immediately homogenize the tissue using a bead-beater (e.g., for 60 seconds at a high setting). Ensure the samples remain cold during this process.
-
-
Protein Precipitation:
-
Incubate the homogenate at -20°C for 30 minutes to facilitate protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new clean tube, avoiding the protein pellet.
-
-
Drying:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the reconstitution solvent.
-
Vortex thoroughly for 30 seconds to ensure complete dissolution.
-
Centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
-
Analysis:
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: Workflow for this compound Extraction from Tissue.
Caption: Troubleshooting Logic for Matrix Effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of succinyl-carnitine and methylmalonyl-carnitine on dried blood spot by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Differentiating Succinylcarnitine from Methylmalonylcarnitine in Methylmalonic Acidemia: A Comparative Guide
A critical challenge in the diagnosis of methylmalonic acidemia (MMA) is the differentiation of the isobaric compounds succinylcarnitine (SC) and methylmalonylcarnitine (MMC). Both are C4-dicarboxylic acylcarnitines and share the same mass-to-charge ratio, making their distinction by standard tandem mass spectrometry (MS/MS) alone impossible.[1][2][3] This guide provides a comprehensive comparison of the analytical methodologies developed to resolve this issue, offering researchers, scientists, and drug development professionals the necessary details to implement accurate and reliable diagnostic and monitoring strategies for MMA.
The accurate measurement of MMC is crucial as it is a key biomarker for classical MMA, an inborn error of metabolism affecting the catabolism of branched-chain amino acids.[4][5] Conversely, elevated levels of SC with normal or mildly elevated MMC can be indicative of defects related to succinyl-CoA synthetase (SCS), such as SUCLA2 or SUCLG1 gene mutations.[1][4] Therefore, the ability to differentiate and quantify these two molecules is paramount for a correct differential diagnosis.[4]
Analytical Approaches: A Head-to-Head Comparison
The primary and most effective method for separating and quantifying this compound and methylmalonylcarnitine is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][4] This technique combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.
| Feature | Flow Injection Analysis - Tandem Mass Spectrometry (FIA-MS/MS) | Liquid Chromatography - Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Direct injection of sample into the mass spectrometer without prior chromatographic separation. | Chromatographic separation of analytes before introduction into the mass spectrometer. |
| Separation of Isobars | Cannot separate isobaric compounds like this compound and methylmalonylcarnitine.[2][3] | Achieves baseline or near-baseline separation of this compound and methylmalonylcarnitine.[4][6] |
| Quantification | Provides a combined, undifferentiated measurement of C4-dicarboxylic acylcarnitines. | Allows for individual and accurate quantification of both this compound and methylmalonylcarnitine.[3][4] |
| Clinical Utility in MMA | Limited to a first-tier screening tool, indicating a potential metabolic abnormality.[6][7] | Essential for differential diagnosis between classical MMA and SCS-related defects.[1][4] |
Experimental Protocol: LC-MS/MS for this compound and Methylmalonylcarnitine Quantification
The following protocol is a summarized example based on published methodologies for the analysis of this compound and methylmalonylcarnitine in dried blood spots (DBS).[4]
Sample Preparation
-
Extraction: A 3 mm DBS punch is placed in a 96-well plate. An extraction solution containing internal standards (e.g., deuterated acylcarnitines) in methanol is added to each well.
-
Elution: The plate is agitated for 30 minutes to ensure complete elution of the acylcarnitines from the blood spot.
-
Derivatization: The supernatant is transferred to a new plate and dried under a stream of nitrogen. The dried extract is then derivatized, typically through butylation with n-butanol and acetyl chloride, to improve chromatographic properties and ionization efficiency.[1] The sample is then dried again and reconstituted in the mobile phase for injection.
Liquid Chromatography
-
Column: A C18 reversed-phase column is commonly used for separation.
-
Mobile Phase: A gradient elution is typically employed, using a combination of water and acetonitrile, both containing a small percentage of an ion-pairing agent or acid (e.g., formic acid) to improve peak shape and retention.
-
Flow Rate: A constant flow rate is maintained throughout the chromatographic run.
-
Injection Volume: A small volume of the reconstituted sample is injected onto the column.
Tandem Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate charged parent ions of the derivatized acylcarnitines.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the specific precursor ion for both this compound and methylmalonylcarnitine and their corresponding product ions. The transition of m/z 262 -> 85 is often used for these isobaric acylcarnitines.[1]
-
Quantification: The concentration of each analyte is determined by comparing the peak area of the analyte to that of its corresponding internal standard, using a calibration curve generated from standards of known concentrations.
Performance Data of a Validated LC-MS/MS Method
The following table summarizes the performance characteristics of a validated LC-MS/MS method for the quantification of this compound and methylmalonylcarnitine in dried blood spots, as reported in the literature.[4]
| Parameter | This compound | Methylmalonylcarnitine |
| Linearity Range (µmol/L) | 0.025 - 10 | 0.025 - 10 |
| Lowest Limit of Quantification (LLOQ) (µmol/L) | 0.025 | 0.025 |
| Intra-day Precision (CV%) | 1.94 | 3.21 |
| Inter-day Precision (CV%) | 3.19 | 2.56 |
| Mean Recovery (%) | >90%[3] | >90%[3] |
Visualizing the Workflow and Biochemical Pathway
To further clarify the experimental process and the underlying biochemical relevance, the following diagrams are provided.
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Simplified biochemical pathway in MMA.
Conclusion
The differentiation of this compound and methylmalonylcarnitine is a critical step in the accurate diagnosis and management of methylmalonic acidemia. While standard MS/MS methods are insufficient for this task due to the isobaric nature of these compounds, the implementation of LC-MS/MS provides a robust and reliable solution. The detailed experimental protocols and performance data presented in this guide offer a solid foundation for laboratories aiming to establish or refine their diagnostic capabilities for MMA and other related metabolic disorders. The ability to accurately quantify both SC and MMC allows for a more precise differential diagnosis, ultimately leading to improved patient care and outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of acylcarnitine isomers containing dicarboxylic acylcarnitines in human serum and urine by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of succinyl-carnitine and methylmalonyl-carnitine on dried blood spot by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving the second-tier classification of methylmalonic acidemia patients using a machine learning ensemble method - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of succinylcarnitine levels in different metabolic diseases
For Immediate Release
A detailed comparative analysis of succinylcarnitine levels across different inherited metabolic diseases reveals its significance as a key biomarker, particularly in disorders of succinyl-CoA metabolism. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's role in Succinyl-CoA Ligase (SCS) deficiency, Methylmalonic Acidemia (MMA), and Glutaric Aciduria Type I (GA-I), supported by quantitative data, detailed experimental protocols, and metabolic pathway visualizations.
This compound, a short-chain dicarboxylic acylcarnitine, emerges from the esterification of carnititine with succinyl-CoA. Its accumulation in biological fluids is a hallmark of specific inborn errors of metabolism, reflecting disruptions in the mitochondrial tricarboxylic acid (TCA) cycle and related pathways. Understanding the differential elevation of this compound across these disorders is crucial for accurate diagnosis and the development of targeted therapeutic strategies.
Comparative Analysis of this compound Levels
The concentration of this compound varies significantly across different metabolic diseases. Below is a summary of reported levels in patient samples compared to healthy controls.
| Disease State | Analyte | Patient Concentration | Healthy Control Concentration | Fold Increase | Reference |
| Succinyl-CoA Ligase (SUCLA2) Deficiency | This compound (Muscle Tissue) | 14.2 - 149 nmol/g wet weight | 3.3 nmol/g wet weight | ~4x to 45x | [1] |
| This compound (Blood) | 2.553 µmol/mmol creatinine | 0.06 - 0.45 µmol/mmol creatinine | ~6x to 43x | [2] | |
| Methylmalonic Acidemia (MMA) | C4-dicarboxylic/ this compound (C4DC) (Plasma) | Variable Elevations Reported | Not specified | Elevated | [3] |
| Glutaric Aciduria Type I (GA-I) | Glutarylcarnitine (C5DC) (Urine) | 14 - 522 mmol/mol creatinine | < 5.2 mmol/mol creatinine | ~3x to 100x | [4] |
| This compound | Data not prominently reported as a primary biomarker |
Note: For Methylmalonic Acidemia, "C4DC" often represents a combined measurement of isobaric species, including this compound and methylmalonylcarnitine. In Glutaric Aciduria Type I, glutarylcarnitine (C5DC) is the primary diagnostic acylcarnitine, with this compound not being a consistently reported elevated marker.
Metabolic Basis for Altered this compound Levels
The elevation of this compound is directly linked to the accumulation of its precursor, succinyl-CoA. The specific enzymatic defects in the metabolic pathways of the discussed diseases explain the differential findings.
Succinyl-CoA Ligase (SUCLA2) Deficiency
In SUCLA2 deficiency, the conversion of succinyl-CoA to succinate within the TCA cycle is impaired. This leads to a buildup of succinyl-CoA in the mitochondrial matrix.[5][6] The excess succinyl-CoA is then conjugated with carnitine, a process likely mediated by a carnitine acyltransferase, to form this compound, which is subsequently exported from the mitochondria and detected at high levels in tissues and biological fluids.[7]
Methylmalonic Acidemia (MMA)
Methylmalonic acidemia results from a deficiency in the enzyme methylmalonyl-CoA mutase or its cofactor, adenosylcobalamin.[2][8] This enzymatic block prevents the conversion of methylmalonyl-CoA to succinyl-CoA.[1][9] The resulting accumulation of methylmalonyl-CoA can lead to its conversion to methylmalonic acid and also to the formation of methylmalonylcarnitine. While succinyl-CoA is downstream of the primary defect, perturbations in the TCA cycle and CoA trapping by accumulating acyl-CoAs can indirectly affect succinyl-CoA levels, leading to a variable increase in this compound.[10]
Glutaric Aciduria Type I (GA-I)
Glutaric aciduria type I is caused by a deficiency of glutaryl-CoA dehydrogenase, which is involved in the catabolism of lysine, hydroxylysine, and tryptophan.[11][12] This deficiency leads to the accumulation of glutaryl-CoA, which is then converted to glutaric acid, 3-hydroxyglutaric acid, and glutarylcarnitine (C5DC).[6][13] The formation of glutarylcarnitine is a detoxification mechanism.[14] While this compound is not a primary biomarker for GA-I, secondary effects on the TCA cycle due to the accumulation of toxic metabolites could potentially occur, though this is not a defining feature of the disease's acylcarnitine profile.
Experimental Protocol: Quantification of this compound by LC-MS/MS
The quantification of this compound and other acylcarnitines in biological samples, such as dried blood spots (DBS), plasma, or serum, is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, allowing for the differentiation of isobaric compounds.[14][15]
Sample Preparation (Dried Blood Spot)
-
Punching: A 3.2 mm disc is punched from the dried blood spot into a 96-well microplate.[16]
-
Extraction: 100-200 µL of an extraction solution, typically methanol or acetonitrile/water (e.g., 85:15 v/v), containing stable isotope-labeled internal standards for each analyte of interest is added to each well.[15][16]
-
Incubation: The plate is agitated for 20-30 minutes at room temperature to facilitate the extraction of acylcarnitines.[15]
-
Derivatization (Butylation): The extracted supernatant is transferred to a new plate and dried under a stream of nitrogen. To improve chromatographic separation and ionization efficiency, the dried extract is derivatized by adding n-butanol containing 3N HCl and incubating at 60-65°C for 15-20 minutes. The butylated sample is then dried again.[16]
-
Reconstitution: The dried residue is reconstituted in the initial mobile phase for LC-MS/MS analysis.[17]
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 or a hydrophilic interaction liquid chromatography (HILIC) column is commonly used for the separation of acylcarnitines.[15]
-
Mobile Phase: A gradient elution is typically employed using a combination of water and an organic solvent (e.g., acetonitrile), both containing additives like formic acid and ammonium acetate to improve peak shape and ionization.[18]
-
Flow Rate: A typical flow rate is in the range of 0.3-0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used.
-
Detection: The analysis is performed in the Multiple Reaction Monitoring (MRM) mode. For acylcarnitines, a common precursor ion scan is for the m/z 85 fragment, which corresponds to the carnitine moiety.[19] Specific precursor-to-product ion transitions are monitored for this compound and its corresponding internal standard for quantification.
-
Experimental Workflow Diagram
Conclusion
This compound is a critical biomarker for the diagnosis of Succinyl-CoA Ligase deficiency and can also be elevated in other organic acidemias like Methylmalonic Acidemia. Its accurate quantification, alongside a comprehensive acylcarnitine profile, is essential for the differential diagnosis of these complex metabolic disorders. The methodologies and pathway insights provided in this guide serve as a valuable resource for researchers and clinicians working to improve the understanding and management of these rare diseases.
References
- 1. Methylmalonic Aciduria | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. New insights into the pathophysiology of methylmalonic acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased glutarate production by blocking the glutaryl-CoA dehydrogenation pathway and a catabolic pathway involving L-2-hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The urinary excretion of glutarylcarnitine is an informative tool in the biochemical diagnosis of glutaric acidemia type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SUCLA2 mutations cause global protein succinylation contributing to the pathomechanism of a hereditary mitochondrial disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SUCLA2 - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. scite.ai [scite.ai]
- 11. Glutaryl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 12. Diagnosis and management of glutaric aciduria type I – revised recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of succinyl-carnitine and methylmalonyl-carnitine on dried blood spot by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. it.restek.com [it.restek.com]
- 16. cda-amc.ca [cda-amc.ca]
- 17. zivak.com [zivak.com]
- 18. researchgate.net [researchgate.net]
- 19. agilent.com [agilent.com]
A Researcher's Guide to Inter-Laboratory Cross-Validation of Succinylcarnitine Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for the quantification of succinylcarnitine, a critical biomarker for certain inborn errors of metabolism. Recognizing the analytical challenges and the necessity for reproducible results across different research and clinical settings, this document outlines key performance data, detailed experimental protocols, and the importance of inter-laboratory validation. While direct cross-validation studies for this compound are not abundantly available in published literature, this guide draws parallels from proficiency testing of other acylcarnitines and presents single-laboratory validation data to establish a benchmark for comparison.
The Importance of this compound and Assay Reliability
This compound, a dicarboxylic acylcarnitine, serves as a key biomarker for inherited metabolic disorders, including succinyl-CoA ligase deficiency (SUCLG1 and SUCLA2 gene mutations).[1] Its accurate measurement is crucial for the differential diagnosis of conditions like methylmalonic acidemia.[1] Given its clinical significance, it is imperative that assays for this compound are not only precise and accurate within a single laboratory but also reproducible across different laboratories to ensure consistency in clinical diagnostics and research outcomes.
Performance of this compound Assays
The primary method for the quantification of this compound and other acylcarnitines is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This technique offers high sensitivity and specificity, allowing for the differentiation of isobaric compounds, which is a common challenge in acylcarnitine analysis.[1][3]
Below is a summary of typical performance data for an LC-MS/MS-based this compound assay as reported in a single-laboratory validation study.[1] Laboratories aiming to establish or cross-validate their own assays can use these metrics as a reference.
| Performance Metric | Reported Value | Significance in Inter-Laboratory Validation |
| Linearity Range | 0.025 - 10 µmol/L | Ensures that the assay can accurately quantify a wide range of concentrations that may be encountered in both healthy and affected individuals. |
| Lower Limit of Quantification (LLOQ) | 0.025 µmol/L | Defines the lowest concentration that can be reliably quantified. Consistent LLOQs are crucial for comparing data from different labs, especially for low-level measurements. |
| Within-Day Precision (CV%) | 1.94% | Indicates the reproducibility of the assay within a single day's run. Low variability is essential for reliable results. |
| Between-Day Precision (CV%) | 3.19% | Reflects the long-term reproducibility of the assay. This is a critical parameter for ensuring that results are consistent over time and between different analytical batches. |
| Accuracy (Recovery) | Not explicitly stated for this compound, but for similar compounds, recovery is typically between 95-105%.[4] | Demonstrates how close the measured value is to the true value. High accuracy is fundamental for the clinical utility of the assay. |
Studies on other acylcarnitines, such as malonylcarnitine, have shown wide variability in reported concentrations from different laboratories analyzing the same samples.[5] This highlights the critical need for robust cross-validation and standardization of protocols for all acylcarnitine assays, including this compound.
Experimental Protocol: Quantification of this compound from Dried Blood Spots by LC-MS/MS
This section provides a detailed, representative methodology for the analysis of this compound from dried blood spots (DBS), a common sample type for newborn screening and metabolic studies.
1. Sample Preparation
-
Punching: A 3 mm disc is punched from the dried blood spot into a 96-well microplate.
-
Extraction: An extraction solution containing a stable isotope-labeled internal standard (e.g., d3-succinylcarnitine) in a suitable organic solvent (e.g., methanol) is added to each well.
-
Incubation: The plate is sealed and incubated with shaking for a specified time (e.g., 30 minutes) to ensure complete extraction of the analytes.
-
Evaporation: The supernatant is transferred to a new plate and evaporated to dryness under a stream of nitrogen.
2. Derivatization (Butylation)
-
To enhance chromatographic separation and mass spectrometric detection, the dried extract is derivatized.[3]
-
A butanolic-HCl solution is added to each well.
-
The plate is sealed and heated (e.g., at 65°C for 15 minutes) to convert the acylcarnitines to their butyl esters.
-
The derivatization reagent is then evaporated under nitrogen.
3. LC-MS/MS Analysis
-
Reconstitution: The dried, derivatized sample is reconstituted in the mobile phase.
-
Chromatography: The sample is injected into a liquid chromatography system, typically using a C8 or C18 reversed-phase column, for separation from other compounds. A gradient elution with mobile phases containing ammonium acetate and formic acid in water and acetonitrile is commonly employed.[3]
-
Mass Spectrometry: The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[2][3]
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions for both native this compound and its labeled internal standard.
4. Data Analysis and Quantification
-
The peak area ratios of the analyte to the internal standard are calculated.
-
A calibration curve is generated using known concentrations of this compound standards.
-
The concentration of this compound in the samples is determined by interpolating the peak area ratios from the calibration curve.
Visualizing the Workflow and Rationale for Cross-Validation
To ensure clarity, the following diagrams illustrate the experimental workflow and the logical framework for inter-laboratory cross-validation.
References
- 1. Measurement of succinyl-carnitine and methylmalonyl-carnitine on dried blood spot by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of Plasma/Serum Acylcarnitines Using Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
Succinylcarnitine in the Spotlight: A Comparative Guide to Biomarkers of Mitochondrial Dysfunction
For Researchers, Scientists, and Drug Development Professionals
Mitochondrial dysfunction is a key pathological feature in a wide array of inherited metabolic diseases and is increasingly implicated in common age-related conditions. The identification of reliable and accessible biomarkers is crucial for early diagnosis, patient stratification, and monitoring therapeutic interventions. While a panel of biomarkers is often employed to assess mitochondrial health, this guide provides a detailed comparison of succinylcarnitine against other established and emerging biomarkers, offering insights into their respective utilities and limitations.
This compound: A Window into the Krebs Cycle
This compound (C4-DC) is a dicarboxylic acylcarnitine that serves as a specific marker for disruptions in the Krebs (TCA) cycle. Its accumulation is a hallmark of certain inborn errors of metabolism, particularly those affecting the succinyl-CoA ligase enzyme complex (encoded by SUCLA2 and SUCLG1 genes).[1] In these conditions, the impaired conversion of succinyl-CoA to succinate leads to the shunting of succinyl-CoA towards the formation of this compound.
Comparative Analysis of Mitochondrial Dysfunction Biomarkers
While this compound provides a targeted view of Krebs cycle integrity, a broader perspective on mitochondrial health often requires the assessment of a panel of biomarkers. The following tables provide a comparative overview of this compound and other key biomarkers of mitochondrial dysfunction.
Table 1: Performance and Characteristics of Mitochondrial Dysfunction Biomarkers
| Biomarker | Biological Role/Origin | Primary Clinical Indication(s) | Sample Type | Measurement Method | Reported Performance Characteristics |
| This compound | Intermediate of Krebs cycle and amino acid metabolism | Succinyl-CoA Ligase (SUCL) deficiencies, other organic acidurias | Plasma, Dried Blood Spots | LC-MS/MS | Highly specific for SUCL deficiencies. Quantitative performance for general mitochondrial dysfunction is not well-established. |
| Lactate | Product of anaerobic glycolysis | General marker of impaired oxidative phosphorylation | Plasma, CSF | Enzymatic Assay, LC-MS | Elevated in many mitochondrial diseases, but lacks specificity. Can be influenced by non-mitochondrial factors. |
| Pyruvate | End product of glycolysis, links to Krebs cycle | Disorders of pyruvate metabolism (e.g., PDH deficiency) | Plasma, CSF | Enzymatic Assay, LC-MS | Often assessed as a ratio with lactate to improve diagnostic specificity. |
| Lactate-to-Pyruvate Ratio | Reflects the cellular redox state (NADH/NAD+) | Differentiating electron transport chain defects from pyruvate metabolism disorders | Plasma, CSF | Calculated from Lactate and Pyruvate measurements | Increased ratio suggests a defect in the electron transport chain. |
| Acylcarnitine Profile (other than C4-DC) | Intermediates of fatty acid and amino acid metabolism | Fatty acid oxidation disorders, organic acidurias | Plasma, Dried Blood Spots | LC-MS/MS | Specific patterns are diagnostic for various inborn errors of metabolism.[1] |
| Growth Differentiation Factor 15 (GDF-15) | Stress-responsive cytokine | General marker of mitochondrial stress and disease | Serum, Plasma | ELISA | Shows high sensitivity and specificity for mitochondrial diseases, often superior to lactate. |
| Fibroblast Growth Factor 21 (FGF-21) | Hormone involved in glucose and lipid metabolism | General marker of mitochondrial stress, particularly in muscle | Serum, Plasma | ELISA | Elevated in various mitochondrial myopathies and other mitochondrial diseases. |
Table 2: Quantitative Data Summary of Key Biomarkers
| Biomarker | Typical Reference Range (Healthy Individuals) | Pathological Cut-off/Range (Disease-specific) | Notes |
| This compound | < 0.2 µmol/L | > 0.5 µmol/L (indicative of SUCL deficiency) | Reference ranges can vary between laboratories. |
| Lactate (Plasma) | 0.5 - 2.2 mmol/L | > 2.5 mmol/L (often higher in acute metabolic crises) | Postprandial levels are generally higher. |
| Pyruvate (Plasma) | 0.03 - 0.08 mmol/L | Variable, often interpreted in the context of the L/P ratio. | |
| Lactate-to-Pyruvate Ratio | < 20 | > 25 (suggestive of respiratory chain defect) | |
| GDF-15 | Typically < 750 pg/mL | Can be several-fold higher in mitochondrial disease. | Age-dependent increases are observed. |
| FGF-21 | Typically < 200 pg/mL | Can be significantly elevated in mitochondrial myopathies. |
Note: The provided ranges are approximate and for informational purposes only. Clinical decisions should be based on reference ranges established by the performing laboratory.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the metabolic context of this compound and its relationship to other biomarkers of mitochondrial dysfunction.
Experimental Protocols
Accurate and reproducible measurement of these biomarkers is paramount. Below are summaries of the methodologies for the key experiments.
Acylcarnitine Profiling (including this compound) by LC-MS/MS
This method allows for the simultaneous quantification of a wide range of acylcarnitines from a small volume of plasma or a dried blood spot.
-
Sample Preparation (Plasma):
-
A small volume of plasma (e.g., 10 µL) is mixed with an internal standard solution containing isotopically labeled acylcarnitines.
-
Proteins are precipitated by adding a solvent like acetonitrile.
-
The sample is centrifuged, and the supernatant containing the acylcarnitines is collected.
-
The extract is dried and then reconstituted in a solvent suitable for injection into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): The reconstituted sample is injected into a liquid chromatograph. A C18 or similar reversed-phase column is typically used to separate the different acylcarnitine species based on their hydrophobicity. A gradient elution with solvents like water and acetonitrile, often with additives like formic acid, is employed.
-
Tandem Mass Spectrometry (MS/MS):
-
The eluent from the LC column is introduced into the mass spectrometer.
-
Electrospray ionization (ESI) in positive mode is commonly used to generate protonated molecular ions of the acylcarnitines.
-
The first mass analyzer (Q1) selects the precursor ion of a specific acylcarnitine.
-
The selected ion is fragmented in a collision cell (Q2).
-
The second mass analyzer (Q3) detects a specific fragment ion, which is characteristic of all acylcarnitines (typically m/z 85).
-
Quantification is achieved by comparing the signal intensity of the endogenous acylcarnitine to its corresponding isotopically labeled internal standard.
-
-
Lactate and Pyruvate Measurement
These metabolites are typically measured using enzymatic assays.
-
Principle:
-
Lactate: Lactate dehydrogenase (LDH) catalyzes the oxidation of lactate to pyruvate, with the concomitant reduction of NAD+ to NADH. The increase in NADH concentration, measured by absorbance at 340 nm, is proportional to the lactate concentration.
-
Pyruvate: Pyruvate is reduced to lactate by LDH, with the oxidation of NADH to NAD+. The decrease in NADH absorbance at 340 nm is proportional to the pyruvate concentration.
-
-
Procedure (General):
-
Deproteinize the plasma or CSF sample, often with perchloric acid.
-
Neutralize the extract.
-
Add the sample to a reaction mixture containing the appropriate buffer, enzyme (LDH), and coenzyme (NAD+ or NADH).
-
Incubate the reaction for a specific time at a controlled temperature.
-
Measure the change in absorbance at 340 nm using a spectrophotometer.
-
Calculate the concentration based on a standard curve.
-
GDF-15 and FGF-21 Measurement by ELISA
Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits are the standard method for quantifying these protein biomarkers.
-
Principle:
-
A microplate is pre-coated with a capture antibody specific for the target protein (GDF-15 or FGF-21).
-
Standards and samples are added to the wells, and the target protein is bound by the capture antibody.
-
A biotinylated detection antibody, also specific for the target protein, is added, forming a sandwich complex.
-
Streptavidin-HRP (Horseradish Peroxidase) is added, which binds to the biotinylated detection antibody.
-
A substrate solution (e.g., TMB) is added, and the HRP catalyzes a color change.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm). The intensity of the color is proportional to the concentration of the target protein.
-
-
Procedure (General, based on commercial kits):
-
Prepare standards and dilute samples as per the kit instructions.
-
Add standards and samples to the pre-coated microplate wells and incubate.
-
Wash the wells to remove unbound substances.
-
Add the detection antibody and incubate.
-
Wash the wells.
-
Add Streptavidin-HRP and incubate.
-
Wash the wells.
-
Add the substrate solution and incubate in the dark.
-
Add the stop solution.
-
Read the absorbance on a microplate reader.
-
Calculate the concentrations based on the standard curve.
-
Conclusion
This compound is a highly valuable biomarker for specific disorders of the Krebs cycle, offering a direct and specific diagnostic clue. However, for a comprehensive assessment of mitochondrial function, a multi-biomarker approach is indispensable. While lactate and the lactate-to-pyruvate ratio have been cornerstones in the field, their lack of specificity can be a limitation. The acylcarnitine profile provides a broader view of fatty acid and amino acid metabolism, with specific patterns indicating distinct inborn errors of metabolism. More recently, GDF-15 and FGF-21 have emerged as promising, more sensitive and specific markers of general mitochondrial stress.
The choice of biomarkers will ultimately depend on the clinical context and the specific questions being addressed. For researchers and drug development professionals, understanding the strengths and limitations of each biomarker, as well as the intricacies of their measurement, is essential for advancing our understanding and treatment of mitochondrial diseases.
References
Succinylcarnitine Levels as a Biomarker: A Comparative Guide for Researchers
An objective analysis of current experimental data on the correlation between succinylcarnitine levels and clinical phenotypes, offering insights for researchers, scientists, and drug development professionals.
This compound (C4-DC), a short-chain dicarboxyl-acylcarnitine, is emerging as a significant biomarker in the diagnosis and monitoring of various metabolic and inflammatory diseases.[1][2] This guide provides a comparative analysis of published findings on the correlation of this compound levels with different clinical phenotypes, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The following table summarizes quantitative data from various studies, highlighting the differential levels of this compound in different patient populations compared to healthy controls.
| Clinical Phenotype/Disease | Patient Population | This compound Levels (Compared to Controls) | Key Findings | Study Type |
| Methylmalonic Acidemia (MMA) and Succinyl-CoA Synthetase (SCS) Defects | Patients with classical MMA and SCS-related defects | Significantly Elevated | Allows differential diagnosis between classical MMA and SCS-related defects.[3] | LC-MS/MS-based quantitative analysis |
| Ulcerative Colitis (UC) | Patients with UC | Positively Correlated with UC risk (OR = 1.08) | May mediate the effect of CD39⁺ CD4⁺ T cells on UC pathogenesis.[4][5] | Mendelian Randomization study |
| Coronary Artery Disease (CAD) | Patients with high CAD complexity (SYNTAX Score > 22) | Elevated | Potential prognostic marker for CAD severity.[6] | HILIC-MS/MS-based metabolomics study |
| Heart Failure (HF) | Patients with HF | Elevated (this compound >60 nmol/L associated with increased risk of HF rehospitalization) | A potential predictive biomarker for HF rehospitalization.[7] | UHPLC-MS/MS-based quantitative profiling |
| Insulin Sensitivity | Individuals undergoing exercise training | Muscle concentrations positively correlated with improved insulin sensitivity (R = 0.24) | Suggests a role in exercise-induced metabolic benefits.[8] | Targeted mass spectrometry-based analysis |
| Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) | Patients with MCADD (genotype dependent) | Varies with genotype | Levels of various acylcarnitines, including short-chains, differ based on the specific genetic variant.[9][10] | Retrospective analysis of biochemical phenotypes |
Experimental Protocols
Accurate quantification of this compound is crucial for its clinical application. The most common method is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which allows for the specific and sensitive detection of this compound, even in complex biological matrices.[1][3][11]
Sample Preparation (General Workflow)
-
Sample Collection: Whole blood is collected on filter paper (dried blood spots), or plasma/serum is separated from whole blood collected in EDTA-coated tubes.[1][11] Tissue samples are snap-frozen in liquid nitrogen.[11]
-
Extraction: Acylcarnitines are extracted from the biological matrix using an organic solvent, typically methanol or a mixture of methanol and other solvents.[11] An internal standard (e.g., deuterated acylcarnitines) is added to correct for extraction inefficiency and matrix effects.
-
Derivatization (Optional but Recommended): To improve chromatographic separation and ionization efficiency, especially to differentiate from isobaric compounds like methylmalonylcarnitine, derivatization is often performed. A common method is butylation, which converts the carboxyl groups to butyl esters.[1][11]
-
Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC-MS/MS system.[12]
LC-MS/MS Analysis
-
Chromatographic Separation: The extracted and derivatized sample is injected into a liquid chromatography system. A hydrophilic interaction liquid chromatography (HILIC) or a C18 column is typically used to separate this compound from other acylcarnitines and matrix components.[11][13] A gradient elution with a mobile phase consisting of solvents like acetonitrile and water with additives like formic acid is employed.[11]
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. Detection is performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored for quantification.[11][14]
Visualization of Pathways and Workflows
To better understand the role of this compound and the methodologies used to study it, the following diagrams illustrate key concepts.
Caption: Metabolic pathways leading to this compound formation.
Caption: General experimental workflow for this compound quantification.
Caption: Logical relationship of this compound to clinical phenotype.
References
- 1. researchgate.net [researchgate.net]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0061717) [hmdb.ca]
- 3. Measurement of succinyl-carnitine and methylmalonyl-carnitine on dried blood spot by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the role of succinyl carnitine in the association between CD39⁺ CD4⁺ T cell and ulcerative colitis: A Mendelian randomization study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the role of succinyl carnitine in the associati... [degruyterbrill.com]
- 6. mdpi.com [mdpi.com]
- 7. Quantitative Profiling of Serum Carnitines Facilitates the Etiology Diagnosis and Prognosis Prediction in Heart Failure | MDPI [mdpi.com]
- 8. Scholars@Duke publication: Metabolite signatures of exercise training in human skeletal muscle relate to mitochondrial remodelling and cardiometabolic fitness. [scholars.duke.edu]
- 9. researchgate.net [researchgate.net]
- 10. Free carnitine concentrations and biochemical parameters in medium-chain acyl-CoA dehydrogenase deficiency: Genotype-phenotype correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cris.vtt.fi [cris.vtt.fi]
- 14. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of LC-MS and FIA-MS/MS for Succinylcarnitine Analysis
In the realm of metabolic profiling and clinical diagnostics, the accurate quantification of succinylcarnitine, a key biomarker for certain inherited metabolic disorders, is of paramount importance. Two primary analytical techniques dominate this field: Liquid Chromatography-Mass Spectrometry (LC-MS) and Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS). This guide provides a comprehensive head-to-head comparison of these methods, offering researchers, scientists, and drug development professionals the critical data and experimental insights needed to make informed decisions for their analytical workflows.
Executive Summary
LC-MS distinguishes itself with superior specificity and the ability to resolve isobaric compounds, which is crucial for differentiating this compound from its isomers. While traditionally viewed as a lower throughput technique, recent advancements have significantly reduced analysis times. FIA-MS/MS, conversely, offers a high-throughput solution, making it a cornerstone of newborn screening programs where rapid analysis of a large number of samples is essential. However, its lack of chromatographic separation can lead to challenges in distinguishing between isobaric metabolites, potentially requiring second-tier testing for confirmation.
Quantitative Performance Comparison
The following table summarizes the key quantitative performance parameters for the analysis of this compound using LC-MS/MS and representative performance for acylcarnitine panels by FIA-MS/MS.
| Parameter | LC-MS/MS (for this compound) | FIA-MS/MS (for Acylcarnitine Panel) |
| Lower Limit of Quantification (LLOQ) | 0.025 µmol/L[1] | General acylcarnitine LLOQs are typically in the low µmol/L range, but specific data for this compound is not detailed. |
| Linearity (Concentration Range) | 0.025 - 10 µmol/L[1] | Not explicitly detailed for this compound; linearity is established for the broader panel. |
| Precision (Coefficient of Variation, CV) | Within-day: 1.94%, Between-day: 3.19%[1] | Intra-assay: <10.1%, Inter-assay: <10.3% for the panel[2] |
| Accuracy | High accuracy demonstrated through validation[1] | Generally within ±15% for the panel[3] |
| Analysis Time per Sample | ~1.2 - 9 minutes[4][5] | ~1.2 - 1.8 minutes[6] |
| Specificity | High (Chromatographic separation of isobars) | Lower (No chromatographic separation) |
| Throughput | Moderate to High | High |
Experimental Workflows
The fundamental difference between LC-MS and FIA-MS/MS lies in the sample introduction to the mass spectrometer. LC-MS utilizes a liquid chromatography step to separate analytes before detection, whereas FIA-MS/MS introduces the sample extract directly.
Logical Relationship and Key Differentiators
The choice between LC-MS and FIA-MS/MS is dictated by the specific requirements of the analysis, particularly the need for specificity versus throughput.
Detailed Experimental Protocols
Below are representative protocols for the analysis of this compound from dried blood spots (DBS) using both LC-MS/MS and FIA-MS/MS.
LC-MS/MS Protocol for this compound
This protocol is adapted from a validated method for the quantification of this compound in dried blood spots.[1]
-
Sample Preparation:
-
A 3.0 mm disk is punched from the dried blood spot into an Eppendorf tube.[4]
-
An extraction solution of 85:15 acetonitrile:water (v/v) containing stable isotope-labeled internal standards is added (200 µL).[4]
-
The sample is vortexed and incubated for 20 minutes at room temperature on a microplate shaker.[4]
-
Following incubation, the sample is centrifuged for 10 minutes at 4000 rpm.[4]
-
The supernatant (150 µL) is filtered prior to injection.[4]
-
-
Liquid Chromatography:
-
Column: A suitable reversed-phase or HILIC column is used for separation. For example, a Raptor HILIC-Si 2.7 µm, 5 x 2.1 mm guard cartridge column has been used for acylcarnitine analysis.[4]
-
Mobile Phase: A gradient elution is typically employed. For instance, a gradient of water with formic acid and methanol can be used.[3]
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: The specific precursor-to-product ion transition for this compound and its internal standard are monitored. A common fragment ion for acylcarnitines is m/z 85.[7]
-
FIA-MS/MS Protocol for Acylcarnitine Panel (including this compound)
This protocol represents a general workflow for newborn screening applications.[2][8]
-
Sample Preparation (with Derivatization):
-
A 3.2 mm disk is punched from the dried blood spot into a 96-well plate.[2]
-
100 µL of an extraction solution containing stable isotope-labeled internal standards is added to each well.[2]
-
The plate is shaken for 45 minutes at 45°C.[2]
-
The supernatant is transferred to a new plate and dried under a stream of nitrogen.[8]
-
The residue is derivatized to butyl esters by adding 50 µL of 3N butanolic-HCl and incubating at 65°C for 20 minutes.[9]
-
The derivatizing agent is evaporated under nitrogen.[9]
-
The residue is reconstituted in a suitable mobile phase for injection.[8][9]
-
-
Flow Injection Analysis:
-
The reconstituted sample is directly injected into the mass spectrometer without prior chromatographic separation.
-
Mobile Phase: An isocratic mobile phase, often a mixture of acetonitrile and water with a small amount of formic acid, is used to carry the sample to the ion source.
-
Flow Rate: A variable flow rate can be employed to optimize sensitivity.
-
Injection Volume: 10 µL.[2]
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) or a precursor ion scan for m/z 85 is commonly used for acylcarnitine panels.[10]
-
Conclusion
The choice between LC-MS and FIA-MS/MS for the analysis of this compound is a balance between the need for analytical specificity and the demand for high throughput. For applications requiring the unambiguous identification and quantification of this compound, particularly in the presence of isobaric isomers, LC-MS/MS is the superior method. Its ability to chromatographically separate these compounds provides a higher degree of confidence in the results. For large-scale screening programs, such as newborn screening, the speed and efficiency of FIA-MS/MS make it the more practical choice. However, it is crucial to acknowledge the potential for isobaric interferences and to have a confirmatory LC-MS/MS method available for atypical results. Ultimately, the optimal analytical strategy may involve a tiered approach, utilizing FIA-MS/MS for initial screening and LC-MS/MS for second-tier confirmatory testing.
References
- 1. Measurement of succinyl-carnitine and methylmalonyl-carnitine on dried blood spot by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. A Fast & Reliable Liquid Chromatography Mass Spectrometry Method for Determination of Amino acids & Acylcarnitines including Succinyl acetone in dried blood spots for newborn screening. [internationaljournalssrg.org]
- 4. it.restek.com [it.restek.com]
- 5. cda-amc.ca [cda-amc.ca]
- 6. waters.com [waters.com]
- 7. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of Succinylcarnitine: A Novel Enzymatic Assay vs. Tandem Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of succinylcarnitine, a key biomarker for certain inborn errors of metabolism such as succinyl-CoA ligase deficiency, is crucial for diagnostics and therapeutic monitoring. While tandem mass spectrometry (LC-MS/MS) is the established gold standard, the development of simpler, more accessible assays is an ongoing area of research. This guide provides a detailed comparison of a novel, hypothetical enzymatic assay for this compound against the well-established LC-MS/MS method, offering insights into their respective principles, performance, and practical applications.
Methodology Comparison: At a Glance
The following table summarizes the key performance characteristics of the novel enzymatic assay and the standard LC-MS/MS method for this compound quantification.
| Parameter | Novel Enzymatic Assay (Hypothetical Data) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1] |
| Principle | Two-step enzymatic reaction with colorimetric detection | Chromatographic separation followed by mass-to-charge ratio detection |
| Linear Range | 0.1 - 20 µmol/L | 0.025 - 10 µmol/L |
| Lower Limit of Quantification (LLOQ) | 0.1 µmol/L | 0.025 µmol/L |
| Precision (CV%) | Within-day: < 5%, Between-day: < 8% | Within-day: 1.94%, Between-day: 3.19% |
| Specificity | Potentially susceptible to interference from endogenous succinate | High, distinguishes between isobaric compounds like methylmalonylcarnitine |
| Sample Throughput | High (96-well plate format) | Moderate |
| Instrumentation | Standard microplate reader | LC-MS/MS system |
| Cost per Sample | Low | High |
Experimental Protocols
A. Novel Enzymatic Assay for this compound (Hypothetical Protocol)
This proposed assay is based on a two-step enzymatic reaction. First, this compound is hydrolyzed to succinate and L-carnitine. The resulting succinate is then used in a reaction catalyzed by succinate dehydrogenase (SDH), which is coupled to the reduction of a tetrazolium salt (INT) to a colored formazan product, detectable at 492 nm.
Materials and Reagents:
-
This compound standards
-
This compound Hydrolase (hypothetical enzyme)
-
Succinate Dehydrogenase (SDH)
-
Iodonitrotetrazolium chloride (INT)
-
Phenazine methosulfate (PMS)
-
Coenzyme Q10
-
Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Plasma or serum samples are deproteinized using a suitable method (e.g., ultrafiltration or methanol precipitation).
-
Standard Curve Preparation: Prepare a series of this compound standards in the reaction buffer with concentrations ranging from 0.1 to 20 µmol/L.
-
Reaction Setup:
-
To each well of a 96-well plate, add 50 µL of the deproteinized sample or standard.
-
Add 50 µL of the "Hydrolysis Reagent" containing this compound hydrolase.
-
Incubate at 37°C for 30 minutes to allow for the complete hydrolysis of this compound to succinate.
-
-
Colorimetric Reaction:
-
Add 100 µL of the "Detection Reagent" containing SDH, INT, PMS, and Coenzyme Q10 to each well.
-
Incubate at 37°C for 20 minutes, protected from light.
-
-
Measurement: Read the absorbance at 492 nm using a microplate reader.
-
Quantification: Determine the this compound concentration in the samples by interpolating from the standard curve.
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is the current standard for the accurate and specific quantification of this compound and other acylcarnitines.[1][2] It involves the separation of analytes by liquid chromatography followed by detection using tandem mass spectrometry.[1]
Materials and Reagents:
-
This compound and stable isotope-labeled internal standard (e.g., d3-succinylcarnitine)
-
Acetonitrile
-
Methanol
-
Formic acid
-
HPLC-grade water
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
Procedure:
-
Sample Preparation:
-
To an aliquot of plasma or serum, add the internal standard solution.
-
Perform protein precipitation (e.g., with methanol) or solid-phase extraction to remove proteins and other interfering substances.
-
Evaporate the supernatant/eluate to dryness and reconstitute in the mobile phase.
-
-
LC Separation:
-
Inject the reconstituted sample into an LC system equipped with a suitable column (e.g., C18).
-
Use a gradient elution with a mobile phase consisting of water and acetonitrile with a modifier like formic acid to separate this compound from other acylcarnitines, including its isobaric isomer, methylmalonylcarnitine.[1]
-
-
MS/MS Detection:
-
The eluent from the LC column is introduced into the mass spectrometer.
-
Use electrospray ionization (ESI) in the positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for this compound and its internal standard in multiple reaction monitoring (MRM) mode.
-
-
Quantification: The concentration of this compound is determined by the ratio of the peak area of the analyte to that of the internal standard, plotted against a calibration curve.
Visualizing the Methodologies
Workflow of the Novel Enzymatic Assay
Caption: Workflow of the proposed novel enzymatic assay for this compound.
Metabolic Context of this compound
Caption: Metabolic pathway showing the relationship of this compound to the Krebs cycle.
Discussion and Conclusion
The primary advantage of the novel enzymatic assay lies in its simplicity, potential for high-throughput screening, and lower cost due to the use of a standard microplate reader. This makes it an attractive option for large-scale screening or for laboratories without access to specialized mass spectrometry equipment. However, its specificity is a key consideration. The assay's reliance on the detection of succinate means that endogenous levels of succinate in the sample could lead to an overestimation of this compound if not properly accounted for with appropriate sample blanks. The development of a highly specific this compound hydrolase would be critical for the success of such an assay.
In contrast, LC-MS/MS offers unparalleled specificity and sensitivity.[1] Its ability to chromatographically separate this compound from its isobaric isomer, methylmalonylcarnitine, is a significant advantage, as the latter is a key biomarker for methylmalonic acidemia.[1] This makes LC-MS/MS the definitive method for differential diagnosis. The main drawbacks of LC-MS/MS are the high initial and operational costs, the need for specialized technical expertise, and a lower sample throughput compared to plate-based assays.
References
A Comparative Guide to Succinylcarnitine Measurement: Evaluating Reproducibility and Accuracy
For Researchers, Scientists, and Drug Development Professionals
The accurate and reproducible measurement of succinylcarnitine, a key biomarker for certain inborn errors of metabolism, is critical for both clinical diagnostics and research. This guide provides an objective comparison of analytical methodologies, focusing on the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, supported by experimental data from published studies.
Quantitative Performance Data
The following table summarizes the performance characteristics of a validated LC-MS/MS method for the quantification of this compound in dried blood spots. This data is crucial for researchers to assess the reliability of the methodology for their specific applications.
| Performance Metric | This compound | Methylmalonylcarnitine (Isobar) | Reference |
| Linearity Range | 0.025 - 10 µmol/L | 0.025 - 10 µmol/L | [1] |
| Coefficient of Linear Regression (r²) | 0.9995 | 0.9997 | [1] |
| Lowest Limit of Quantification (LLOQ) | 0.025 µmol/L | 0.025 µmol/L | [1] |
| Within-day Precision (CV%) | 1.94% | 3.21% | [1] |
| Between-day Precision (CV%) | 3.19% | 2.56% | [1] |
Table 1: Performance Characteristics of an LC-MS/MS Method for this compound Measurement. The table presents key validation parameters for the quantification of this compound and its clinically relevant isobar, methylmalonylcarnitine. The high coefficient of linear regression indicates a strong correlation between the measured signal and the analyte concentration. The low coefficients of variation (CV%) demonstrate the high precision and reproducibility of the assay, both within a single day and between different days. The low LLOQ indicates the method's high sensitivity.
Methodology Comparison
Tandem mass spectrometry (MS/MS) is the predominant technology for acylcarnitine analysis, including this compound.[2][3][4] However, different approaches exist within this technology, primarily flow-injection analysis (FIA-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS): This is a high-throughput method often used in newborn screening.[5] While rapid, a significant limitation is its inability to separate isobaric compounds, such as this compound and methylmalonylcarnitine, which have the same mass-to-charge ratio.[6] This can lead to inaccurate quantification and potential misdiagnosis.[7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method introduces a chromatographic separation step before mass spectrometric detection.[1][6] This separation is crucial for distinguishing between isomeric and isobaric acylcarnitines, thereby providing higher accuracy and specificity.[4][6][8] The data presented in Table 1 is from an LC-MS/MS method, highlighting its precision and accuracy.[1] While offering superior specificity, LC-MS/MS methods typically have a longer analysis time per sample compared to FIA-MS/MS.[9]
The choice between these methods depends on the specific application. For high-throughput screening where speed is critical, FIA-MS/MS may be employed as a first-tier test.[8] However, for diagnostic confirmation and research applications requiring high accuracy and the ability to differentiate isomers, LC-MS/MS is the superior and recommended method.[8][9]
Experimental Protocol: LC-MS/MS for this compound Quantification
The following is a detailed protocol for the quantification of this compound in dried blood spots (DBS) using LC-MS/MS, based on established methodologies.[1][5]
1. Sample Preparation:
- A 3 mm disk is punched from the dried blood spot into a 96-well plate.
- An internal standard solution containing a stable isotope-labeled this compound is added to each well.
- The plate is agitated for 45 minutes at 45°C to extract the acylcarnitines.
- The supernatant is transferred to a new plate and evaporated to dryness under a stream of nitrogen at 50°C.
2. Derivatization (Butylation):
- To the dried extract, 50 µL of 3N butanolic-HCl is added.
- The plate is sealed and incubated at 65°C for 20 minutes to convert the acylcarnitines to their butyl esters. This process enhances their chromatographic and mass spectrometric properties.
- The derivatization reagent is then evaporated under nitrogen.
- The dried residue is reconstituted in a mobile phase solution for injection into the LC-MS/MS system.
3. LC-MS/MS Analysis:
- Liquid Chromatography: The reconstituted sample is injected into an HPLC or UHPLC system. Chromatographic separation of this compound from other acylcarnitines, including its isobar methylmalonylcarnitine, is achieved on a suitable column (e.g., a C18 reversed-phase column).
- Tandem Mass Spectrometry: The eluent from the LC system is introduced into the electrospray ionization (ESI) source of a tandem mass spectrometer. The instrument is operated in the positive ion mode using selected reaction monitoring (SRM) to detect and quantify the butyl esters of this compound and the internal standard.
Experimental Workflow
The following diagram illustrates the key steps in the LC-MS/MS workflow for this compound measurement.
Figure 1. Experimental Workflow for this compound Measurement. This diagram outlines the major stages from sample preparation to final data analysis.
Signaling Pathway Context
This compound is an intermediate in the metabolism of several amino acids and is involved in the Krebs cycle. Its accumulation can be indicative of a defect in the enzyme succinyl-CoA ligase, which is involved in the conversion of succinyl-CoA to succinate.
Figure 2. This compound in Metabolic Pathways. This diagram shows the origin of succinyl-CoA from amino acid catabolism and its fate in the Krebs cycle. This compound is formed from the conjugation of succinyl-CoA with carnitine.
References
- 1. Measurement of succinyl-carnitine and methylmalonyl-carnitine on dried blood spot by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of Plasma/Serum Acylcarnitines Using Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validated method for the quantification of free and total carnitine, butyrobetaine, and acylcarnitines in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Succinylcarnitine
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Succinylcarnitine. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Assessment and Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Rationale & Best Practices |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields. | To prevent eye contact with powder or solutions, which could cause serious irritation. Ensure compliance with OSHA 29 CFR 1910.133 or European Standard EN166. |
| Skin Protection | - Chemical-resistant gloves (e.g., nitrile rubber). - A fully buttoned lab coat. | To prevent skin contact, which may cause irritation. Change gloves immediately if they become contaminated. Wash hands thoroughly after handling. |
| Respiratory Protection | - Use in a well-ventilated area. - A NIOSH-approved respirator may be necessary if handling large quantities or if dust cannot be controlled. | To minimize the inhalation of dust particles, which may cause respiratory tract irritation. Work in a chemical fume hood when possible. |
Operational Plan for Safe Handling
Adherence to a standardized operational workflow is critical to minimize exposure and ensure safety.
| Step | Procedure | Key Safety Considerations |
| 1. Preparation | - Work in a designated, well-ventilated area, preferably a chemical fume hood. - Ensure an eyewash station and safety shower are readily accessible. | Minimizes inhalation exposure and prepares for an emergency response. |
| 2. Weighing | - Handle the solid powder carefully to avoid generating dust. - Use appropriate tools, such as a spatula, to transfer the substance. | Reduces the risk of inhalation and contamination of the work area. |
| 3. Dissolving | - When preparing solutions, add the solid to the solvent slowly. | Avoids splashing and aerosol formation. |
| 4. Post-Handling | - Decontaminate the work surface after use. - Wash hands thoroughly with soap and water. | Prevents cross-contamination and accidental exposure.[1] |
Experimental Workflow Diagram
The following diagram illustrates the safe handling workflow for this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Collection:
-
Solid Waste:
-
Unused or expired this compound powder should be collected in a clearly labeled, sealed container for chemical waste.
-
Contaminated consumables such as gloves, weighing paper, and pipette tips should be placed in a designated solid hazardous waste container.
-
-
Liquid Waste:
-
Aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, provided the concentration is low and local regulations permit this. Always check with your institution's Environmental Health and Safety (EHS) office for specific guidelines.
-
Solutions containing other hazardous chemicals must be collected in a designated liquid hazardous waste container.
-
Disposal Procedures:
-
Labeling: All waste containers must be clearly labeled with the contents, including the full chemical name "this compound," and the appropriate hazard warnings.
-
Storage: Store waste containers in a designated, secondary containment area away from incompatible materials.
-
Pickup: Arrange for waste pickup through your institution's EHS department. Do not dispose of solid chemical waste in regular trash.[2]
Decontamination of Glassware and Surfaces:
-
Glassware: Wash contaminated glassware thoroughly with soap and water, followed by appropriate rinsing.
-
Surfaces: Clean and decontaminate work surfaces and equipment where this compound was handled.[1] A mild detergent and water solution is generally sufficient.[1] For spills, absorb the material with an inert absorbent and clean the area as described.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
